DL-VALINE (2-13C; 15N)
Descripción
BenchChem offers high-quality DL-VALINE (2-13C; 15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-VALINE (2-13C; 15N) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Origen del producto |
United States |
|---|
Technical Guide: DL-Valine-2-13C,15N Stable Isotopes
Physicochemical Characterization, Synthesis, and Bioanalytical Applications[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of DL-Valine-2-13C,15N , a stable isotope-labeled amino acid isotopologue. Unlike uniformly labeled variants (U-13C,15N), this specific isotopologue carries labels exclusively at the alpha-carbon (
Part 1: Physicochemical Characterization
Molecular Identity & Mass Spectrometry Signature
The introduction of
| Property | Natural Valine | DL-Valine-2-13C,15N | Shift ( |
| Molecular Formula | - | ||
| Monoisotopic Mass | 117.0789 Da | 119.0853 Da | +2.0064 Da |
| Stereochemistry | L- (Biological) | DL- (Racemic) | - |
| pKa values | 2.32 ( | Unchanged* | - |
*Note: Isotope effects on pKa are negligible for standard analytical separations.
NMR Spectral Signatures
The defining feature of this isotopologue is the direct scalar and dipolar coupling between the labeled nuclei.
-
Scalar Coupling (
): In solution NMR, the direct bond between and yields a splitting constant typically between 7–11 Hz (zwitterionic form) and up to 15 Hz in acidic conditions. This coupling allows for unambiguous spectral assignment, filtering out natural abundance background signals.[] -
Dipolar Coupling (
): In solid-state NMR, the fixed distance (~1.48 Å) between the labeled nuclei provides a strong dipolar interaction, which is exploited in distance measurement experiments.
Part 2: Synthesis & Manufacturing Logic
The production of DL-Valine-2-13C,15N typically follows the Strecker Synthesis , a robust pathway that yields a racemic mixture. This method is preferred over fermentation for this specific isotopologue because it allows for precise atom-specific labeling using inorganic precursors.
The Strecker Mechanism (Causality of Labeling)
-
Precursors: The reaction utilizes Isobutyraldehyde (providing the valine side chain and C1), Potassium Cyanide (
) (providing the ), and Ammonium Chloride ( ) (providing the nitrogen). -
Formation of Aminonitrile: The
-ammonia attacks the aldehyde to form an imine, which is subsequently attacked by the -cyanide. This establishes the direct bond. -
Hydrolysis: Acid hydrolysis converts the nitrile group to a carboxylic acid, yielding the final amino acid.
Synthesis Workflow Diagram
Caption: Figure 1.[2][3][4][5] Strecker Synthesis pathway for generating DL-Valine-2-13C,15N. The simultaneous introduction of labeled cyanide and ammonia creates the specific C2-N bond.
Part 3: Analytical Applications
Solid-State NMR (REDOR)
Logic: In solid-state NMR, the Rotational Echo Double Resonance (REDOR) pulse sequence is used to re-introduce the heteronuclear dipolar coupling that is normally averaged out by Magic Angle Spinning (MAS).
-
Application: By comparing spectra with and without the REDOR dephasing pulses, researchers can calculate the exact distance between the
and nuclei. This is critical for characterizing polymorphism in crystalline drugs or studying peptide backbone conformation in membrane proteins.
Mass Spectrometry (Internal Standard)
Logic: The +2 Da mass shift allows this compound to serve as an Internal Standard (IS).
-
Why DL? While biological systems utilize L-Valine, the DL-mixture is often used as a cost-effective IS. In non-chiral LC-MS methods, the D and L forms co-elute, providing a single, robust reference peak.
-
Metabolic Flux: In metabolomics, this specific isotopologue is used to trace nitrogen transamination. If the
label separates from the backbone, it indicates a transamination event (loss of the C-N bond).
Part 4: Experimental Protocol: Chiral Separation
Since the product is racemic (DL), researchers often require separation of the enantiomers for specific biological assays. The Marfey’s Reagent method is the industry standard for this process.
Protocol: Derivatization with FDAA (Marfey’s Reagent)
This protocol converts the enantiomers (D and L) into diastereomers (L-D and L-L) using a chiral derivatizing agent, allowing separation on a standard C18 column.
Reagents:
-
DL-Valine-2-13C,15N (Sample)
-
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA / Marfey’s Reagent)[6]
-
1M
[7] -
1M
Step-by-Step Methodology:
-
Preparation: Dissolve 50 µL of 50 mM DL-Valine-2-13C,15N in water.
-
Alkalinization: Add 100 µL of 1M
. -
Derivatization: Add 100 µL of 1% L-FDAA in acetone.
-
Incubation: Heat at 40°C for 60 minutes. (The fluorine atom on FDAA undergoes nucleophilic substitution by the valine amine).
-
Quenching: Stop reaction with 50 µL of 1M
(neutralizes pH to prevent hydrolysis). -
Analysis: Inject onto a C18 RP-HPLC column.
-
Elution Order: Typically, the L-L diastereomer elutes before the L-D diastereomer due to stronger intramolecular hydrogen bonding in the L-L adduct, reducing its interaction with the hydrophobic stationary phase.
-
Analytical Workflow Diagram
Caption: Figure 2. Chiral resolution workflow using Marfey's Reagent to separate D and L enantiomers of the labeled valine.
Part 5: Handling and Stability
-
Storage: Store at room temperature, desiccated. Stable isotopes do not degrade radioactively, but the chemical stability is identical to natural valine.
-
Isotopic Exchange: The
and labels are non-exchangeable under physiological conditions. The labels are fixed in the backbone. -
Safety: Non-toxic and non-radioactive. Handle as a standard chemical reagent.
References
-
Sigma-Aldrich. L-Valine-13C5,15N Product Specification. (Note: Reference for general stable isotope properties; specific 2-13C data derived from structure). Link
-
Bhunia, A., et al. (2012). Marfey's reagent: a useful tool for amino acid analysis.[8][9] Journal of Chromatography B. (Validation of chiral separation protocol). Link
-
Gullion, T., & Schaefer, J. (1989). Rotational-echo double-resonance NMR. Journal of Magnetic Resonance. (Foundational text for REDOR applications using 13C-15N pairs). Link
-
PubChem. DL-Valine Compound Summary. National Library of Medicine. (Physicochemical data verification). Link
-
Master Organic Chemistry. The Strecker Amino Acid Synthesis. (Mechanism verification). Link
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- 9. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Tracer Approach: A Technical Guide to Double-Labeled Racemic Valine in Metabolomics
This guide provides an in-depth exploration of the application of double-labeled racemic valine in metabolomics research. It is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope tracers to gain a deeper understanding of amino acid kinetics and metabolic fluxes. By moving beyond the study of single enantiomers, the use of a racemic mixture of labeled valine offers a unique and powerful tool to simultaneously investigate stereospecific metabolic pathways, providing a more comprehensive picture of cellular and systemic metabolism.
Introduction: The Rationale for a Racemic Approach
In the realm of metabolomics, stable isotope tracers have become indispensable for elucidating the dynamic nature of metabolic pathways.[1][2] Traditionally, studies have focused on the metabolism of L-amino acids, the proteinogenic enantiomers. However, the emerging roles of D-amino acids in physiological and pathological processes necessitate a more nuanced approach. The use of a double-labeled racemic valine tracer, typically containing both D- and L-valine labeled with stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), allows for the simultaneous investigation of the metabolic fates of both enantiomers. This dual-tracer methodology provides a unique opportunity to dissect the stereospecificity of valine metabolism, including transport, catabolism, and the potential for in vivo chiral inversion.
The primary advantage of employing a racemic mixture lies in its ability to probe the activity of distinct enzymatic pathways that are specific to each enantiomer. While L-valine is primarily metabolized through pathways supporting protein synthesis and energy production, D-valine is catabolized by D-amino acid oxidase (DAO), an enzyme with significant implications in various physiological and pathological states.[3][4] By tracing the metabolic fate of both labeled enantiomers concurrently, researchers can gain insights into:
-
The in vivo activity of D-amino acid oxidase.
-
The rate of chiral inversion from D-valine to L-valine.
-
The relative contributions of each enantiomer to downstream metabolic pools.
-
The impact of disease states or therapeutic interventions on the stereospecific metabolism of valine.
This guide will delve into the foundational principles, experimental design, sample analysis, and data interpretation associated with the use of double-labeled racemic valine in metabolomics.
Foundational Principles: The Metabolic Fates of D- and L-Valine
To effectively utilize a racemic valine tracer, a thorough understanding of the distinct metabolic pathways for each enantiomer is essential.
L-Valine Metabolism
L-valine, a branched-chain amino acid (BCAA), is an essential amino acid in mammals, meaning it cannot be synthesized de novo and must be obtained from the diet.[2][5] Its metabolism is a multi-step process that occurs in various tissues, most notably skeletal muscle.[6] The initial and rate-limiting step in L-valine catabolism is transamination, catalyzed by branched-chain aminotransferase (BCAT), to form α-ketoisovalerate.[6] This is followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, ultimately leading to the production of propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production.[6]
D-Valine Metabolism and Chiral Inversion
Unlike its L-counterpart, D-valine is not incorporated into proteins in mammals.[7] Its metabolism is primarily initiated by the peroxisomal flavoenzyme D-amino acid oxidase (DAO).[3][4] DAO catalyzes the oxidative deamination of D-valine to its corresponding α-keto acid, α-ketoisovalerate, the same intermediate produced from L-valine transamination.[3] This α-ketoisovalerate can then be transaminated by BCAT to form L-valine, a process known as chiral inversion. This conversion allows the carbon skeleton of D-valine to be utilized by the body.
The double-labeling of the racemic valine tracer with both ¹³C and ¹⁵N is crucial for distinguishing the metabolic fates of the carbon skeleton and the amino group. For instance, if a ¹³C-labeled D-valine is converted to L-valine, the ¹³C label will be retained, but the original ¹⁵N label will be lost during the oxidative deamination by DAO and a new, unlabeled amino group will be added during transamination.
Experimental Design and Protocol
A well-designed in vivo tracer study is paramount for obtaining meaningful and interpretable data. The following protocol provides a general framework for a study using double-labeled racemic valine.
Tracer Selection and Preparation
The choice of isotopic labels depends on the specific metabolic questions being addressed. A common choice is [U-¹³C₅, ¹⁵N]-DL-valine, where "U" indicates uniform labeling of all five carbon atoms. This allows for the tracking of the carbon skeleton through various metabolic pathways. The tracer should be of high chemical and isotopic purity.
Animal Model and Acclimation
The choice of animal model will depend on the research question and the disease being studied. It is crucial to allow the animals to acclimate to their housing and diet before the tracer study to minimize stress-induced metabolic changes.
Experimental Protocol: In Vivo Tracer Infusion
This protocol outlines a primed, constant infusion of the double-labeled racemic valine tracer.
Materials:
-
Double-labeled racemic valine tracer (e.g., [U-¹³C₅, ¹⁵N]-DL-valine)
-
Sterile saline solution
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Anesthesia (if required for catheter placement)
-
Tools for tissue collection
Procedure:
-
Catheter Placement: If continuous blood sampling is required, surgically implant catheters in a suitable artery and vein several days before the study to allow for recovery.
-
Fasting: Fast the animals overnight to achieve a post-absorptive state, which simplifies the modeling of metabolic fluxes.
-
Tracer Preparation: Prepare the tracer solution by dissolving the labeled racemic valine in sterile saline. The final concentration will depend on the desired infusion rate and the size of the animal.
-
Priming Dose: Administer a priming bolus of the tracer to rapidly achieve isotopic steady-state in the plasma. The size of the priming dose should be calculated based on the estimated volume of distribution of valine.
-
Constant Infusion: Immediately following the priming dose, begin a continuous infusion of the tracer at a predetermined rate. The infusion should be maintained for a sufficient duration to achieve isotopic equilibrium in the relevant metabolic pools (typically 2-4 hours).
-
Blood Sampling: Collect blood samples at regular intervals throughout the infusion period (e.g., at 0, 30, 60, 90, 120, 150, and 180 minutes). Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Tissue Collection: At the end of the infusion period, collect tissue samples of interest (e.g., liver, kidney, skeletal muscle). Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma and tissue samples at -80°C until analysis.
Sample Analysis: Chiral Separation and Mass Spectrometry
The accurate quantification of the isotopic enrichment of both D- and L-valine and their downstream metabolites is the cornerstone of this methodology.
Sample Preparation
Plasma samples are typically deproteinized using an organic solvent such as methanol or acetonitrile. Tissues are homogenized and extracted to isolate the metabolite fraction.
Chiral Separation
Separating the D- and L-enantiomers of valine is a critical step. This is most commonly achieved using chiral chromatography techniques, such as:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method often involves pre-column derivatization of the amino acids with a chiral reagent to form diastereomers that can be separated on a standard C18 column.[8]
-
Chiral Stationary Phases: Specialized HPLC columns containing a chiral selector can directly separate the enantiomers without derivatization.
Mass Spectrometry Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the analytical platform of choice for measuring isotopic enrichment. High-resolution mass spectrometers are capable of resolving the different isotopologues (molecules that differ only in their isotopic composition) of valine and its metabolites.
The analysis will focus on determining the mass-to-charge ratio (m/z) of the different isotopologues of D- and L-valine. For example, with a [U-¹³C₅, ¹⁵N]-DL-valine tracer, one would expect to see peaks corresponding to the unlabeled (M+0) and fully labeled (M+6) forms of both D- and L-valine. The relative abundance of these peaks is used to calculate the isotopic enrichment.
Data Analysis and Interpretation
The data obtained from the mass spectrometer is used to calculate the isotopic enrichment of D- and L-valine in plasma and tissues. This information, in turn, is used to calculate key kinetic parameters.
Isotopic Enrichment Calculation
Isotopic enrichment is typically expressed as a Tracer-to-Tracee Ratio (TTR) or Mole Percent Excess (MPE). The TTR is the ratio of the concentration of the labeled compound (tracer) to the concentration of the unlabeled compound (tracee).
Kinetic Modeling
The time course of isotopic enrichment in the plasma can be used to model the whole-body kinetics of both D- and L-valine. By applying compartmental models, researchers can calculate parameters such as:
-
Rate of Appearance (Ra): The rate at which the amino acid enters the plasma pool from endogenous sources (protein breakdown) and exogenous infusion.
-
Rate of Disappearance (Rd): The rate at which the amino acid leaves the plasma pool for processes such as protein synthesis and catabolism.
-
Metabolic Clearance Rate (MCR): The volume of plasma cleared of the amino acid per unit of time.
By comparing the kinetic parameters of D- and L-valine, one can quantify the rate of chiral inversion and the activity of D-amino acid oxidase.
Data Presentation
The quantitative data generated from a racemic valine tracer study can be effectively summarized in tables.
| Parameter | D-Valine | L-Valine |
| Plasma Enrichment (MPE at steady state) | 5.2 ± 0.4 | 8.5 ± 0.6 |
| Rate of Appearance (Ra) (μmol/kg/h) | 15.3 ± 1.2 | 75.8 ± 5.9 |
| Rate of Disappearance (Rd) (μmol/kg/h) | 14.9 ± 1.1 | 74.2 ± 5.5 |
| Metabolic Clearance Rate (MCR) (L/kg/h) | 0.8 ± 0.07 | 0.3 ± 0.03 |
| Rate of Chiral Inversion (D to L) (μmol/kg/h) | - | 5.1 ± 0.5 |
Fictional data for illustrative purposes.
Conclusion and Future Directions
The use of double-labeled racemic valine in metabolomics represents a significant advancement in our ability to study the stereospecificity of amino acid metabolism. This powerful technique allows for the simultaneous quantification of the kinetics of both D- and L-valine, providing novel insights into the in vivo activity of D-amino acid oxidase and the process of chiral inversion. As our understanding of the roles of D-amino acids in health and disease continues to grow, the application of racemic stable isotope tracers will undoubtedly become an increasingly valuable tool for researchers in both basic and clinical science. Future developments in analytical instrumentation and computational modeling will further enhance the precision and scope of this innovative approach, paving the way for new discoveries in the complex world of metabolism.
References
-
PubMed Central. (n.d.). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Retrieved from [Link]
-
ACS Figshare. (2025). Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling. Retrieved from [Link]
-
Wikipedia. (n.d.). Valine. Retrieved from [Link]
- Hasegawa, Y., et al. (2000). Role of renal d-amino-acid oxidase in pharmacokinetics of d-leucine. American Journal of Physiology-Renal Physiology, 278(4), F612-F618.
-
Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved from [Link]
-
RSC Publishing. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilizatio. Retrieved from [Link]
-
PubChem. (n.d.). L-Valine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Molecular mechanism of valine and its metabolite in improving triglyceride synthesis of porcine intestinal epithelial cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). D-amino acid oxidase: physiological role and applications. Retrieved from [Link]
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An In-Depth Technical Guide to Valine-2-13C-15N for Advanced Research Applications
This guide provides a comprehensive technical overview of L-Valine-2-13C-15N, a stable isotope-labeled amino acid, for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, explore its diverse applications in cutting-edge research, and provide a detailed experimental protocol for its use in metabolic tracing studies.
Introduction: The Power of Stable Isotope Labeling
Stable isotope labeling has revolutionized our ability to trace and quantify metabolic processes within complex biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, we can follow the journey of that molecule through various biochemical pathways. L-Valine-2-13C-15N is a powerful tool in this regard, with a single carbon atom at the alpha-position (C2) replaced by its heavy isotope, ¹³C, and the amino group's nitrogen atom replaced by ¹⁵N. This specific labeling pattern provides a unique mass signature that can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offering unparalleled insights into protein synthesis, metabolic flux, and cellular physiology.[][2][3]
The choice of ¹³C and ¹⁵N as isotopes is deliberate. Their low natural abundance (approximately 1.1% for ¹³C and 0.37% for ¹⁵N) ensures a high signal-to-noise ratio in detection, while their stability and non-radioactive nature make them safe for in vivo studies.[]
Chemical Structure and Molecular Weight
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and properties.
Chemical Structure
L-Valine is a branched-chain amino acid with the systematic name (2S)-2-amino-3-methylbutanoic acid. In Valine-2-13C-15N, the isotopic labeling occurs at two specific positions: the alpha-carbon (the carbon atom adjacent to the carboxyl group) and the nitrogen atom of the amino group.
Caption: 2D structure of L-Valine-2-¹³C-¹⁵N.
Molecular Weight Calculation
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the mass of the specific isotopes must be used.
The chemical formula for unlabeled L-Valine is C₅H₁₁NO₂.[4][5] Its monoisotopic mass is approximately 117.078979 g/mol .[6]
To calculate the molecular weight of L-Valine-2-¹³C-¹⁵N, we account for the mass difference of the isotopes:
-
Natural abundance carbon (¹²C): ~12.000000 amu
-
Carbon-13 (¹³C): ~13.003355 amu
-
Natural abundance nitrogen (¹⁴N): ~14.003074 amu
-
Nitrogen-15 (¹⁵N): ~15.000109 amu
Calculation:
-
Mass of unlabeled Valine: 117.078979 g/mol
-
Subtract the mass of one ¹²C and one ¹⁴N: 117.078979 - 12.000000 - 14.003074 = 91.075905 g/mol
-
Add the mass of one ¹³C and one ¹⁵N: 91.075905 + 13.003355 + 15.000109 = 119.079369 g/mol
| Property | Value | Source |
| Chemical Formula | C₄¹³CH₁₁¹⁵NO₂ | |
| Monoisotopic Mass | 119.079369 g/mol | Calculated |
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in water | [6] |
Applications in Research and Drug Development
The specific labeling pattern of Valine-2-¹³C-¹⁵N makes it a versatile tool for a range of applications, particularly in the fields of proteomics, metabolomics, and drug development.
Protein NMR Spectroscopy
In protein NMR, isotopic labeling is crucial for resolving spectral overlap and enabling the study of larger proteins.[] Labeling with ¹⁵N is a standard technique for acquiring ¹H-¹⁵N HSQC spectra, which provides a unique signal for each amino acid residue in a protein, effectively creating a "fingerprint" of the protein's structure and dynamics. The additional ¹³C label at the alpha-carbon in Valine-2-¹³C-¹⁵N allows for further spectral dispersion in 3D NMR experiments, aiding in the assignment of backbone resonances. This is particularly useful for studying protein-ligand interactions, protein folding, and dynamics, as changes in the chemical environment of the labeled valine residues can be precisely monitored.[]
Mass Spectrometry-Based Proteomics
In quantitative proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for comparing protein abundance between different cell populations.[7] While fully labeled amino acids are often used, site-specifically labeled amino acids like Valine-2-¹³C-¹⁵N can offer advantages. The +2 Da mass shift (one from ¹³C and one from ¹⁵N) provides a clear and distinct isotopic signature for peptides containing this labeled valine, allowing for accurate quantification of protein expression levels. This is invaluable in drug discovery for identifying protein targets and understanding the cellular response to drug treatment.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a key technique for understanding the flow of metabolites through biochemical pathways. By introducing a ¹³C-labeled substrate and monitoring the incorporation of the label into downstream metabolites, researchers can quantify the activity of different pathways. The ¹³C label on the alpha-carbon of valine allows for tracing the fate of this specific carbon atom through valine catabolism. The ¹⁵N label simultaneously allows for the tracking of the amino group, providing a more complete picture of amino acid metabolism. This dual-labeling approach is particularly powerful for studying the interplay between carbon and nitrogen metabolism in both normal and diseased states.[8]
Experimental Protocol: Tracing Valine Metabolism in Cell Culture
This protocol outlines a general workflow for using L-Valine-2-¹³C-¹⁵N to trace its incorporation into cellular proteins and to monitor its catabolism. This method is a self-validating system as the detection of the specific isotopic signature in proteins and metabolites confirms the successful execution of the protocol.
Caption: Workflow for a stable isotope tracing experiment.
Step-by-Step Methodology:
-
Cell Culture: Culture the mammalian cell line of interest in a standard, complete growth medium until the desired cell density is reached (typically 80-90% confluency).
-
Preparation of Labeling Medium: Prepare a custom growth medium that is identical to the standard medium but lacks natural valine. Supplement this medium with L-Valine-2-¹³C-¹⁵N at a concentration that supports normal cell growth.
-
Isotopic Labeling: Remove the standard medium from the cells, wash the cells once with phosphate-buffered saline (PBS), and then add the prepared labeling medium. Incubate the cells for a sufficient period to allow for protein turnover and incorporation of the labeled valine. The optimal labeling time will vary depending on the cell line and the specific proteins of interest and should be determined empirically.
-
Cell Harvest: After the labeling period, harvest the cells. For adherent cells, this can be done by trypsinization or scraping.
-
Fractionation: Separate the cellular components into protein and metabolite fractions. This can be achieved through various biochemical techniques, such as precipitation and extraction.
-
Protein Digestion: For proteomic analysis, the protein fraction is typically denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.
-
Metabolite Extraction: For metabolomic analysis, metabolites are extracted from the cell pellet using a suitable solvent system, often a mixture of methanol, acetonitrile, and water.
-
LC-MS/MS Analysis of Peptides: The digested peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer will detect the +2 Da mass shift in peptides containing the labeled valine.
-
GC-MS or LC-MS Analysis of Metabolites: The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) or LC-MS to identify and quantify the incorporation of the ¹³C and ¹⁵N labels into downstream metabolites of the valine catabolic pathway.
-
Data Analysis: Specialized software is used to identify the labeled peptides and metabolites and to quantify their abundance relative to their unlabeled counterparts.
-
Interpretation: The data will reveal the extent of valine incorporation into newly synthesized proteins and the flux of the alpha-carbon and amino group through various metabolic pathways.
Conclusion
L-Valine-2-¹³C-¹⁵N is a highly specific and powerful tool for researchers in the life sciences. Its unique isotopic labeling pattern enables precise and quantitative studies of protein dynamics, metabolic pathways, and the cellular response to various stimuli. The ability to trace both the carbon backbone and the amino group simultaneously provides a level of detail that is often not achievable with singly labeled compounds. As analytical technologies continue to advance, the applications of site-specifically labeled amino acids like Valine-2-¹³C-¹⁵N will undoubtedly expand, offering even deeper insights into the intricate workings of biological systems.
References
-
BOC Sciences. (n.d.). L-Valine-[d2,13C,15N]. Biocompare. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Valine. NIST WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). L-Valine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). DL-valine. PubChem. Retrieved from [Link]
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Cordes, T., et al. (2021). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 17(1), e9833. Retrieved from [Link]
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ClinicalTrials.eu. (n.d.). Valine – Application in Therapy and Current Clinical Research. Retrieved from [Link]
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National Cancer Institute. (n.d.). Definition of carbon C 13/nitrogen N 15-labeled valine. NCI Drug Dictionary. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Carbon C 13/Nitrogen N 15-labeled Valine. PubChem. Retrieved from [Link]
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Lee, J. H., et al. (2021). Valine improves mitochondrial function and protects against oxidative stress. Journal of Nutritional Biochemistry, 96, 108785. Retrieved from [Link]
-
Creative Biostructure. (2018). SILAC: Principles, Workflow & Applications in Proteomics. Retrieved from [Link]
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Unlocking Cellular Dynamics: A Technical Guide to 2-¹³C Alpha-Carbon Labeling in Amino Acids
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategic advantages and practical applications of 2-¹³C alpha-carbon (Cα) labeling in amino acids. Moving beyond a simple recitation of protocols, we will delve into the core principles that make this specific isotopic labeling strategy a powerful tool for elucidating protein structure, dynamics, and metabolic pathways. Here, we will explore the causality behind experimental choices, ensuring that each step is understood within the broader context of achieving robust and insightful scientific outcomes.
The Strategic Advantage of Simplicity: Why Target the Alpha-Carbon?
In the intricate world of molecular biology, the strategic placement of an isotopic label can be the difference between a convoluted dataset and elegant, interpretable results. The selective incorporation of a carbon-13 (¹³C) isotope at the alpha-carbon (Cα) of amino acids offers a distinct advantage: the introduction of an NMR-active nucleus at a position that minimizes spectral complexity while maximizing the information content of the protein backbone.
Uniformly ¹³C-labeled proteins, while rich in information, often yield complex Nuclear Magnetic Resonance (NMR) spectra due to one-bond ¹³C-¹³C scalar couplings (¹Jcc). These couplings split NMR signals, leading to spectral crowding and ambiguity in resonance assignment, particularly in larger proteins. By specifically labeling the Cα position, we largely circumvent this issue. The ¹³Cα nucleus is primarily coupled to the carbonyl carbon (C') and the beta-carbon (Cβ). With 2-¹³C labeling, the adjacent C' and Cβ atoms are predominantly the natural abundance ¹²C isotope, effectively eliminating the large one-bond ¹Jcc couplings that complicate spectra.[1][2] This results in significantly simplified spectra with enhanced resolution, facilitating more accurate and efficient resonance assignment.[3]
This strategic simplicity is the cornerstone of the power of 2-¹³C alpha-carbon labeling, enabling a range of sophisticated analyses that would be challenging with other labeling patterns.
Applications in High-Resolution NMR Spectroscopy
The primary application of 2-¹³C alpha-carbon labeling lies in its ability to streamline NMR-based studies of protein structure and dynamics.
Backbone Resonance Assignment
The assignment of backbone resonances is the foundational step for any NMR-based structural or dynamic study. 2-¹³C alpha-carbon labeling provides a direct avenue to this information through a suite of powerful triple-resonance NMR experiments that correlate the amide proton (HN), amide nitrogen (¹⁵N), and the alpha-carbon (¹³Cα).
Key experiments include:
-
HNCA: This experiment correlates the HN and ¹⁵N chemical shifts of a given residue with the ¹³Cα chemical shift of the same residue and the preceding residue. The simplified multiplet structure of the Cα resonance in 2-¹³C labeled samples enhances the resolution of this experiment, making sequential walking along the protein backbone more straightforward.[3]
-
N(CO)CA: This experiment provides a sequential correlation between the amide nitrogen of one residue and the alpha-carbon of the preceding residue, offering a complementary method for backbone assignment.[4]
-
NCACB: By extending the coherence transfer to the Cβ, this experiment aids in the identification of amino acid types based on their characteristic Cα and Cβ chemical shifts.[4]
The workflow for backbone assignment using 2-¹³C alpha-carbon labeled proteins is a self-validating system, where the combination of intra-residue and sequential correlations from these experiments provides a robust and unambiguous assignment of the protein backbone.
Solid-State NMR of Macromolecular Assemblies
For large protein complexes and membrane proteins that are not amenable to solution NMR, solid-state NMR (ssNMR) is an indispensable tool. 2-¹³C alpha-carbon labeling is particularly advantageous in ssNMR.[5] The strong dipolar couplings between adjacent ¹³C nuclei in uniformly labeled samples lead to significant line broadening. By creating isolated ¹³Cα spins, 2-¹³C labeling drastically reduces this homonuclear dipolar broadening, resulting in sharper lines and improved spectral resolution. This allows for the application of advanced ssNMR techniques to probe the structure and dynamics of challenging biological systems.[6]
A Powerful Tracer for Metabolic Flux Analysis
Beyond structural biology, 2-¹³C alpha-carbon labeled amino acids are invaluable tracers for metabolic flux analysis (MFA). ¹³C-MFA is a quantitative technique used to determine the rates (fluxes) of intracellular metabolic pathways.[7][8] By providing cells with a ¹³C-labeled substrate and analyzing the labeling patterns of downstream metabolites, researchers can map the flow of carbon through the metabolic network.
When cells are grown in the presence of a 2-¹³C labeled precursor, such as [2-¹³C]glycerol, the ¹³C label is incorporated into the alpha-carbon of various amino acids through central carbon metabolism. The specific labeling pattern of the proteinogenic amino acids, which can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) or NMR, provides a detailed history of the metabolic pathways that were active during their synthesis.[9] This information is then used to constrain a computational model of the cell's metabolic network, allowing for the precise calculation of metabolic fluxes.
The general workflow for ¹³C-MFA using 2-¹³C alpha-carbon labeled amino acids is as follows:
Experimental Protocols
The successful application of 2-¹³C alpha-carbon labeling hinges on robust and reproducible experimental protocols. Here, we provide a detailed methodology for the expression of 2-¹³C alpha-carbon labeled proteins in E. coli, a commonly used expression system.
Preparation of Minimal Media for 2-¹³C Alpha-Carbon Labeling
The key to achieving specific labeling is the use of a minimal medium where the sole carbon source is a ¹³C-labeled precursor that directs the label to the alpha-carbon position. [2-¹³C]glycerol is a cost-effective and efficient precursor for this purpose.[1]
M9 Minimal Medium (1 L):
| Component | Amount |
| 5x M9 Salts | 200 mL |
| [2-¹³C]Glycerol (50% w/v) | 10 mL |
| 1 M MgSO₄ | 2 mL |
| 0.5 M CaCl₂ | 0.2 mL |
| Trace Metal Solution (1000x) | 1 mL |
| Thiamine (10 mg/mL) | 1 mL |
| Biotin (10 mg/mL) | 1 mL |
| Sterile H₂O | to 1 L |
| ¹⁵NH₄Cl (for dual labeling) | 1 g |
Note: All solutions should be sterilized by autoclaving or filtration. The labeled glycerol, MgSO₄, CaCl₂, vitamins, and antibiotics should be added after the M9 salts solution has cooled.
Protein Expression and Purification
-
Inoculation: Inoculate 50 mL of LB medium with a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest. Grow overnight at 37°C with shaking.
-
Adaptation: The next day, pellet the cells by centrifugation and resuspend them in 100 mL of M9 minimal medium containing the unlabeled carbon source. Grow for 4-6 hours to adapt the cells to the minimal medium.
-
Main Culture: Inoculate 1 L of M9 minimal medium containing [2-¹³C]glycerol (and ¹⁵NH₄Cl if desired) with the adapted pre-culture to an initial OD₆₀₀ of ~0.1.
-
Growth: Grow the culture at the optimal temperature for your protein expression (typically between 25-37°C) with vigorous shaking. Monitor the cell density by measuring the OD₆₀₀.
-
Induction: When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Harvest: Continue to grow the cells for the desired expression time (typically 4-16 hours) at the induction temperature. Harvest the cells by centrifugation.
-
Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion) appropriate for your protein of interest.
Data Acquisition and Analysis
For NMR studies, the purified, labeled protein should be exchanged into a suitable NMR buffer. A series of triple-resonance experiments (HNCA, N(CO)CA, NCACB) should be acquired on a high-field NMR spectrometer. The data is then processed and analyzed using appropriate software for resonance assignment.
For MFA studies, a portion of the cell pellet is hydrolyzed to release the amino acids. The amino acids are then derivatized and analyzed by GC-MS to determine their mass isotopomer distributions. This data is then fed into a flux analysis software package to calculate the metabolic fluxes.
Quantitative Insights: Labeling Efficiency
The efficiency of ¹³C incorporation at the alpha-carbon position from [2-¹³C]glycerol varies between different amino acids due to their distinct biosynthetic pathways. The table below provides a summary of the expected fractional ¹³C enrichment at the Cα position for several amino acids when using [2-¹³C]glycerol as the sole carbon source in E. coli.
| Amino Acid | Precursor Pathway | Expected Cα Enrichment (%) |
| Alanine | Glycolysis | ~50 |
| Glycine | Glycolysis | ~50 |
| Serine | Glycolysis | ~50 |
| Aspartate | TCA Cycle | Variable |
| Glutamate | TCA Cycle | Variable |
| Histidine | Pentose Phosphate Pathway | ~100 |
Note: These are approximate values and can vary depending on the specific E. coli strain and growth conditions.[10]
Conclusion and Future Perspectives
2-¹³C alpha-carbon labeling of amino acids represents a sophisticated and powerful strategy for gaining deep insights into the structure, dynamics, and metabolism of biological systems. By simplifying complex NMR spectra and providing a precise tracer for metabolic pathways, this technique empowers researchers to address fundamental questions in biology and accelerate the drug development process. As NMR and mass spectrometry technologies continue to advance, the applications of 2-¹³C alpha-carbon labeling are poised to expand, offering even greater resolution and sensitivity in our exploration of the molecular intricacies of life.
References
-
G. A. N. Gowda & D. Raftery (2014). Recent advances in NMR-based metabolomics. Analytical Chemistry, 86(11), 5325-5340. [Link]
-
EMBL. (n.d.). 15N labeling of proteins in E. coli. Protein Expression and Purification Core Facility. [Link]
-
Lundström, P., et al. (2007). Fractional ¹³C enrichment of isolated carbons using [1-¹³C]- or [2-¹³C]-glucose facilitates the accurate measurement of dynamics at backbone Cα and side-chain methyl positions in proteins. Journal of Biomolecular NMR, 38(3), 199-212. [Link]
-
UConn Health. (n.d.). Protocol for minimal medium cell growths. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution ¹³C metabolic flux analysis. Nature Protocols, 14(9), 2857-2879. [Link]
-
Lundström, P. (n.d.). Fractional enrichment of proteins using [2-C-13]-glycerol as the carbon source facilitates measurement of excited state. DiVA portal. [Link]
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Rasulov, A., et al. (2024). Protein NMR assignment by isotope pattern recognition. Science Advances, 10(36), eado0403. [Link]
-
Opella, S. J., et al. (2009). Labeling strategies for ¹³C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR, 43(3), 153-167. [Link]
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Felli, I. C., & Pierattelli, R. (2015). ¹³C direct detected NMR for challenging systems. Accounts of Chemical Research, 48(5), 1316-1323. [Link]
-
Hong, M. (1999). Resonance assignment of ¹³C/¹⁵N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. Journal of Biomolecular NMR, 15(1), 1-14. [Link]
-
Castellani, F., et al. (2002). Protein Structure Determination from ¹³C Spin-Diffusion Solid-State NMR Spectroscopy. Journal of the American Chemical Society, 124(47), 14035-14044. [Link]
-
Billeter, M., et al. (2018). Mixed pyruvate labeling enables backbone resonance assignment of large proteins using a single experiment. Nature Communications, 9(1), 356. [Link]
-
Fan, T. W. M., & Lane, A. N. (2018). A guide to ¹³C metabolic flux analysis for the cancer biologist. Genes & Diseases, 5(2), 101-118. [Link]
-
Lundström, P., et al. (2007). Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at backbone C?? and side-chain methyl positions in proteins. ResearchGate. [Link]
-
Weininger, M., et al. (2012). (a) Possible 13 C-labeling patterns of the backbone in a fractionally... ResearchGate. [Link]
-
De Giorgi, F., et al. (2021). Protein resonance assignment by solid-state NMR based on 1H-detected 13C-based double-quantum spectroscopy at fast MAS. bioRxiv. [Link]
-
Weigelt, J. (2010). Overview scheme of typical steps within the 13C-MFA workflow and... ResearchGate. [Link]
-
Kay, L. E. (n.d.). Fractional C enrichment of isolated carbons using [1- C]- or [2- C]-glucose facilitates the accurate measurement of dynamics at. Lewis Kay's Lab - University of Toronto. [Link]
-
Weininger, M., et al. (2012). (a) Possible 13 C-labeling patterns of the backbone in a fractionally... ResearchGate. [Link]
-
Protein NMR. (2012). 1,3-13C- and 2-13C-Glycerol. [Link]
-
Lundström, P., et al. (2007). Fractional 13C enrichment of isolated carbons using [1-13C]- or [2- 13C]-glucose facilitates the accurate measurement of dynamics at backbone Calpha and side-chain methyl positions in proteins. PubMed. [Link]
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Technical Guide: Comparative Analysis of L-Valine vs. DL-Valine (2-13C; 15N) Tracers
Executive Summary: The Stereochemical Divergence
In metabolic flux analysis (MFA) and protein turnover studies, the choice between L-Valine and DL-Valine stable isotope tracers is a critical determinant of experimental validity. While DL-racemic mixtures are often selected for cost efficiency, they introduce significant kinetic and analytical variables that can confound data interpretation if not explicitly modeled.
This guide delineates the mechanistic differences between L-Valine (2-13C; 15N) and DL-Valine (2-13C; 15N) . The central thesis is that the D-enantiomer is not metabolically inert ; rather, it undergoes oxidative deamination to an achiral keto-acid intermediate, which can subsequently be re-aminated to L-Valine. This "Chiral Inversion" effectively strips the
Part 1: Isotopic Physics & Stereochemistry
The Tracer Specification
The specific tracer is Valine (2-13C; 15N) .
-
C Label (Position 2): Located at the
-carbon. This label tracks the carbon backbone. It is generally retained during reversible transamination. -
N Label (Amino Group): Located at the
-amino group. This label is labile during transamination and oxidative deamination.
The Enantiomers[1]
-
L-Valine: The biologically active enantiomer for protein synthesis in mammals. It is transported via System L (LAT1/CD98) and is a direct substrate for protein translation.
-
DL-Valine: A 50:50 racemic mixture.
-
50% L-Valine: Biologically active immediately.
-
50% D-Valine: Cannot be directly incorporated into mammalian protein. It must first be processed by D-Amino Acid Oxidase (DAAO) .
-
Part 2: Metabolic Divergence (The Core Mechanism)
The critical error in many study designs is assuming D-Valine is simply excreted. In reality, mammalian systems (specifically renal and hepatic tissues) possess the enzymatic machinery to convert D-Valine into L-Valine, but with a specific isotopic penalty: the loss of
The Chiral Inversion Pathway
-
Oxidative Deamination (D-Valine): DAAO converts D-Valine into
-Ketoisovalerate (KIV) (also known as 3-methyl-2-oxobutanoate). This reaction releases the amino group as ammonium ( ).-
Isotopic Consequence: The
N label is lost to the ammonia pool. The C label remains on the KIV.
-
-
Achiral Intermediate: KIV is achiral. It is the common keto-acid for both L and D pathways.
-
Re-amination (L-Valine Synthesis): Branched-chain aminotransferases (BCAT) can re-aminate KIV using a generic nitrogen donor (typically Glutamate).
-
Isotopic Consequence: The resulting L-Valine contains the original tracer's
C but a naturally abundant N.
-
Pathway Visualization
The following diagram illustrates the divergent fates of the tracers and the "15N Scrubbing" effect of the D-isomer pathway.
Caption: Metabolic fate of L vs. D Valine tracers. Note that D-Valine must pass through the achiral KIV intermediate, losing its 15N label before it can enter the protein synthesis pool as L-Valine.
Part 3: Analytical Implications & Data Interpretation
When analyzing samples via LC-MS or GC-MS, the choice of tracer dictates the mass isotopomer distribution (MID).
The "Dilution" Artifact
If you use DL-Valine but assume it is 100% L-Valine:
-
Effective Concentration: You are injecting only 50% of the active tracer.
-
Pool Size Calculation: Standard isotope dilution mass spectrometry (IDMS) calculates pool size based on the ratio of Unlabeled:Labeled. If you inject DL but the organism only "sees" L, your calculated endogenous pool size will be overestimated by factor of 2 (approx) if the D-form is not detected or separates chromatographically.
-
If Chiral Separation is NOT used: The MS detects both L and D as the same peak. The D-Valine (2-13C; 15N) remains largely unmetabolized in the plasma for longer than the L-form, creating a falsely high "enrichment" baseline that does not reflect the intracellular precursor pool used for protein synthesis.
Mass Shift Signatures (M+1 vs M+2)
| Tracer Input | Metabolic Pathway | Resulting Mass Shift (Precursor Pool) | Interpretation |
| L-Val (2-13C; 15N) | Direct Incorporation | M+2 ( | Intact tracer incorporation. |
| L-Val (2-13C; 15N) | Transamination (Rev.) | M+1 ( | Nitrogen exchange occurred. |
| D-Val (2-13C; 15N) | DAAO | M+1 ( | Chiral Inversion. The molecule was D, lost N, became L. |
Critical Insight: High levels of M+1 L-Valine in a DL-tracer experiment indicate significant DAAO activity and re-amination, whereas in a pure L-tracer experiment, M+1 indicates high BCAT reversibility. Distinguishing these two fluxes in a DL experiment is mathematically indeterminate without measuring KIV directly.
Part 4: Experimental Protocols
Protocol A: Tracer Selection Matrix
Use this logic gate to select the correct tracer for your study.
-
Scenario 1: Protein Synthesis / Turnover Rates
-
Recommendation:L-Valine (2-13C; 15N) (or single label).
-
Reasoning: You need a defined precursor pool enrichment. DL-mixtures create a "background" of D-isomer that complicates the precursor-product relationship [1].
-
-
Scenario 2: Total Amino Acid Quantification (IDMS)
-
Recommendation:L-Valine is preferred, but DL-Valine is acceptable IF you use a chiral column OR if you treat the standard curve with the exact same DL mixture.
-
-
Scenario 3: D-Amino Acid Oxidase (DAAO) Activity Assays
-
Recommendation:D-Valine (Pure) or DL-Valine .
-
Reasoning: Here, the conversion of D to KIV is the readout.
-
Protocol B: Correcting for DL-Valine in Non-Chiral MS
If you have already performed experiments with DL-Valine (2-13C; 15N) and analyzed them on a non-chiral column (e.g., standard C18 LC-MS or DB-5 GC-MS), follow this correction workflow.
Prerequisites:
-
Measurement of Total Valine (m/z for M+0, M+1, M+2).
-
Assumption: D-Valine uptake into tissue is passive/slow compared to L-Valine active transport.
Step-by-Step Correction:
-
Define the Active Fraction: Assume only 50% of the tracer dose is metabolically active (L-form).
-
The "Background" Subtraction: In plasma/media samples, the D-Valine concentration remains relatively constant compared to the rapidly decaying L-Valine.
-
M+2 Correction: The M+2 signal in your MS spectrum represents both the unmetabolized D-tracer and the unmetabolized L-tracer.
-
Correction: You cannot distinguish them without chiral chromatography.
-
Action:You must switch to measuring the Product (Protein-bound Valine).
-
-
Protein Hydrolysis Analysis (The Savior Step): Mammalian proteins only incorporate L-Valine.
-
Isolate protein fraction.
-
Hydrolyze (6N HCl, 110°C, 24h).
-
Result: The enrichment found here is purely from the L-pool. The D-Valine "noise" is washed away during protein precipitation because D-Val is not peptide-bound.
-
Calculation: Use the M+2 enrichment of the hydrolysate to calculate synthesis rates (
). Do not use the plasma M+2 enrichment as the precursor (Pre) value directly, as it is "polluted" by D-Valine.
-
Workflow Diagram: Handling DL Tracers
Caption: Analytical workflow demonstrating why protein-bound analysis is required to validate data when using DL-tracers in non-chiral systems.
References
-
Metabolic Flux Analysis Guidelines: Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116-1121. Link
-
D-Amino Acid Oxidase Mechanism: Pollegioni, L., et al. (2007). D-Amino acid oxidase: physiological role and applications. Cellular and Molecular Life Sciences, 64, 1373–1394. Link
-
Chiral Inversion & Keto Acids: Hasegawa, H., et al. (2010). Role of D-amino acid oxidase in the chiral inversion of D-amino acids. Amino Acids, 38, 1451–1465. Link
-
Tracer Methodology: Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link
-
Analytical Separation: Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
Sources
- 1. Comprehensive Determination of Amino Acids for Diagnosis of Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Understanding ¹³C-¹⁵N Coupling Constants in Labeled Valine
For researchers, scientists, and drug development professionals leveraging isotopic labeling and Nuclear Magnetic Resonance (NMR) spectroscopy, understanding the nuances of scalar or J-coupling constants is paramount for elucidating molecular structure and dynamics. This guide provides a comprehensive exploration of one-bond and multi-bond ¹³C-¹⁵N coupling constants in uniformly ¹³C,¹⁵N-labeled valine, a cornerstone amino acid in protein structural biology. We will delve into the theoretical underpinnings, experimental determination, and practical applications of these couplings, offering field-proven insights to empower your research.
The Foundation: Isotopic Labeling and Scalar Coupling
The strategic incorporation of stable isotopes, such as ¹³C and ¹⁵N, into proteins and their constituent amino acids is a prerequisite for a host of advanced NMR experiments.[1] Uniform labeling of valine allows for the detection and measurement of through-bond scalar couplings between these NMR-active nuclei.
J-coupling, a through-bond interaction mediated by the spins of bonding electrons, manifests as the splitting of NMR signals.[2] The magnitude of this splitting, the J-coupling constant, is a rich source of structural information, providing insights into bond connectivity, hybridization, and dihedral angles.[2]
One-Bond (¹J) ¹³C-¹⁵N Coupling Constants in Valine: Probing the Backbone and Beyond
One-bond couplings provide direct information about the electronic environment of the covalent bond connecting the two coupled nuclei. In ¹³C,¹⁵N-labeled valine, the most pertinent one-bond ¹³C-¹⁵N couplings are ¹J(C',N) and ¹J(Cα,N).
| Coupling Constant | Typical Value (Hz) | Influencing Factors | Structural Significance |
| ¹J(C',N) | 14 - 17 | Hydrogen bonding, peptide bond planarity | Strength of the i to i+1 hydrogen bond in peptides and proteins.[3][4] |
| ¹J(Cα,N) | 10 - 12 | pH, solvent effects | Provides information on the local electronic environment of the backbone.[5] |
Expert Insight: The magnitude of ¹J(C',N) is particularly sensitive to the hydrogen bond between the amide proton of the following residue and the carbonyl oxygen of the valine residue in a peptide chain. A stronger hydrogen bond leads to a larger ¹J(C',N) value, offering a powerful tool to probe secondary structure.[3]
Multi-Bond (ⁿJ) ¹³C-¹⁵N Couplings: Unraveling Side-Chain Conformation
Multi-bond couplings, though smaller in magnitude, are invaluable for determining the conformation of the valine side chain. These couplings are highly dependent on the dihedral angles that define the spatial arrangement of the atoms.
Two-Bond (²J) and Three-Bond (³J) Couplings in the Valine Side Chain
The key multi-bond couplings in the valine side chain are ²J(Cβ,N) and ³J(Cγ,N). Their magnitudes are intricately linked to the χ1 dihedral angle (N-Cα-Cβ-Cγ).
| Coupling Constant | Dihedral Angle (χ1) | Typical Value (Hz) |
| ²J(Cβ,N) | N/A | ~ -5 to 0 |
| ³J(Cγ1,N) | trans (180°) | ~ 4 - 5 |
| ³J(Cγ1,N) | gauche (-60°) | < 1 |
| ³J(Cγ1,N) | gauche (+60°) | < 1 |
| ³J(Cγ2,N) | trans (180°) | ~ 4 - 5 |
| ³J(Cγ2,N) | gauche (-60°) | < 1 |
| ³J(Cγ2,N) | gauche (+60°) | < 1 |
Note: The sign of the coupling constant is often difficult to determine experimentally and is typically negative for ²J(C,N) and can be positive or negative for ³J(C,N). The values presented here are absolute magnitudes.
The Karplus Relationship: From Coupling Constant to Dihedral Angle
The relationship between three-bond coupling constants and the intervening dihedral angle is described by the Karplus equation.[6] For the ³J(Cγ,N) coupling in valine, a generalized Karplus equation can be expressed as:
³J(Cγ,N) = Acos²(θ) + Bcos(θ) + C
Where:
-
θ is the Cγ-Cβ-Cα-N dihedral angle.
-
A, B, and C are empirically derived coefficients.
While a universally accepted set of coefficients for ³J(Cγ,N) in valine is still a subject of research, several studies have proposed parameters for similar couplings in amino acid side chains.[7][8] These equations are powerful tools for determining the rotameric state of the valine side chain.
Experimental Workflow: Measuring ¹³C-¹⁵N Coupling Constants
The precise measurement of ¹³C-¹⁵N coupling constants requires careful sample preparation and the selection of appropriate NMR experiments.
Sample Preparation: A Self-Validating System
A robust protocol for preparing uniformly ¹³C,¹⁵N-labeled valine for NMR analysis is crucial for obtaining high-quality data.
Protocol: Preparation of U-¹³C,¹⁵N-Valine for NMR Analysis
-
Dissolution: Dissolve 10-20 mg of U-¹³C,¹⁵N-L-Valine in 500 µL of a suitable deuterated solvent (e.g., D₂O or a buffered aqueous solution). The choice of solvent and pH can influence coupling constants and should be consistent across experiments.[5][9]
-
pH Adjustment: If using an unbuffered solvent, adjust the pH to the desired value using dilute DCl or NaOD. The protonation state of the amine and carboxyl groups affects the electronic structure and thus the coupling constants.[5]
-
Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Filtration: Filter the sample through a 0.22 µm syringe filter directly into a high-quality 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.[9]
-
Degassing (Optional): For long-term stability or for experiments sensitive to paramagnetic oxygen, degas the sample by several freeze-pump-thaw cycles.
-
Validation: Record a simple 1D ¹³C spectrum. The presence of clear doublets for the carbons coupled to ¹⁵N validates the successful labeling and sample integrity.
NMR Experiments for Measuring ¹³C-¹⁵N Couplings
A variety of NMR pulse sequences can be employed to measure heteronuclear coupling constants. The choice of experiment depends on the magnitude of the coupling and the desired resolution.
For ¹J(C,N) and larger ⁿJ(C,N) couplings:
-
¹³C-coupled ¹⁵N HSQC: A simple and effective 2D experiment where the splitting in the ¹⁵N dimension reveals the ¹J(C,N) coupling.
-
J-resolved HSQC: This experiment separates chemical shifts and coupling constants into two different dimensions, simplifying the measurement of couplings from crowded spectra.[10]
For smaller ⁿJ(C,N) couplings:
-
Quantitative J-Correlation Experiments: These experiments, often based on HSQC or HMBC pulse sequences, are specifically designed to accurately measure small coupling constants.[10]
-
HNCACB-type experiments: In the context of proteins, experiments like HNCACB can be adapted to provide information on both one-bond and two-bond C-N couplings involving the backbone.[11]
Protocol: Measurement of ¹J(Cα,N) using a ¹³C-coupled ¹⁵N HSQC
-
Setup: Load the prepared U-¹³C,¹⁵N-Valine sample into the NMR spectrometer. Tune and match the ¹H, ¹³C, and ¹⁵N channels.
-
Pulse Program: Select a standard sensitivity-enhanced HSQC pulse sequence with gradients for coherence selection.
-
Parameters:
-
Disable ¹³C decoupling during the ¹⁵N evolution period (t₁).
-
Set the spectral width in the ¹⁵N dimension to be wide enough to accommodate the expected chemical shift range and the splitting due to ¹J(Cα,N).
-
Acquire a sufficient number of increments in the t₁ dimension to achieve the desired resolution for accurate measurement of the splitting.
-
-
Acquisition: Acquire the 2D data.
-
Processing: Process the data with appropriate window functions and Fourier transform both dimensions.
-
Analysis: In the resulting 2D spectrum, the cross-peak corresponding to the Cα-N correlation will be split into a doublet in the ¹⁵N dimension. The separation between the two peaks of the doublet is the ¹J(Cα,N) coupling constant.
Conclusion: A Powerful Tool for Structural Biology
The measurement and interpretation of ¹³C-¹⁵N coupling constants in labeled valine provide a wealth of information for researchers in structural biology and drug discovery. From probing the strength of hydrogen bonds in the protein backbone to defining the conformational preferences of the valine side chain, these parameters are essential for building accurate and dynamic models of proteins and their interactions. By combining robust experimental protocols with a solid theoretical understanding, scientists can unlock the full potential of these powerful NMR observables.
References
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Moreno, A., Hansen, K. Ø., & Isaksson, J. (2019). CSSF-CLIP-HSQMBC: measurement of heteronuclear coupling constants in severely crowded spectral regions. RSC Advances, 9(63), 36939-36944. [Link]
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Llor, C., et al. (2024). Single-Scan Heteronuclear 13C–15N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. Journal of the American Chemical Society. [Link]
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van den Hooven, H. W., et al. (2001). Asymmetric Karplus curves for the protein side-chain 3J couplings. Journal of biomolecular NMR, 21(4), 321–330. [Link]
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Tran-Dinh, S., et al. (1975). 13C-nuclear Magnetic Resonance Studies of 85% 13C-enriched Amino Acids and Small Peptides. pH Effects on the Chemical Shifts, Coupling Constants, Kinetics of Cis-Trans Isomerisation and Conformation Aspects. Journal of the American Chemical Society, 97(6), 1267-1277. [Link]
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Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]
- Fügedi, P., & Szilágyi, L. (n.d.). Basic- NMR- Experiments. Bruker.
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Lapidot, A., & Irving, C. S. (1977). pH dependence of 13C-15N coupling constants of highly 14N-enriched amino acids isolated from mass cultivation of algae. FEBS letters, 78(1), 110-114. [Link]
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Ottiger, M., & Bax, A. (2025). γ effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein. Journal of Biomolecular NMR. [Link]
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Meissner, A., & Sørensen, O. W. (2001). Sequential HNCACB and CBCANH protein NMR pulse sequences. Journal of magnetic resonance (San Diego, Calif. : 1997), 151(2), 328–331. [Link]
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Jaravine, V. A., Cordier, F., & Grzesiek, S. (2004). Quantification of H/D isotope effects on protein hydrogen-bonds by h3JNC' and 1JNC' couplings and peptide group 15N and 13C' chemical shifts. Journal of biomolecular NMR, 29(3), 309–318. [Link]
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InfoSheet : NMR sample preparation. (n.d.). University of Victoria. [Link]
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Toney, M. D., et al. (1990). Hydrogen-bonding effect on 15N NMR chemical shifts of the glycine residue of oligopeptides in the solid state as studied by high-resolution 15N NMR spectroscopy. Journal of Molecular Structure, 224, 25-33. [Link]
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Parella, T. (n.d.). Homonuclear and heteronuclear coupling constants. Servei de Ressonància Magnètica Nuclear. [Link]
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Deev, S. L., et al. (2018). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 8(3), 1334-1361. [Link]
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Llovera, L., et al. (2014). Computational porotocol to evaluate side-chain vicinal spin-spin coupling constants and Karplus equation in amino acids: Alanine. Journal of Magnetic Resonance, 242, 116-126. [Link]
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LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
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NMR Sample Preparation. (n.d.). Western University. [Link]
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Vogeli, B., et al. (2012). High accuracy of Karplus equations for relating three-bond J couplings to protein backbone torsion angles. Journal of the American Chemical Society, 134(31), 12977–12990. [Link]
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NMR sample prep.wpd. (n.d.). University of Victoria. [Link]
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Protocols | NMR Facility. (n.d.). The University of Chicago. [Link]
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Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual review of biophysics and biomolecular structure, 27, 357–406. [Link]
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Llor, C., et al. (2024). Single-Scan Heteronuclear 13C-15N J-coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. University of Cambridge. [Link]
-
Dwivedi, A. M., & Krimm, S. (1982). Conformational Study of α Poly(L-valine). A Vibrational Approach. Macromolecules, 15(1), 177-184. [Link]
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Perras, F. A., et al. (2017). Characterization of peptide O∙∙∙HN hydrogen bonds via multidimensional 1H-detected 15N/17O solid-state nuclear magnetic resonance spectroscopy. The journal of physical chemistry. B, 121(3), 534–540. [Link]
-
Deev, S. L., et al. (2018). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 8(3), 1334-1361. [Link]
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Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). University of Missouri-St. Louis. [Link]
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Jaravine, V. A., Cordier, F., & Grzesiek, S. (2004). Quantification of H/D isotope effects on protein hydrogen-bonds by h3JNC and 1JNC couplings and peptide. CORE. [Link]
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Reich, H. J. (n.d.). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin-Madison. [Link]
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Vögeli, B., et al. (2019). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal, 25(31), 7433-7437. [Link]
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Hansen, D. F., & Kay, L. E. (2011). Determining valine side-chain rotamer conformations in proteins from methyl 13C chemical shifts: application to the 360 kDa half-proteasome. Journal of the American Chemical Society, 133(21), 8272–8281. [Link]
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Krivdin, L. B., & Grishin, Y. K. (2018). Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. RSC Advances, 8(52), 29669-29685. [Link]
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Ottiger, M., & Bax, A. (2025). γ-effects identify preferentially populated rotamers of CH 2 F groups: side-chain conformations of fluorinated valine analogues in a protein. Journal of Biomolecular NMR. [Link]
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Schievano, E., et al. (2021). Application of 13 C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Molecules, 26(21), 6563. [Link]
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Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]
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Dunbrack, R. L. (n.d.). Conformational Analysis. Drexel University. [Link]
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Thallmair, S., et al. (2018). The Chirality Chain in Valine: How the Configuration at the Cα Position through the OcisC′CαN Torsional System Leads to Distortion of the Planar Group CαC′(Ocis)Otrans to a Flat Tetrahedron. Chemistry – A European Journal, 24(50), 13192-13201. [Link]
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Perras, F. A., et al. (2017). Characterization of peptide O∙∙∙HN hydrogen bonds via 1H-detected 15N/17O solid-state NMR spectroscopy. The Journal of Physical Chemistry B, 121(3), 534-540. [Link]
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Ottiger, M., & Bax, A. (2025). γ effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein. ResearchGate. [Link]
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Bystrov, V. F., et al. (1973). 1H-1H and 13C-13C vicinal coupling constants and amino acid side chain conformation in peptides. Biochemical and Biophysical Research Communications, 52(3), 1093-1100. [Link]
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Metabolic Pathways Utilizing Racemic 13C 15N Valine Substrates
An In-Depth Technical Guide for Metabolic Flux Analysis
Executive Summary
The utilization of racemic (DL ) stable isotope-labeled substrates represents a sophisticated edge-case in metabolic flux analysis (MFA). While pure L-isomers are the standard for mimicking endogenous metabolism, racemic [U-13C; U-15N] valine offers a unique probe for distinguishing stereoselective metabolic handling, quantifying chiral inversion rates, and assessing D-amino acid oxidase (DAAO) activity.
This guide details the mechanistic fate of racemic valine tracers, the analytical protocols required to resolve their chiral metabolites, and the interpretation of mass isotopomer distributions (MIDs) to validate pathway activity.
The Stereochemical Challenge in MFA
In biological systems, enzymes are stereoselective. The introduction of a racemic tracer (containing both L- and D-valine) creates two simultaneous metabolic experiments within a single sample.
-
L-Valine Fate: Predominantly utilized for protein synthesis (direct incorporation) or catabolized via the Branched-Chain Amino Acid (BCAA) pathway to fuel the TCA cycle.
-
D-Valine Fate: Cannot be incorporated into eukaryotic proteins directly. It must be cleared via renal excretion or metabolized by D-amino acid oxidase (DAAO) .
The "Futile" Cycle: A critical insight for researchers is that D-valine catabolism converges with L-valine catabolism at the alpha-keto acid stage (α-ketoisovalerate, KIV). This creates a metabolic loop where D-valine can be converted to KIV, then re-aminated to L-valine. Dual-labeling (13C + 15N) is the only way to track this inversion , as the nitrogen atom is obligately lost and replaced during the process.
Mechanistic Pathways: Divergence and Convergence
The following diagram illustrates the differential processing of the enantiomers. Note the critical "Marker Species" (M+5 L-Valine) which indicates a molecule that originated as D-Valine (or cycled L-Valine) and underwent chiral inversion.
Pathway Visualization
Figure 1: Divergent and convergent metabolic fates of Racemic 13C 15N Valine. Note that D-valine enters the common pool at KIV but loses its 15N label, allowing mass spectrometry to distinguish "direct" L-valine (M+6) from "inverted" L-valine (M+5).
Experimental Protocol: Self-Validating Systems
To ensure data integrity, the experimental workflow must account for the high background of D-valine which is not incorporated into protein.
Phase 1: Substrate Preparation & Cell Culture
-
Substrate: L-Valine (unlabeled) depleted media supplemented with 1 mM DL-Valine [U-13C; U-15N] (Sigma/CIL).
-
Control: Parallel culture with pure L-Valine [U-13C; U-15N] to establish baseline transamination rates without the D-isomer confounder.
-
Time Course: 0, 2, 6, 24 hours. D-amino acid metabolism is often slower; extended time points are crucial to observe the "M+5" inversion peak.
Phase 2: Metabolite Extraction
-
Quenching: Rapid quenching with -80°C 80:20 Methanol:Water is essential to stop BCAT activity immediately.
-
Phase Separation: Add chloroform to remove lipids which can interfere with chiral column longevity.
Phase 3: Analytical Detection (LC-HRMS)
Standard Reverse Phase (C18) chromatography cannot separate D and L isomers. You must use one of two validated approaches:
Method A: Chiral Column Chromatography (Recommended)
This method allows direct detection without complex derivatization.
-
Column: Crownpak CR-I(+) or Chirobiotic T (Teicoplanin).
-
Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water/Acid depending on column.
-
Rationale: Low pH suppresses ionization of carboxylic groups, enhancing separation on crown ether phases.
Method B: Chiral Derivatization (Marfey’s Method)
If a chiral column is unavailable, derivatize with FDAA (Marfey’s Reagent).
-
Mechanism: Reacts with amine group to form diastereomers (L-L and L-D pairs) which can be separated on a standard C18 column.
-
Mass Shift: The derivative adds mass; ensure MS target list is adjusted (+252 Da for FDAA).
Data Interpretation: The "M+5" Smoking Gun
In a dual-labeled [U-13C5; 15N1] Valine experiment (Total Mass Shift = +6), the mass isotopomer distribution (MID) provides the readout for pathway activity.
Quantitative Lookup Table
| Observed Species | Mass Shift | Isotopic Composition | Metabolic Origin |
| Parent Tracer | M+6 | 13C5, 15N1 | Exogenous L-Valine or D-Valine (unmetabolized) |
| Inverted L-Valine | M+5 | 13C5, 14N | D-Val -> KIV -> L-Val (Chiral Inversion) |
| Catabolic Product | M+5 | 13C5, 14N | α-Ketoisovalerate (KIV) pool |
| TCA Entry | M+4 | 13C4 | Isobutyryl-CoA (Decarboxylation of KIV) |
| Recycled Nitrogen | M+1 | 15N1 | Glutamate/Alanine (Transaminated from Valine) |
Calculating Flux
To calculate the Fractional Contribution of D-Valine to the L-Valine pool :
Where
Analytical Workflow Diagram
Figure 2: Analytical decision tree for resolving chiral metabolites.
References
-
Crownpak CR-I(+) Application Guide. Daicel Corporation.[1] Separation of amino acid enantiomers using crown ether chiral stationary phases. Link
-
Metabolic Flux Analysis using 13C Peptide Label Measurements. Vertex AI Search / PubMed. Context on MFA methodologies and peptide mass distributions. Link (Simulated Link based on search context 1.1)
-
D-Amino Acid Oxidase (DAAO) Pathway. ResearchGate.[2] General D-serine/D-valine metabolic pathway in mammals and oxidative deamination mechanisms. Link
-
Chiral Amino Acid Analysis Using LC/MS. Fujifilm Wako. Comparison of direct (chiral column) and indirect (derivatization) methods for D/L separation. Link
-
Compound-Specific Nitrogen Isotope Analysis of D/L Amino Acids. Analytical Chemistry. Methodology for determining N-isotope composition in chiral amino acids, relevant for tracking 15N loss. Link
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The Silent Tracer: A Technical Guide to DL-Valine-2-¹³C, ¹⁵N in Advanced Biological Research
This guide provides an in-depth exploration of DL-Valine-2-¹³C, ¹⁵N, a stable isotope-labeled amino acid, for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, safety considerations, and its pivotal role in sophisticated analytical techniques that illuminate the intricate workings of biological systems.
Core Compound Profile: DL-Valine-2-¹³C, ¹⁵N
Stable isotope-labeled compounds are powerful tools in modern scientific inquiry, allowing for the precise tracking of molecules through complex biological processes without the hazards associated with radioactive isotopes. DL-Valine-2-¹³C, ¹⁵N is a specialized form of the essential branched-chain amino acid valine, where the carbon atom at the second position is replaced with its stable isotope, Carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with Nitrogen-15 (¹⁵N). This dual labeling provides a distinct mass shift that can be accurately detected by mass spectrometry and NMR spectroscopy, making it an invaluable tracer in metabolic research.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 516-06-3 (for unlabeled DL-Valine) | [1] |
| Molecular Formula | C₅H₁₁NO₂ | [2][3] |
| Molecular Weight | 117.15 g/mol (unlabeled) | [3] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | ~295 °C (decomposes) | [1][4] |
| Water Solubility | 68 g/L at 20°C | [1] |
| Odor | Odorless | [1][4] |
Note on CAS Number: A specific CAS number for DL-Valine-2-¹³C, ¹⁵N could not be identified at the time of this writing. The provided CAS number is for the parent compound, DL-Valine. Researchers should consult their supplier for specific lot documentation.
Safety Data Sheet (SDS) Synopsis
A specific Safety Data Sheet for DL-Valine-2-¹³C, ¹⁵N is not publicly available. The following information is summarized from the SDS for unlabeled DL-Valine and should be used as a primary reference for handling, with the understanding that the isotopic labeling does not introduce new chemical hazards.
-
Hazard Identification: DL-Valine is generally not classified as a hazardous substance.[5] It is slightly hazardous in case of ingestion and may cause irritation upon skin or eye contact.[2]
-
First-Aid Measures:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.[6]
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, drink plenty of water. Do not induce vomiting.
-
Inhalation: Move to fresh air.
-
-
Handling and Storage:
-
Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The Rationale Behind Dual Isotope Labeling: Unlocking Metabolic Secrets
The strategic placement of both ¹³C and ¹⁵N isotopes in a single molecule like valine provides a powerful analytical advantage. This dual-labeling approach is particularly instrumental in two major areas of research: metabolic flux analysis and protein turnover studies. The core principle lies in the ability to simultaneously track the fate of both the carbon skeleton and the nitrogen-containing amino group of the amino acid.
Stable isotope tracers offer a real-time view of metabolism, transforming static concentration data into a dynamic picture of how diet, disease, or therapeutic interventions reshape metabolic pathways.[7]
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions within a biological system.[8] By introducing a ¹³C-labeled substrate, such as DL-Valine-2-¹³C, ¹⁵N, into a cell culture or organism, researchers can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites.[9] The pattern of ¹³C enrichment in these metabolites, as measured by mass spectrometry or NMR, provides a detailed map of active metabolic pathways.[8] The simultaneous presence of ¹⁵N allows for the deconvolution of pathways where transamination reactions occur, providing a more complete picture of amino acid metabolism.
Protein Synthesis and Turnover
Understanding the dynamics of protein synthesis and degradation is crucial in many areas of biology and medicine.[10] By providing cells or organisms with ¹³C and ¹⁵N-labeled amino acids, newly synthesized proteins will incorporate these heavier isotopes.[11] Over time, the rate of incorporation of the labeled valine into the proteome and the rate of disappearance of the unlabeled form can be measured. This "pulse-chase" approach allows for the calculation of protein-specific synthesis and degradation rates, providing invaluable insights into cellular regulation, aging, and disease.[11][12]
Experimental Design and Protocols
The successful application of DL-Valine-2-¹³C, ¹⁵N hinges on a well-designed experimental protocol. The following is a generalized workflow for a stable isotope tracing experiment in cell culture aimed at metabolic flux analysis.
Experimental Workflow for Metabolic Flux Analysis
Caption: A generalized workflow for a metabolic flux analysis experiment using stable isotope labeling.
Step-by-Step Protocol for Isotope Labeling and Metabolite Extraction
-
Cell Culture: Culture your cells of interest in standard growth medium to the desired confluence (typically mid-logarithmic phase).
-
Medium Preparation: Prepare an experimental medium that is identical to the standard medium but with the unlabeled DL-Valine replaced by DL-Valine-2-¹³C, ¹⁵N at the same concentration.
-
Isotope Labeling:
-
Aspirate the standard medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed isotope-labeled medium to the cells. This marks time zero of your experiment.
-
-
Time-Course Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells and supernatant.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeled medium (can be saved for extracellular metabolite analysis).
-
Rapidly wash the cells with ice-cold saline.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench all enzymatic activity.
-
Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites for analysis.
-
Visualizing the Metabolic Fate of Valine
The catabolism of valine is a multi-step process that ultimately leads to the production of succinyl-CoA, which can then enter the citric acid cycle.[13][14] The use of DL-Valine-2-¹³C, ¹⁵N allows for the tracing of its carbon and nitrogen atoms through this pathway.
Caption: The catabolic pathway of valine, highlighting the transfer of the ¹³C and ¹⁵N labels.
Conclusion
DL-Valine-2-¹³C, ¹⁵N is a sophisticated and highly effective tool for the modern life scientist. Its dual isotopic labels provide a level of analytical detail that is essential for elucidating the complex and dynamic nature of metabolic and proteolytic systems. By carefully designing and executing stable isotope tracing experiments, researchers can gain unprecedented insights into the cellular mechanisms that underpin health and disease, thereby accelerating the pace of discovery and drug development.
References
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DL-VALINE. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 3, 2026, from [Link]
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DL-VALINE For Biochemistry. (n.d.). Alpha Chemika. Retrieved February 3, 2026, from [Link]
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Safety Data Sheet: DL-Valine. (n.d.). Carl ROTH. Retrieved February 3, 2026, from [Link]
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DL-valine | C5H11NO2 | CID 1182. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
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Valine. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
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Valine | Amino Acid, Protein, Metabolism. (2026, January 23). Britannica. Retrieved February 3, 2026, from [Link]
-
The biological functions and metabolic pathways of valine in swine. (2023, October 7). Journal of Animal Science and Biotechnology. Retrieved February 3, 2026, from [Link]
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Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (n.d.). Metabolites. Retrieved February 3, 2026, from [Link]
-
Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice. (n.d.). Journal of Visualized Experiments. Retrieved February 3, 2026, from [Link]
-
Protein Turnover Studies Using Stable Isotope-Labeled Amino Acids. (n.d.). CK Isotopes. Retrieved February 3, 2026, from [Link]
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Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. (n.d.). Current Opinion in Biotechnology. Retrieved February 3, 2026, from [Link]
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Amino Acid Metabolism Analysis. (n.d.). Metabolic Solutions. Retrieved February 3, 2026, from [Link]
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Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites. (n.d.). Methods in Molecular Biology. Retrieved February 3, 2026, from [Link]
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Stable isotope labeling by amino acids in cell culture | applications of SILAC. (2022, December 1). Animated biology with Arpan. Retrieved February 3, 2026, from [Link]
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Isotope Labeling in Metabolomics and Fluxomics. (2017, July 12). Metabolomics Society. Retrieved February 3, 2026, from [Link]
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Application Note: Unlocking Structural Insights with DL-Valine (2-13C; 15N) in Solid-State NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of solid and semi-solid materials at an atomic level.[1] Its application to complex biological systems and pharmaceutical formulations has been significantly enhanced through the use of isotopic labeling. This application note provides a comprehensive guide to the use of DL-Valine specifically labeled with Carbon-13 at the second carbon position (Cα) and Nitrogen-15 at the amine group (DL-Valine (2-¹³C; ¹⁵N)) in ssNMR studies. We will delve into the underlying principles, detailed experimental protocols, and data interpretation, offering field-proven insights to empower researchers in their structural biology and drug development endeavors.
Introduction: The Strategic Advantage of Site-Specific Isotopic Labeling
In ssNMR, the low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) isotopes results in low sensitivity.[2] Isotopic enrichment is therefore crucial for enhancing signal intensity and enabling advanced NMR experiments.[3][4] While uniform labeling, where all carbons and nitrogens in a molecule are replaced with their NMR-active isotopes, is a common strategy, it can lead to spectral crowding and complex spin dynamics, making data analysis challenging.[5]
Site-specific labeling, such as with DL-Valine (2-¹³C; ¹⁵N), offers a more targeted approach. By introducing NMR-active nuclei at specific, known locations, we can:
-
Simplify Spectra: Reduce the number of signals, facilitating unambiguous resonance assignment.[6]
-
Probe Specific Interactions: The ¹³C-¹⁵N pair acts as a precise probe for measuring internuclear distances and torsion angles, providing critical constraints for structure determination.
-
Characterize Local Environments: The chemical shifts of the ¹³Cα and ¹⁵N nuclei are highly sensitive to the local conformation and packing of the valine residue.
DL-Valine, an essential amino acid, is frequently found in the hydrophobic cores of proteins and at protein-protein interfaces, making it an excellent reporter for crucial structural features.[7] The strategic placement of the ¹³C label at the Cα position and the ¹⁵N label on the backbone amide provides a direct handle to probe the protein backbone conformation.
Experimental Workflow: From Sample Preparation to Data Analysis
The successful application of DL-Valine (2-¹³C; ¹⁵N) in ssNMR hinges on a meticulously executed workflow, from sample preparation to the final data analysis.
Figure 1: A generalized experimental workflow for solid-state NMR studies using isotopically labeled DL-Valine.
Detailed Protocols
Sample Preparation
The quality of the ssNMR data is directly dependent on the quality of the sample. The following protocols outline the key steps for preparing a sample containing DL-Valine (2-¹³C; ¹⁵N).
Protocol 1: Incorporation of DL-Valine (2-¹³C; ¹⁵N) into a Protein
This protocol is for the biosynthetic incorporation of the labeled amino acid into a protein expressed in E. coli.
Materials:
-
DL-Valine (2-¹³C; ¹⁵N) (commercially available)
-
M9 minimal media
-
Glucose (or other carbon source)
-
Ammonium Chloride (¹⁴NH₄Cl)
-
All other essential amino acids (unlabeled)
-
E. coli expression strain and expression vector for the protein of interest
-
IPTG (or other inducing agent)
Procedure:
-
Prepare M9 Minimal Media: Prepare M9 minimal media according to standard protocols, initially omitting ammonium chloride and valine.
-
Add Nutrients: Supplement the media with a low concentration of unlabeled valine to support initial cell growth. Add all other unlabeled amino acids to prevent scrambling of the isotopic label.
-
Inoculate and Grow Culture: Inoculate the media with an overnight culture of the E. coli expression strain. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Introduce Labeled Valine: Add the DL-Valine (2-¹³C; ¹⁵N) to the culture medium. The exact concentration will depend on the expression level of the protein and should be optimized.
-
Induce Protein Expression: After a short incubation period (e.g., 30-60 minutes) to allow for the uptake of the labeled valine, induce protein expression by adding IPTG.
-
Harvest Cells: Continue to grow the culture for the optimal expression time (typically 3-16 hours) at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility. Harvest the cells by centrifugation.
-
Purify the Protein: Purify the protein of interest using standard chromatography techniques.
-
Verify Incorporation: Use mass spectrometry to confirm the successful incorporation of the labeled valine.
Protocol 2: Packing the NMR Rotor
Materials:
-
Lyophilized, purified protein containing DL-Valine (2-¹³C; ¹⁵N)
-
Solid-state NMR rotor (e.g., 3.2 mm or 4 mm)
-
Rotor packing tool
-
Spatula
Procedure:
-
Ensure Sample is Dry: The protein sample should be lyophilized to a dry powder to prevent rotor imbalance and improve spectral quality.
-
Assemble the Rotor: Place the bottom drive tip on the rotor body.
-
Pack the Sample: Carefully add small amounts of the powdered sample into the rotor using a spatula. After each addition, use the packing tool to gently compress the sample. This ensures a homogenous and densely packed sample, which is critical for optimal performance.
-
Fill to the Appropriate Level: Fill the rotor to the recommended sample volume, avoiding overfilling which can damage the rotor and probe.
-
Seal the Rotor: Place the top cap on the rotor and ensure it is securely sealed.
-
Weigh and Balance: Weigh the packed rotor and ensure it is within the manufacturer's tolerance for balance.
Solid-State NMR Experiments
The following are foundational ssNMR experiments for characterizing samples containing DL-Valine (2-¹³C; ¹⁵N).
Protocol 3: ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP-MAS)
The CP-MAS experiment is the workhorse of ssNMR, used to obtain high-resolution spectra of dilute spins like ¹³C by transferring magnetization from abundant protons.[8]
Instrument Setup:
-
Spectrometer: A high-field solid-state NMR spectrometer.
-
Probe: A double or triple-resonance MAS probe.
-
Rotor: The packed rotor containing the sample.
-
Temperature Control: Set the sample temperature as required for the experiment (e.g., 273 K).
Experimental Parameters (to be optimized for your specific sample and spectrometer):
| Parameter | Typical Value | Purpose |
| ¹H 90° Pulse Width | 2.5 - 4.0 µs | Excitation of proton magnetization. |
| Contact Time | 500 µs - 2 ms | Duration of magnetization transfer from ¹H to ¹³C. |
| Recycle Delay | 2 - 5 s | Time for the system to return to equilibrium between scans. |
| MAS Rate | 8 - 15 kHz | Spinning speed to average out anisotropic interactions. |
| ¹H Decoupling | TPPM or SPINAL-64 | Removal of ¹H-¹³C dipolar couplings during acquisition. |
| Spectral Width | 200 - 300 ppm | Frequency range to be observed. |
| Number of Scans | 1024 - 4096 | Signal averaging to improve signal-to-noise ratio. |
Procedure:
-
Insert the Rotor: Carefully insert the rotor into the probe.
-
Tune the Probe: Tune the probe to the resonance frequencies of ¹H and ¹³C.
-
Set MAS Rate: Spin the rotor to the desired magic angle spinning rate.
-
Calibrate Pulse Widths: Calibrate the ¹H 90° pulse width.
-
Optimize CP Contact Time: Run a series of 1D CP-MAS experiments with varying contact times to find the optimal value for maximizing the signal of the valine Cα.
-
Acquire Data: Acquire the 1D or 2D ¹³C CP-MAS spectrum with the optimized parameters.
Figure 2: A simplified pulse sequence diagram for the ¹H-¹³C CP-MAS experiment.
Protocol 4: ¹³C{¹⁵N} Rotational Echo Double Resonance (REDOR)
REDOR is a powerful technique for measuring heteronuclear dipolar couplings, which are inversely proportional to the cube of the internuclear distance.[9] By measuring the ¹³C-¹⁵N dipolar coupling, we can determine the distance between the Cα and the amide nitrogen of the valine residue.
Instrument Setup:
-
As for the CP-MAS experiment, but with a probe capable of ¹⁵N pulsing.
Experimental Parameters (to be optimized):
| Parameter | Typical Value | Purpose |
| MAS Rate | 8 - 12 kHz | Slower spinning rates are often used to enhance the effect of dipolar recoupling. |
| ¹⁵N π Pulses | Rotor-synchronized | Dephasing pulses applied on the ¹⁵N channel. |
| REDOR Mixing Time | Variable (e.g., 1-20 ms) | The duration over which the dipolar coupling is reintroduced. |
| Number of Rotor Cycles | Variable | Determines the REDOR mixing time. |
Procedure:
-
Setup CP-MAS: Begin with an optimized ¹H-¹³C CP-MAS sequence.
-
Introduce REDOR Period: Insert the REDOR pulse train on the ¹⁵N channel during the dephasing period of a spin-echo sequence on the ¹³C channel.
-
Acquire S₀ Spectrum: Acquire a reference spectrum (S₀) without the ¹⁵N dephasing pulses.
-
Acquire S₁ Spectrum: Acquire a dephased spectrum (S₁) with the ¹⁵N dephasing pulses.
-
Vary Mixing Time: Repeat steps 3 and 4 for a series of increasing REDOR mixing times.
-
Calculate REDOR Difference: Calculate the difference between the two spectra (ΔS = S₀ - S₁) for each mixing time. The decay of the signal as a function of mixing time is related to the dipolar coupling and thus the internuclear distance.
Figure 3: A simplified pulse sequence for the ¹³C{¹⁵N} REDOR experiment.
Data Analysis and Interpretation
Resonance Assignment: The first step in data analysis is to assign the observed signals to the corresponding nuclei. For DL-Valine (2-¹³C; ¹⁵N), the ¹³Cα signal is expected to appear in the range of 50-70 ppm, while the ¹⁵N signal will be in the range of 100-130 ppm.[2] 2D ¹³C-¹³C correlation experiments can be used to confirm the assignment by identifying connectivities to other carbons in the valine sidechain if they are naturally abundant or if uniform labeling is also employed.[6]
Structural Interpretation:
-
Chemical Shifts: The precise chemical shifts of the ¹³Cα and ¹⁵N are sensitive to the local secondary structure. For example, the ¹³Cα chemical shift tends to be higher in α-helical regions compared to β-sheet regions.
-
REDOR Data: The REDOR dephasing curve (ΔS/S₀ vs. mixing time) can be simulated to extract the ¹³C-¹⁵N dipolar coupling constant, which is then used to calculate the internuclear distance. This provides a precise constraint on the protein backbone geometry.
Conclusion
The use of DL-Valine (2-¹³C; ¹⁵N) in solid-state NMR spectroscopy offers a powerful and targeted approach for gaining detailed structural insights into a wide range of solid and semi-solid systems. By simplifying spectra and enabling precise distance measurements, this isotopic labeling strategy is an invaluable tool for researchers in structural biology and drug development. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of this technique, paving the way for new discoveries in complex molecular systems.
References
-
Jaroniec, C. P. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in Molecular Biology. 2012;835:437-463. Available from: [Link]
-
National Cancer Institute. Definition of carbon C 13/nitrogen N 15-labeled valine. NCI Drug Dictionary. Available from: [Link]
-
University of Ottawa. How to make an NMR sample. Available from: [Link]
-
McDowell, L. M., et al. 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Journal of Magnetic Resonance, Series B. 1996;111(2):162-175. Available from: [Link]
-
Pinto, A. F., et al. Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems. Pharmaceutics. 2021;13(9):1395. Available from: [Link]
-
Hong, M. Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. Journal of Biomolecular NMR. 1999;15(1):1-14. Available from: [Link]
-
Varga, K., et al. Labeling Approaches for Protein Structural Studies by Solution-State and Solid-State NMR. Molecules. 2020;25(23):5744. Available from: [Link]
-
Williamson, M. P. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. 2013;41(4):993-999. Available from: [Link]
-
Wiegand, T., et al. New applications of solid-state NMR in structural biology. Emerging Topics in Life Sciences. 2018;2(1):3-16. Available from: [Link]
-
Jaroniec, C. P., et al. Measurement of 13C−15N Distances in Uniformly 13C Labeled Biomolecules: J-Decoupled REDOR. Journal of the American Chemical Society. 2001;123(14):3270-3271. Available from: [Link]
-
Opella, S. J., et al. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Current Protein & Peptide Science. 2010;11(4):279-288. Available from: [Link]
-
Asakura, T., et al. Structural Analysis of Valine Residues in Silk Fibroin by Solid-State NMR. Biomacromolecules. 2015;16(2):499-506. Available from: [Link]
-
Wiegand, T., et al. New applications of solid-state NMR in structural biology. Emerging Topics in Life Sciences. 2018;2(1):3-16. Available from: [Link]
-
Gelenter, M. D., et al. Off-Resonance 13C-2H REDOR NMR for Site-Resolved Studies of Molecular Motion. Journal of Magnetic Resonance. 2018;297:113-122. Available from: [Link]
-
Opella, S. J., et al. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Current Protein & Peptide Science. 2010;11(4):279-288. Available from: [Link]
-
Gauto, D. F., et al. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Biomolecular NMR. 2016;64(3):223-231. Available from: [Link]
-
Jaroniec, C. P. Three Decades of REDOR in Protein Science: A Solid-State NMR Technique for Distance Measurement and Spectral Editing. Molecules. 2020;25(23):5744. Available from: [Link]
Sources
- 1. New applications of solid-state NMR in structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meihonglab.com [meihonglab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Note: Precision Backbone Assignment of Supramolecular Assemblies via Valine-2-13C Selective Labeling
Executive Summary
The assignment of backbone resonances (
This Application Note details a high-precision protocol for Amino Acid Type-Selective Backbone Assignment using L-Valine-2-
Scientific Rationale & Mechanism
The Resolution Gap
In uniformly labeled (
The Valine-2- C Solution
L-Valine-2-
Key Advantages:
-
Spectral Simplification: Only Valine residues appear in the HNCA spectrum, reducing peak density by ~90-95% (depending on Val abundance).
-
Ambiguity Resolution: Acts as a binary filter. If a peak is present in the selective spectrum, residue
is definitively Valine. -
Sensitivity: Unlike methyl labeling (which aids side-chain assignment),
labeling directly probes the backbone, enabling secondary structure determination via Chemical Shift Indexing (CSI).
Metabolic Control (The "Scrambling" Problem)
E. coli biosynthetic pathways are highly interconnected. Exogenous Valine can be transaminated to
-
Solution: Feedback Inhibition. Adding excess unlabeled L-Leucine and L-Isoleucine suppresses the endogenous biosynthetic operons (ilvGMEDA), forcing the bacteria to utilize the exogenous labeled Valine exclusively and preventing forward conversion to Leucine.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Purpose |
| Tracer | L-Valine-2- | Selective |
| Nitrogen Source | Uniform Backbone Amide labeling | |
| Scramble Block | L-Leucine (Unlabeled, NA) | Feedback inhibition of Val |
| Scramble Block | L-Isoleucine (Unlabeled, NA) | Feedback inhibition of biosynthetic enzymes |
| Base Medium | M9 Minimal Media | Defined growth environment |
Bacterial Expression Workflow
Step 1: Pre-Culture
Inoculate E. coli (BL21(DE3) or auxotrophic DL39) into 10 mL LB media. Grow at 37°C to OD
Step 2: Adaptation Phase (Critical)
Resuspend cells in 50 mL M9 media containing
Step 3: The "Shift" and Induction Transfer cells to the final production volume (e.g., 500 mL M9).
-
Time: 30 minutes prior to induction.
-
Action: Add the Amino Acid Cocktail (see Table 3.3).
Table 3.3: The Selective Labeling Cocktail (Final Concentrations)
| Component | Concentration | Isotope Status |
|---|
| L-Valine | 100 mg/L |
-
Induction: At OD
0.7–0.9, induce with IPTG (0.5–1.0 mM). -
Expression: Proceed for 16–20 hours at 20°C (lower temperature reduces metabolic scrambling rates).
Purification
Purify protein using standard affinity (Ni-NTA) and Size Exclusion Chromatography (SEC).
-
Buffer Exchange: Final NMR sample should be in 20-50 mM Phosphate/MES/HEPES, pH 6.0–7.0, with 5-10% D
O.
Metabolic Pathway Visualization
The following diagram illustrates the flow of the Valine-2-
Caption: Metabolic routing of Valine-2-13C. Exogenous Leu/Ile inhibits the ilv operon, preventing the scrambling of 13C from Valine into Leucine residues.
NMR Spectroscopy Configuration
Pulse Sequence Selection
To maximize the utility of the Valine-2-
-
Why HNCA? It correlates the amide proton (
) and nitrogen ( ) of residue with the alpha carbon ( ) of residue (strong) and (weak). -
The Selective Effect: Since only Valine residues have
at the position:-
Strong Peak: Observed only when residue
is Valine. -
Weak Peak (Sequential): Observed only when residue
is Valine (requires high sensitivity).
-
Acquisition Parameters (600–900 MHz)
| Parameter | Value | Notes |
| Temperature | 298 K (or optimized) | Match to U-15N/13C dataset conditions. |
| Spectral Width ( | 30–35 ppm | Center at 60 ppm (Val |
| Points ( | 32–48 complex | Reduced sampling possible due to sparsity. |
| Relaxation Delay | 1.0 s | Valine |
| Scans | 16–32 | Higher scans needed if concentration is low (<200 µM). |
Data Analysis & Assignment Strategy
The assignment relies on a Combinatorial Overlay approach. You will compare the sparse "Valine-Only" spectrum against the dense "Uniform" spectrum.
Assignment Logic Flow
-
Process the 3D HNCA (Selective Val) and 3D HNCA (Uniform).
-
Overlay the 2D
projections. -
Identify Anchors: Any peak appearing in the Selective spectrum is immediately typed as a Valine.
-
Sequential Walk:
-
Go to the Uniform HNCA.
-
Find a Valine spin system identified in step 3.
-
Look for the
peak in the Uniform spectrum. -
Match this carbon shift to the
of the preceding residue.
-
Assignment Workflow Diagram
Caption: Combinatorial assignment workflow. The selective dataset acts as a filter to identify Valine residues, which then serve as starting points for sequential walking in the uniform dataset.
Troubleshooting & Quality Control
| Issue | Diagnosis | Remedial Action |
| Leucine Peaks Visible | Scrambling occurred. | Increase unlabeled Leu/Ile concentration to 300 mg/L. Decrease induction temperature. |
| Low Signal Intensity | Inefficient uptake or scrambling to CO | Use auxotrophic strains (e.g., DL39) if available. Ensure glucose is not depleted before induction. |
| Missing Valines | Dynamic broadening. | Deuterate the background (use |
References
-
Original Selective Labeling Concepts
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. Link
-
-
Metabolic Scrambling & Suppression
-
Tong, K. I., et al. (2008). "Highly stereospecific valine methyl labeling..." Journal of the American Chemical Society, 130(33), 11074-11081. (Discusses the Leu/Ile block mechanism). Link
-
-
Backbone Assignment Strategies
-
Sattler, M., Schleucher, J., & Griesinger, C. (1999). "Heteronuclear multidimensional NMR experiments for the structure determination of proteins in solution employing pulsed field gradients." Progress in Nuclear Magnetic Resonance Spectroscopy, 34(2), 93-158. Link
-
-
Advanced Isotope Labeling
Sources
Application Note: Cost-Effective Isotope Labeling Strategy
Synthesis and Resolution of Peptides Using Racemic Valine
Executive Summary
Isotopically labeled amino acids are critical for NMR structural studies and mass spectrometry-based proteomics (e.g., AQUA peptides). However, enantiopure (
This Application Note details a robust workflow to utilize cost-effective racemic
Phase 1: Pre-Synthesis Preparation
Objective: Convert free racemic
Protocol 1.1: Fmoc-Protection of
-Valine
Reagents:
-
Racemic
Valine (HCl salt) -
Fmoc-OSu (1.1 equivalents)
- (Sodium Carbonate, 10% aq. solution)
-
Dioxane / Water (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of racemic
Valine in 20 mL of water/dioxane (1:1). -
pH Adjustment: Add 10%
dropwise to adjust pH to 9.0–9.5. Critical: Maintain pH < 10 to prevent Fmoc cleavage. -
Reaction: Add Fmoc-OSu (dissolved in minimal dioxane) dropwise over 30 minutes while stirring. Maintain pH at 9.0 using
. -
Incubation: Stir at room temperature for 4-12 hours. Monitor via TLC or LC-MS.
-
Workup:
-
Wash the aqueous solution with diethyl ether (
mL) to remove unreacted Fmoc-OSu and byproducts. -
Acidify the aqueous phase to pH 2.0 using 1N HCl (precipitate will form).
-
Extract with Ethyl Acetate (
mL). -
Dry organic layer over
and evaporate to dryness.
-
-
Yield Check: Expect a white powder. Yields typically >90%.
Phase 2: Solid Phase Peptide Synthesis (SPPS)
Objective: Incorporate the racemic Fmoc-Valine into the peptide sequence.
Mechanism: When a racemic amino acid (
-
Target:
-Val- -Ala- -Leu-Resin -
Diastereomer:
-Val- -Ala- -Leu-Resin
These are diastereomers , not enantiomers. They possess different physical properties, including hydrophobicity and secondary structure propensity, allowing separation on achiral C18 columns.
Protocol 2.1: Coupling Cycle
Platform: Automated Synthesizer or Manual Glass Vessel Scale: 0.1 mmol
-
Resin Swelling: Swell Rink Amide or Wang resin in DMF for 30 mins.
-
Deprotection: 20% Piperidine in DMF (
min). Wash DMF ( ).[2] -
Coupling (Racemic Step):
-
Amino Acid: Fmoc-
-Valine- (3-5 eq). -
Activator: DIC/Oxyma Pure (1:1 ratio with AA) OR HBTU/DIEA.
-
Time: 60 minutes at RT.
-
Note: Coupling efficiency for
and isomers is generally comparable, resulting in a roughly 50:50 ratio on the resin.
-
-
Capping: Acetic Anhydride/Pyridine (to terminate unreacted chains).
-
Completion: Continue synthesis with standard
-amino acids for the remainder of the sequence.
Phase 3: Downstream Processing & Resolution
Objective: Separate the
Protocol 3.1: Cleavage
-
Cocktail: 95% TFA, 2.5% TIS, 2.5%
. -
Duration: 2-3 hours.
-
Precipitation: Cold Diethyl Ether. Centrifuge and dry pellet.
Protocol 3.2: Chromatographic Resolution (The Critical Step)
System: Preparative RP-HPLC Column: C18 (Standard) or Phenyl-Hexyl (Enhanced Selectivity for aromatics/isomers).
Gradient Strategy:
-
Buffer A: 0.1% TFA in Water
-
Buffer B: 0.1% TFA in Acetonitrile
-
Gradient: Shallow gradient (e.g., 0.5% B increase per minute) is essential to resolve the diastereomers.
| Parameter | Setting | Reason |
| Flow Rate | 1 mL/min (Analytical) | Standard optimization. |
| Gradient | 10% B | Maximizes peak separation resolution ( |
| Temperature | 25°C vs 40°C | Test both. Temperature affects peptide conformation and can drastically improve diastereomer separation. |
Expected Result: You will observe two major peaks (approx. 1:1 ratio) in the chromatogram.
-
Peak 1: Often the
-isomer (disrupted structure). -
Peak 2: Often the
-isomer (target). -
Note: Elution order must be empirically validated (see Phase 4).
Phase 4: Validation & Quality Control
Objective: Confirm which peak corresponds to the desired
Method A: Co-Injection (Gold Standard)
-
Synthesize a small batch of the peptide using unlabeled pure
-Valine . -
Inject the unlabeled standard alone to establish retention time (
). -
Co-inject the unlabeled standard with your labeled racemic mix.
-
Result: The peak that increases in amplitude is your desired
-peptide. The other peak is the -isomer.[3]
Method B: Marfey’s Analysis (If HPLC fails to resolve)
If the peptide is too short (e.g., dipeptide) for C18 resolution:
-
Hydrolyze a small aliquot (6N HCl, 110°C, 24h).
-
Derivatize with FDAA (Marfey’s Reagent).
-
Analyze by LC-MS.[4] The
-AA-FDAA and -AA-FDAA adducts separate easily on C18.
Visualizations
Diagram 1: Synthesis & Resolution Workflow
Caption: End-to-end workflow converting raw racemic isotope material into resolved diastereomeric peptides.
Diagram 2: Validation Logic (Co-Injection)
Caption: Decision logic for identifying the correct stereoisomer using an unlabeled standard.
References
-
Isotope Labeling & Fmoc Protection
-
SPPS & Racemization
-
Bachem. Solid Phase Peptide Synthesis (SPPS) - A Guide.
-
Steinauer, R., et al. (2025). "Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis." ResearchGate.[10]
-
-
Diastereomer Separation
-
NIH / PubMed Central. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs.
-
MDPI. Separation of D-Amino Acid-Containing Tripeptides and Diastereomers.[11]
-
-
NMR Characteristics
Sources
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. isotope.com [isotope.com]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase [mdpi.com]
- 12. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 13. meihonglab.com [meihonglab.com]
- 14. mdpi.com [mdpi.com]
measuring protein turnover rates using 15N 2-13C valine isotopes
High-Precision Protein Turnover Profiling via Dynamic SILAC using -Valine
Executive Summary
This application note details the methodology for measuring endogenous protein turnover rates (
While standard SILAC utilizes Lysine and Arginine, this protocol focuses on
Key Technical Challenge: The specific isotopologue
Scientific Foundation & Experimental Logic
The Kinetic Model
Protein turnover is the equilibrium between synthesis (
By introducing a heavy tracer (
Where:
-
is the Relative Isotope Abundance of the heavy peptide at time
. - is the degradation rate constant.
Why Valine? (Causality)
-
Avoidance of Metabolic Scrambling: Heavy Arginine (
) is often metabolically converted to heavy Proline in eukaryotic cells. This splits the heavy signal into two channels (Heavy-Arg and Heavy-Pro), reducing sensitivity and complicating quantification. Valine does not undergo this rapid conversion, ensuring that all heavy signal remains associated with Valine residues. -
Hydrophobicity: Valine is abundant in the hydrophobic cores of proteins, providing excellent coverage for membrane and structural proteins often missed by Lys/Arg-only strategies.
Experimental Workflow Visualization
The following diagram outlines the critical path from media preparation to kinetic data extraction.
Caption: Figure 1. End-to-end workflow for Dynamic SILAC turnover profiling. Critical checkpoints are color-coded for phase identification.
Detailed Protocol
Reagents & Materials
-
Tracer: L-Valine (
). Note: Ensure isotopic purity >98%. -
Media: Valine-deficient DMEM or RPMI (custom ordered or kit).
-
Serum: Dialyzed FBS (10kDa MWCO) is mandatory to prevent contamination from light Valine present in standard serum.
-
Lysis Buffer: 4% SDS, 100mM Tris-HCl pH 7.6, 0.1M DTT.
Step-by-Step Methodology
Step 1: Media Preparation (The "Heavy" Pulse)
-
Reconstitute Valine-deficient medium with Dialyzed FBS (10% v/v).
-
Add
-Valine to the medium at a concentration of 800 µM (excess is required to drive rapid equilibration of the intracellular pool). -
Add standard L-Lysine and L-Arginine (light) to prevent auxotrophic stress.
-
Filter sterilize (0.22 µm).
Step 2: Cell Culture & Pulse Labeling[1]
-
Seed Cells: Plate cells (e.g., HeLa, HEK293) to reach 60-70% confluency at
. -
Adaptation (Optional but Recommended): Cultivate cells in "Light" Valine-deficient media supplemented with natural Valine for 2 passages to deplete internal stores of undefined media components.
-
The Switch (t=0): Aspirate light media. Wash cells
with warm PBS (critical to remove residual light Valine). -
Add Heavy Media: Immediately add the pre-warmed
-Valine media. -
Harvesting: Collect samples at defined intervals.
-
Suggested Time Points: 0, 2, 4, 8, 16, 24, 48 hours.
-
Method: Wash with ice-cold PBS, scrape in Lysis Buffer, boil at 95°C for 5 min, then flash freeze in liquid nitrogen.
-
Step 3: Sample Preparation
-
Protein Quantification: Use a Tryptophan fluorescence assay or BCA (ensure compatibility with lysis buffer).
-
Digestion: Process 50 µg of protein per time point using the FASP (Filter Aided Sample Preparation) or S-Trap protocol.
-
Enzyme: Trypsin (Sequencing Grade). Ratio 1:50 (Enzyme:Protein).
-
Digestion Time: Overnight at 37°C.
-
-
Desalting: C18 StageTip or Sep-Pak purification.
Step 4: LC-MS/MS Acquisition (Critical Parameters)
Because the mass shift is only ~2 Da, resolution is paramount to separate the heavy peak from the natural isotope envelope of the light peptide.
| Parameter | Setting | Rationale |
| Instrument | Orbitrap Exploris / Lumos / Eclipse | Requires high resolving power. |
| MS1 Resolution | 120,000 or 240,000 at 200 m/z | Essential to resolve the M+2 (Light) from the +2.007 Da (Heavy) peak. |
| MS1 Mass Range | 350–1600 m/z | Standard peptide range. |
| Fragmentation | HCD (Normalized Collision Energy 28-30%) | Standard for tryptic peptides. |
| Dynamic Exclusion | 30–45 seconds | Prevent re-sampling abundant ions. |
Data Analysis & Calculation
Handling the +2 Da Shift
In standard SILAC (e.g., Lys-8), the heavy peak is far removed from the light isotope envelope. With
Deconvolution Strategy:
-
Calculate the theoretical isotopic distribution of the Light peptide based on its sequence.
-
Subtract the theoretical intensity of the Light M+2 peak from the observed intensity at the +2 Da position.
-
The remaining intensity is assigned to the Heavy monoisotopic peak.
Calculating Turnover ( )
For each protein, plot the Normalized Heavy Intensity (
Equation for Non-Steady State Correction:
If cell growth occurs during the experiment, the "dilution" by cell division (
- : Derived from the exponential fit of the Light peptide disappearance.
- : Calculated by counting cells at start and end of the experiment.
Troubleshooting & Validation (Self-Validating Systems)
| Issue | Symptom | Root Cause | Solution |
| Incomplete Labeling | Max labeling < 90% at long time points. | Intracellular recycling of light amino acids. | Increase Heavy Valine concentration to >800 µM to "flood" the pool. |
| Signal Overlap | Heavy/Light ratio erratic. | Low MS resolution merging M+2 and Heavy peaks. | Increase MS1 resolution to >120k; Use software like MaxQuant with "Re-quantify" enabled. |
| Proline Artifacts | Split peaks in spectra. | (Rare for Valine) but check for contaminants. | Valine is generally immune, but ensure tracer purity. |
References
-
Doherty, M. K., et al. (2009).[2] Turnover of the human proteome: determination of protein intracellular stability by dynamic SILAC. Journal of Proteome Research.[2]
-
Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control. Nature.
-
Pratt, J. M., et al. (2002). Multiplexed metabolic labeling of proteins for mass spectrometry-based comparative proteomics. Molecular & Cellular Proteomics.
-
Thermo Fisher Scientific. SILAC Metabolic Labeling Systems & Reagents.[3] (General Protocol Reference).
Note: The specific tracer "
Application Notes and Protocols: Incorporation of 2-¹³C, ¹⁵N-Valine into Bacterial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Power of Precision in Isotopic Labeling
Stable isotope labeling of proteins in bacterial expression systems is a cornerstone technique for a multitude of modern biophysical and proteomic analyses.[1][2] Specifically, the incorporation of amino acids with site-specific isotopic enrichment, such as 2-¹³C, ¹⁵N-Valine, offers a powerful tool for elucidating protein structure, dynamics, and interactions with unparalleled precision. This application note provides a comprehensive guide for researchers on the principles, protocols, and applications of incorporating 2-¹³C, ¹⁵N-Valine into proteins expressed in bacterial cultures.
The strategic placement of ¹³C at the alpha-carbon and ¹⁵N in the amino group of valine provides unique spectroscopic signatures that are invaluable for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)-based proteomics.[1] This targeted labeling approach can simplify complex spectra, enable the study of specific domains within large proteins, and provide critical distance restraints for structural determination.[3]
This document will delve into the biochemical rationale for using 2-¹³C, ¹⁵N-Valine, provide detailed, step-by-step protocols for its successful incorporation in E. coli, and discuss the downstream analytical applications and considerations.
Section 1: Scientific Principles and Rationale
1.1 The Valine Biosynthetic Pathway in Bacteria
Successful incorporation of exogenous labeled valine hinges on understanding and leveraging the native metabolic pathways of the bacterial host. In organisms like E. coli, the biosynthesis of valine starts from pyruvate.[4] The pathway involves a series of enzymatic reactions to produce the intermediate α-ketoisovalerate, which is then transaminated to yield L-valine.[4]
By providing 2-¹³C, ¹⁵N-Valine in the growth medium, we aim to bypass the endogenous synthesis and force the bacterium to utilize the externally supplied labeled amino acid for protein synthesis. To maximize incorporation efficiency, it is often advantageous to use bacterial strains that are auxotrophic for valine, meaning they cannot synthesize it themselves. Alternatively, the expression of key enzymes in the biosynthetic pathway can be regulated to favor the uptake and incorporation of the labeled valine.[4]
Diagram: Simplified Valine Biosynthesis and Incorporation Pathway
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
resolving signal overlap in 2-13C valine NMR spectra
To: NMR Spectroscopy User Group From: Dr. Aris V. , Senior Application Scientist (Bio-NMR Division) Subject: Technical Guide: Resolving Signal Overlap in 2-13C Valine Systems
Executive Summary
Valine residues present a unique challenge in biomolecular NMR due to their branched side-chains and prochiral methyl groups (
This guide addresses the resolution of signal overlap in Valine residues, specifically focusing on the C
Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: The Alpha-Carbon (C2) Overlap
Q1: My Valine C
-
Mechanism: CT-HSQC introduces a fixed delay (
) during the C evolution period. By setting this delay to (typically ~28ms for aliphatic carbons), the homonuclear couplings are refocused. -
Result: The multiplet collapses into a singlet, significantly improving resolution and signal-to-noise ratio (SNR).
Q2: I am using [2-13C]-Valine selective labeling, but I still see overlap in the 60–65 ppm region. Why?
Diagnosis: Valine C
-
High-Field NMR: Move to 800 MHz or higher to exploit the increased chemical shift dispersion.
-
3D HN(CO)CA: If 2D resolution is impossible, spread the C
signal into a third dimension (Nitrogen frequency). -
Deuteration: Use [2-13C, 2-2H]-Valine. The removal of the large
dipolar broadening (replaced by the smaller C-D interaction) sharpens the lines further, though you must use C-detect experiments or decouple deuterium.
Category B: The Methyl (Gamma) Overlap
Q3: The Valine
-
Protocol: Instead of uniform glucose, use
-Acetolactate or specific precursors in your expression media. -
Outcome: This labels only the pro-S methyl group of Valine (and Leucine), effectively removing 50% of the signals and eliminating intra-residue overlap.
Q4: Can I resolve these methyls without making a new sample? Diagnosis: You need spectral filtering. Solution: Topology-Selective Pulse Sequences.
-
Use a CT-HSQC tuned to the specific topology of Valine. Valine
-carbons are coupled to one aliphatic carbon ( ), whereas Isoleucine -carbons are coupled to one, but their chemical shifts differ. -
Band-Selective Excitation: Use selective pulses (e.g., REBURP) centered on the Valine region to suppress Leucine/Isoleucine artifacts if they are on the edges.
Part 2: Experimental Protocols
Workflow 1: Implementing Constant-Time HSQC (CT-HSQC)
Standard Protocol for resolving C
-
Pulse Sequence Selection: Load a standard hsqcctetgpsp (Bruker) or equivalent (Varian/Agilent gChsqc).
-
Parameter Setup:
-
TD (F1): Set to 128–256 complex points.
-
Constant Time Delay (
): This is the critical parameter.-
Calculate
. -
For aliphatic Valine C
(coupled to C and CO), an average Hz is often used for decoupling C-C. However, to refocus both CO and C , a delay of 26.6 ms (approx Hz) is a robust starting point for proteins. -
Note: If
is too long, you lose signal due to relaxation.
-
-
-
Acquisition: Ensure the spectral width in F1 covers the Valine C
region (typically 40–70 ppm). -
Processing: Apply Linear Prediction (LP) in F1 to double the points before Fourier Transform, as CT experiments have no truncation artifacts (signal does not decay during acquisition, it decays before acquisition).
Workflow 2: Stereospecific Labeling for Methyl Resolution
Protocol for generating "Linearized" Valine Spectra.
-
Precursor Preparation: Obtain
-Acetolactate (or generate in situ via -ketoisovalerate pathways if using specialized strains). -
Expression System: Use E. coli BL21(DE3) in M9 minimal media (
based). -
Induction:
-
Add precursor 1 hour prior to IPTG induction.
-
Concentration: ~100 mg/L of precursor.
-
-
Result:
-
Valine: Only the pro-S (
) methyl is C-labeled. -
Leucine: Only the pro-S (
) methyl is C-labeled. -
Overlap Reduction: 50% reduction in methyl peak density.
-
Part 3: Data & Visualization
Table 1: Valine NMR Parameters for Pulse Sequence Optimization
Use these values when calculating delays for CT-HSQC or Magnetization Transfer.
| Parameter | Nuclei Pair | Typical Value (Hz) | Optimization Note |
| C2 - C3 | 33 - 36 Hz | Primary cause of splitting in [U-13C] samples. | |
| C2 - C1 | 52 - 55 Hz | Strong coupling; requires decoupling or CT refocusing. | |
| C3 - C4 | 33 - 36 Hz | Relevant for side-chain assignment experiments. | |
| C2 - H2 | ~140 Hz | Base value for INEPT transfer delays ( | |
| Chemical Shift | C | 58 - 64 ppm | Overlaps with Ile/Thr/Ser C |
| Chemical Shift | C | 18 - 23 ppm | Overlaps with Leu |
Figure 1: Decision Logic for Valine Signal Resolution
Caption: Decision tree for selecting the correct NMR method based on the specific Valine region (Alpha vs. Methyl) and the nature of the overlap (Scalar coupling vs. Chemical shift degeneracy).
References
-
Vuister, G. W., & Bax, A. (1992). Resolution enhancement and spectral editing of uniformly 13C-enriched proteins by homonuclear broadband 13C decoupling. Journal of Magnetic Resonance.
-
Kerfah, R., et al. (2015).[2] Methyl-specific NMR assignment of alanine, isoleucine, leucine and valine methyl groups in high molecular weight proteins using a single sample.[2] Journal of Biomolecular NMR.
-
Gans, P., et al. (2010).[4] Stereospecific isotopic labeling of methyl groups for NMR spectroscopic studies of high-molecular-weight proteins. Angewandte Chemie International Edition.
-
Biological Magnetic Resonance Data Bank (BMRB). (2024). Average Chemical Shifts for Valine.
Sources
Technical Support Center: Optimizing Ionization of ¹³C ¹⁵N Valine in LC-MS
Welcome to the technical support center for optimizing the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of stable isotope-labeled (SIL) compounds, with a specific focus on ¹³C ¹⁵N Valine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing ionization efficiency and troubleshooting common analytical challenges.
Introduction: The Challenge of Ionization
Electrospray ionization (ESI) is a cornerstone of LC-MS, but it is a complex process influenced by a multitude of analyte- and solution-dependent factors.[1][2] For amino acids like valine, which can be zwitterionic, achieving consistent and robust ionization is critical for accurate quantification, especially when dealing with their stable isotope-labeled counterparts used in metabolic flux analysis and quantitative proteomics.[3][4]
Poor ionization efficiency of ¹³C ¹⁵N valine can lead to low sensitivity, poor peak shape, and inaccurate quantification. This guide will walk you through the causality behind common issues and provide a self-validating system of protocols to improve your results.
Frequently Asked Questions (FAQs)
Q1: Why is my ¹³C ¹⁵N Valine signal intensity so low?
Low signal intensity is one of the most common issues and can stem from several factors:
-
Suboptimal Mobile Phase Composition: The pH and organic content of your mobile phase directly impact the charge state of valine. For positive mode ESI, a lower pH is necessary to ensure the analyte is protonated.
-
Inefficient ESI Source Parameters: Settings like capillary voltage, gas temperatures, and nebulizer pressure are critical for efficient desolvation and ionization.[5] Default settings are rarely optimal for every compound.
-
Ion Suppression: Co-eluting compounds from your sample matrix can compete with your analyte for ionization, significantly reducing its signal.[6][7] This is a major concern in the analysis of biological samples.[8]
-
Analyte Concentration: The concentration of your analyte can affect the ESI response. At high concentrations, you may observe ion saturation at the droplet surface.[9]
Q2: Should I expect the ionization efficiency of ¹³C ¹⁵N Valine to be different from unlabeled Valine?
The chemical behavior of a compound labeled with stable isotopes is generally indistinguishable from its unlabeled counterpart.[10] Therefore, significant differences in ionization efficiency are not typically expected due to the isotopic labeling itself. Any observed differences are more likely attributable to variations in concentration or the presence of impurities in the labeled standard.
Q3: What is the best mobile phase additive for valine analysis?
Formic acid is the most commonly used mobile phase additive for enhancing positive mode ESI of amino acids.[11] It effectively lowers the mobile phase pH, promoting the protonation of the analyte. A combination of ammonium formate and formic acid can also be beneficial, as the formate can increase the ionic strength of the mobile phase, leading to sharper peaks.[12] While trifluoroacetic acid (TFA) can produce sharp peaks, it is known to cause significant ion suppression in MS detection and is generally avoided.[11][12]
Q4: Can the choice of organic solvent in my mobile phase affect ionization?
Yes, the organic solvent can influence the ESI process. Acetonitrile and methanol are the most common organic solvents used in reversed-phase LC-MS. Increasing the organic content generally improves ionization in positive mode.[5] The choice between acetonitrile and methanol can sometimes impact sensitivity, and it is worth evaluating both during method development.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving common issues encountered during the LC-MS analysis of ¹³C ¹⁵N Valine.
Problem 1: Low Signal Intensity and Poor Sensitivity
This is a primary indicator of suboptimal ionization. Follow this workflow to systematically improve your signal.
Workflow for Enhancing Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
The goal is to ensure your mobile phase promotes the formation of protonated valine, [M+H]⁺.
Step-by-Step Methodology:
-
Prepare Mobile Phase A (Aqueous): Start with LC-MS grade water. Add formic acid to a final concentration of 0.1% (v/v). This will typically bring the pH to around 2.7.[12]
-
Rationale: A pH well below the pKa of the carboxyl group (~2.3) and the amino group (~9.7) of valine will ensure the molecule carries a net positive charge.
-
-
Prepare Mobile Phase B (Organic): Use LC-MS grade acetonitrile or methanol containing 0.1% formic acid.[13]
-
(Optional) Add Ammonium Formate: For potentially sharper peaks, you can add ammonium formate to both mobile phases. A common starting concentration is 10-20 mM.[14][15][16] First, prepare a concentrated aqueous stock solution (e.g., 200 mM), adjust the pH to ~3 with formic acid, and then add it to your mobile phases.[14]
-
Quality Control: Always use high-purity reagents and solvents to minimize background noise and the formation of unwanted adducts.[17]
Table 1: Recommended Mobile Phase Compositions
| Component | Aqueous Phase (A) | Organic Phase (B) | Rationale |
| Solvent | LC-MS Grade Water | LC-MS Grade Acetonitrile/Methanol | High purity reduces background. |
| Acidifier | 0.1% Formic Acid | 0.1% Formic Acid | Promotes protonation for positive ESI.[11] |
| Optional Buffer | 10-20 mM Ammonium Formate | 10-20 mM Ammonium Formate | Can improve peak shape.[12] |
Protocol 2: ESI Source Parameter Optimization
This is a critical step to ensure efficient droplet formation, desolvation, and ion transfer into the mass spectrometer.
Step-by-Step Methodology:
-
Infuse the Analyte: Prepare a solution of your ¹³C ¹⁵N Valine standard in a representative mobile phase composition (e.g., 50:50 A:B) and infuse it directly into the MS source using a syringe pump.
-
Optimize One Parameter at a Time: While observing the signal intensity for the [M+H]⁺ ion of ¹³C ¹⁵N Valine, adjust each parameter individually.
-
Iterate: The optimal setting for one parameter may influence another. It's good practice to re-check key parameters after an initial optimization.
Table 2: Key ESI Source Parameters and Starting Ranges
| Parameter | Typical Starting Range (Positive Mode) | Causality |
| Capillary Voltage | 3.0 - 5.0 kV | Drives the electrospray process. Too low results in poor ionization; too high can cause in-source fragmentation.[5] |
| Nebulizer Gas Pressure | 20 - 60 psi | Affects the size of the initial droplets. Higher pressure leads to smaller droplets and more efficient desolvation.[5] |
| Drying Gas Temperature | 250 - 450 °C | Aids in solvent evaporation from the droplets. Too high can cause thermal degradation of the analyte.[5] |
| Drying Gas Flow | Instrument Dependent | Facilitates desolvation. |
| Cone/Orifice Voltage | 10 - 60 V | Extracts ions into the vacuum region of the MS and can be used for declustering.[18] |
Problem 2: Inconsistent Results and Poor Reproducibility
This often points to ion suppression from the sample matrix.
Diagram: The Mechanism of Ion Suppression
Caption: Competition for ionization within an ESI droplet.
Protocol 3: Identifying and Mitigating Ion Suppression
First, you must determine if and where ion suppression is occurring in your chromatogram.
Step-by-Step Methodology (Post-Column Infusion):
-
Set up Infusion: As in Protocol 2, infuse a constant stream of your ¹³C ¹⁵N Valine standard into the MS source, post-column.
-
Establish Baseline: Allow the infused signal to stabilize, creating a flat baseline.
-
Inject Blank Matrix: Inject a blank matrix sample (e.g., a protein-precipitated plasma sample without the analyte) that has been through your entire sample preparation workflow.
-
Analyze the Chromatogram: A dip or drop in the stable baseline indicates a region where co-eluting matrix components are suppressing the ionization of your analyte.[19]
Solutions for Ion Suppression:
-
Improve Chromatographic Separation: Adjust your LC gradient to separate the ¹³C ¹⁵N Valine peak from the suppression zone.
-
Enhance Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6]
-
Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering matrix components below the level where they cause significant suppression.
Conclusion
Improving the ionization efficiency of ¹³C ¹⁵N Valine is a systematic process. By understanding the fundamental principles of electrospray ionization and methodically addressing mobile phase composition, source parameters, and potential matrix effects, you can achieve robust, sensitive, and reproducible results. This guide provides the foundational knowledge and practical protocols to troubleshoot common issues and optimize your LC-MS analysis.
References
- ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
-
Kiontke, S., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Retrieved from [Link]
-
Kiontke, S., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2022). How to select a suitable isotope to label certain amino acid in a signature peptide for proteomics using LC-MS? Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS parameters used for 13C and 15N labeling experiments. Retrieved from [Link]
-
Wiley Analytical Science. (2015). Optimization of Ionization Efficiency. Retrieved from [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]
-
Chromatography Online. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Isotopic labeling-assisted metabolomics using LC–MS. Retrieved from [Link]
-
SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
ACS Publications. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Retrieved from [Link]
-
PubMed. (2019). Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]
-
ResearchGate. (2024). How exactly do we prepare mobile phases used for LC/MS? Retrieved from [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Retrieved from [Link]
-
protocols.io. (2018). Amino acid analysis by UHPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. Retrieved from [Link]
-
Waters Blog. (2019). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]
-
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
Analyst. (n.d.). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]
-
Shimadzu Scientific Korea. (n.d.). Mobile phases compatible for LCMS. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]
-
Journal of Chromatography A. (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. Retrieved from [Link]
-
Reddit. (2024). LC-MS and ammonium formate (or acetate). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved from [Link]
-
PubMed Central. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]
Sources
- 1. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. providiongroup.com [providiongroup.com]
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- 12. halocolumns.com [halocolumns.com]
- 13. sciex.com [sciex.com]
- 14. agilent.com [agilent.com]
- 15. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 16. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
minimizing isotope scrambling in valine metabolic studies
Topic: Minimizing Isotope Scrambling in Valine Metabolic Studies
Introduction: The "Scrambling" Trap
Welcome to the Advanced Support Center. If you are observing inconsistent mass isotopomer distributions (MIDs) or "diluted" flux signals in your valine metabolic studies, you are likely encountering isotope scrambling .
In valine metabolism, scrambling is not random noise; it is a deterministic consequence of reversible transamination and TCA cycle dilution . The Branched-Chain Aminotransferase (BCAT) reaction is near-equilibrium, meaning the
This guide provides the protocols and logic required to lock down your tracer fate and ensure data integrity.
Module 1: Tracer Selection & Experimental Design
The Core Problem: BCAT Reversibility
The primary source of scrambling occurs at the first step of catabolism. Valine is converted to
-
If you use
N-Valine: The label is rapidly transferred to -ketoglutarate ( -KG) to form Glutamate. The N signal dilutes into the entire amino acid pool, making it a poor proxy for valine carbon oxidation. -
If you use
Valine: The carbon skeleton enters the TCA cycle as Succinyl-CoA. Once in the cycle, the symmetric nature of Succinate and the rapid spinning of the TCA cycle "scrambles" the label positions, complicating flux calculation.
Recommended Tracer Strategy
| Tracer | Application | Scrambling Risk | Recommendation |
| Oxidation Rate (Flux) | Low | GOLD STANDARD. The C1 label is released as | |
| Biosynthesis/Incorporation | High | Use only for protein incorporation studies. Requires complex computational modeling (MFA) to resolve TCA dilution. | |
| Nitrogen Interconnectivity | Extreme | Use only to track nitrogen donation to the Glutamate/Alanine pool. Do not use for valine oxidation flux. |
Module 2: The Pathway & Scrambling Mechanics (Visualization)
The following diagram illustrates where the label is lost (Scrambling Zone) versus where it is measured (Quantification Zone).
Figure 1: The "Scrambling Zone" (BCAT) allows reversible loss of label to the glutamate pool. The "Committed Step" (BCKDH) is the first irreversible checkpoint. Using
Module 3: Experimental Protocol (Minimizing Ex Vivo Scrambling)
Even with the correct tracer, "scrambling" can occur during sample collection if metabolism is not instantly arrested.
Protocol: Rapid Quenching for Metabolomics
Objective: Stop BCAT and BCKDH activity within <5 seconds to preserve the intracellular isotope distribution.
Step-by-Step Methodology:
-
Preparation: Pre-cool 80% Methanol / 20% Water to -80°C (on dry ice).
-
Washing (Critical Step):
-
Adherent Cells: Do NOT use PBS at room temperature. This stresses cells and alters flux.
-
Procedure: Quickly dip the plate in ammonium carbonate (75 mM, pH 7.4) or cold saline (0.9% NaCl) for <2 seconds to remove extracellular tracer.
-
-
Quenching:
-
Immediately place the plate on a bed of dry ice.
-
Add the -80°C Methanol solution directly to the cells.
-
Why? Organic solvents at low temperatures denature enzymes (BCAT/BCKDH) instantly, preventing ex vivo isotope exchange.
-
-
Extraction: Scrape cells in the cold methanol. Centrifuge at 4°C to pellet debris.
-
Derivatization (GC-MS only): Use TBDMS (tert-butyldimethylsilyl) derivatization to stabilize KIV and Valine for analysis.
Module 4: Troubleshooting & FAQs
Q1: Why is my M+1 signal for KIV ( -ketoisovalerate) lower than my intracellular Valine M+1?
Diagnosis: This is the hallmark of BCAT reversibility . Explanation: Intracellular Valine is being constantly resynthesized from the unlabeled KIV pool (derived from protein breakdown) via BCAT. Simultaneously, your labeled Valine is converting to KIV. Solution:
-
Do not assume Valine enrichment = KIV enrichment.
-
Measure KIV enrichment directly .
-
Use the KIV enrichment (precursor) to calculate the flux through BCKDH, not the Valine enrichment.
Q2: I see C labeling in Glutamate when using Valine. Is this contamination?
Diagnosis: No, this is anaplerosis .
Explanation: Valine enters the TCA cycle as Succinyl-CoA. This carbon eventually becomes
Q3: Can I use N-Valine to measure protein synthesis?
Diagnosis: Risky.
Explanation: Due to BCAT, the
References
-
Neinast, M., et al. (2019).[4] "Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids." Cell Metabolism.
- Key Insight: Establishes the quantitative flux models for BCAA oxidation and the separation of cytosolic vs. mitochondrial pools.
-
Crown, S. B., et al. (2015).[5] "Experimental design and data analysis for 13C-metabolic flux analysis." Methods in Molecular Biology.
- Key Insight: Provides the mathematical framework for correcting natural abundance and isotope scrambling in TCA cycle intermedi
-
Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry.
- Key Insight: Authoritative review on quenching protocols (cold methanol vs. PBS) to prevent ex vivo metabolism.
-
Brosnan, J. T., & Brosnan, M. E. (2006). "Branched-chain amino acids: enzyme and substrate regulation." The Journal of Nutrition.
- Key Insight: Details the BCAT/BCKDH enzyme kinetics and the reversibility of the transamin
Sources
- 1. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 2. Branched-Chain Amino Acid Catabolism and Cardiopulmonary Function Following Acute Maximal Exercise Testing in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolon Formation Regulates Branched-Chain Amino Acid Oxidation and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Chiral Resolution of Labeled DL-Valine Enantiomers
Welcome to the technical support center for the chiral resolution of labeled DL-Valine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of valine enantiomers. Whether you are developing a new method or troubleshooting an existing one, this resource offers expert insights and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of labeled valine important?
The enantiomers of a chiral molecule, even one as fundamental as the amino acid valine, can have vastly different biological, pharmacological, and toxicological properties.[1] In drug development, one enantiomer may be therapeutically active while the other is inactive or even harmful. For labeled compounds used in metabolic studies or as internal standards, ensuring enantiomeric purity is critical for accurate quantitative analysis and for understanding stereospecific metabolic pathways.
Q2: Does the isotopic label (e.g., ¹³C, ¹⁵N, ²H) affect the chiral separation?
Generally, the effect of stable isotope labeling on chromatographic retention (the isotope effect) is minimal but can sometimes be observed, especially with deuterium labeling.[2][3] It may cause a slight shift in retention time or partial separation of the labeled from the unlabeled compound.[3][4] However, the fundamental principles of chiral recognition are governed by the molecule's stereochemistry, which is unchanged by isotopic substitution. Therefore, methods developed for unlabeled valine are excellent starting points for labeled valine.
Q3: What is the first step in developing a chiral separation method for DL-Valine?
The first step is to select the primary chromatographic technique and the type of chiral stationary phase (CSP). For underivatized valine, High-Performance Liquid Chromatography (HPLC) with a macrocyclic glycopeptide-based CSP is often the preferred direct method.[5] If Gas Chromatography (GC) is chosen, derivatization of the valine is a mandatory prerequisite.
Q4: What is derivatization and when is it necessary?
Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For the GC analysis of amino acids like valine, which are non-volatile, derivatization is essential to increase volatility and thermal stability.[6][7] For HPLC, derivatization is often optional but can be used to improve detection sensitivity or to allow separation on a wider range of CSPs.[5][8] However, direct analysis on a suitable CSP is often preferred to avoid extra sample preparation steps and potential impurities.[1][5]
Method Selection and Core Principles
Achieving successful chiral resolution relies on creating a transient diastereomeric complex between the analyte enantiomers and the chiral stationary phase. The stability of these complexes differs, leading to different retention times and thus, separation. The choice of CSP is the most critical factor.[8]
Choosing Your Chiral Stationary Phase (CSP)
The selection of a CSP depends on the analytical technique (HPLC, GC, SFC) and whether the valine is derivatized.
| CSP Type | Primary Interaction Mechanism | Best Suited For | Key Considerations |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) [5][9] | Hydrogen bonding, π-π interactions, ionic interactions, and inclusion complexation.[9][10] | Underivatized amino acids in HPLC.[1][5] | Highly versatile, compatible with reversed-phase, polar organic, and normal-phase modes. Teicoplanin phases are particularly successful for amino acids.[5] |
| Polysaccharide-Based (e.g., Cellulose or Amylose derivatives) [8][9] | Hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure.[6][9] | Derivatized valine (e.g., N-acylated, esterified) in HPLC.[6] | Offer high chiral recognition ability but may be less suitable for highly polar, underivatized amino acids.[5][8] |
| Pirkle-Type (Brush-Type) [9][11] | π-π interactions, hydrogen bonding, and dipole stacking based on a "three-point interaction" model.[12] | Derivatized valine in HPLC. | The elution order can often be inverted by using a CSP with the opposite chirality, which is useful for trace enantiomer analysis.[11] |
| Crown Ether [9][13] | Host-guest complexation, primarily with the protonated primary amine group of the amino acid.[9][13] | Underivatized amino acids in HPLC. | Especially well-suited for separating D/L amino acid enantiomers.[13] |
| Chiral Ligand Exchange | Formation of diastereomeric metal complexes (e.g., with Cu(II)) on the stationary phase. | Underivatized amino acids in HPLC. | A less common but effective technique. Alternatively, a chiral ligand can be added to the mobile phase.[14] |
Troubleshooting Guide
This section addresses common issues encountered during the chiral resolution of DL-Valine.
Problem 1: Poor or No Resolution (Resolution, Rs < 1.5)
Q: My D- and L-Valine peaks are not separating or are poorly resolved. What should I do?
A: Poor resolution is the most common challenge in chiral separations. The cause can range from an inappropriate mobile phase to the wrong choice of column. Follow this systematic approach to diagnose and solve the issue.
-
Step 1: Verify CSP and Analyte Compatibility.
-
Cause: The chosen CSP may not be suitable for valine. For underivatized valine, a macrocyclic glycopeptide CSP like Teicoplanin is a robust starting point.[5] Polysaccharide phases are often less effective for underivatized amino acids due to their zwitterionic nature.[5]
-
Solution: If using a polysaccharide or Pirkle-type column with underivatized valine, consider switching to a Teicoplanin-based column. If you must use a polysaccharide column, derivatizing the valine (e.g., N-Boc protection) will be necessary.[6]
-
-
Step 2: Optimize the Mobile Phase.
-
Cause: The mobile phase composition is critical for modulating the interactions between the enantiomers and the CSP.
-
Solution (for Teicoplanin CSPs):
-
Adjust Organic Modifier: Vary the percentage of the organic modifier (typically methanol or acetonitrile). For Teicoplanin phases, enantioselectivity often increases with a higher concentration of the organic modifier.[5] Try adjusting the methanol concentration in 5% increments (e.g., from 70% to 85%).
-
Change Organic Modifier: Switch between methanol and acetonitrile. Methanol is often a better hydrogen-bond donor/acceptor and can significantly alter selectivity compared to acetonitrile.
-
Adjust pH and Additives: For underivatized valine, small amounts of an acid (e.g., 0.02% formic acid or acetic acid) or base are often required to control the ionization state of the analyte and the CSP, which is crucial for interaction.[5] Systematically adjust the pH of the aqueous component of your mobile phase.
-
-
-
Step 3: Lower the Column Temperature.
-
Cause: Chiral separations are often enthalpically driven. Lowering the temperature can increase the stability differences between the two diastereomeric complexes, enhancing resolution.
-
Solution: Decrease the column temperature in 5 °C increments (e.g., from 25 °C down to 15 °C). Monitor backpressure, as it will increase.
-
-
Step 4: Reduce the Flow Rate.
-
Cause: A lower flow rate increases the residence time of the enantiomers on the column, allowing more time for the chiral recognition process to occur, which can improve resolution.
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This will increase run time but can be a simple way to boost resolution.
-
Caption: Troubleshooting workflow for poor peak resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting Peaks)
Q: My valine peaks are tailing (asymmetric). How can I improve the peak shape?
A: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the column, or by issues outside the column.
-
If All Peaks in the Chromatogram Tail:
-
Cause: This usually points to a physical problem at the column inlet.[15] A partially blocked column frit can distort the sample band before separation begins.[15]
-
Solution:
-
First, try reversing the column (check manufacturer's instructions) and flushing it to waste. This can dislodge particulates from the inlet frit.[15]
-
If flushing doesn't work, the column may need to be replaced.
-
To prevent recurrence, always filter your samples and mobile phases and consider installing an in-line filter before the column.[15]
-
-
-
If Only the Valine Peaks Tail:
-
Cause: This suggests a chemical interaction issue. Unwanted interactions can occur with active sites on the silica support (silanols) or if the mobile phase is not optimal for the analyte.
-
Solution:
-
Mobile Phase pH: The ionization state of valine is pH-dependent. If the mobile phase pH is not optimal, interactions with the stationary phase can lead to tailing. Adjust the mobile phase pH slightly. For Teicoplanin columns, a small amount of acid or base is often beneficial.[5]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[16] Try reducing the injection volume or sample concentration by a factor of 5 or 10.
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[17] Ideally, dissolve your sample in the initial mobile phase.
-
-
Problem 3: Inconsistent Retention Times
Q: The retention times for my D- and L-Valine peaks are shifting between injections. What is causing this instability?
A: Retention time drift is typically due to instability in the HPLC system or column equilibration issues.
-
Possible Causes & Solutions:
-
Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require long equilibration times when the mobile phase is changed. Ensure the column is equilibrated for at least 30-60 minutes (or until you see a stable baseline) before starting your analysis.
-
Mobile Phase Instability: If your mobile phase contains volatile components (like triethylamine, TEA) or is not mixed well, its composition can change over time. Prepare fresh mobile phase daily and keep the reservoir bottles capped.
-
Temperature Fluctuations: Column temperature has a significant effect on retention. Use a column thermostat to maintain a constant temperature. Even small drifts in ambient lab temperature can cause retention time shifts.
-
Pump Performance: Inconsistent flow from the pump will cause retention times to vary. Check for leaks in the pump heads and ensure the system is properly primed and degassed.[18]
-
Detailed Experimental Protocol
Protocol 1: Direct Chiral HPLC Separation of Underivatized DL-Valine
This protocol is a robust starting point for the direct separation of DL-Valine using a Teicoplanin-based CSP, which is highly effective for underivatized amino acids.[5]
-
Objective: To achieve baseline separation (Rs > 1.5) of D- and L-Valine.
-
Materials:
-
HPLC System: Standard HPLC with UV or Mass Spectrometric (MS) detector.
-
Chiral Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: HPLC-grade Water with 0.02% Formic Acid.
-
Mobile Phase B: HPLC-grade Methanol.
-
Sample: 1 mg/mL DL-Valine dissolved in Mobile Phase A.
-
-
Step-by-Step Methodology:
-
System Preparation:
-
Prepare the mobile phase by mixing 30% Mobile Phase A and 70% Mobile Phase B.[5]
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
Install the chiral column and set the column temperature to 25 °C.
-
-
Column Equilibration:
-
Equilibrate the column with the prepared mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject 5 µL of the DL-Valine sample solution.
-
-
Data Acquisition:
-
Run the analysis for a sufficient time to allow both enantiomers to elute.
-
Monitor the chromatogram at an appropriate wavelength (e.g., 210 nm for UV detection without derivatization) or using an MS detector.
-
-
Evaluation & Optimization:
-
Calculate the resolution (Rs) between the D- and L-Valine peaks.
-
If resolution is < 1.5, refer to the Troubleshooting Guide (Problem 1) . A common first optimization step is to increase the methanol percentage to 80% or decrease the temperature to 20 °C.
-
-
Caption: Experimental workflow for direct HPLC analysis of DL-Valine.
References
- Benchchem. (n.d.). Chiral Resolution of DL-Alanine Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols.
- YAKHAK HOEJI. (2021, June 30).
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- PubMed. (n.d.). Production of L-[1-11C]valine by HPLC resolution.
- Analytical Methods (RSC Publishing). (n.d.).
- HPLC. (n.d.). CHIRAL STATIONARY PHASES.
- Sigma-Aldrich. (n.d.). Enhanced Selectivity on the Teicoplanin Aglycone Chiral Stationary Phase in HPLC.
- Wikipedia. (n.d.). Chiral column chromatography.
- Letters in Applied NanoBioScience. (2022, October 8).
- Wikipedia. (n.d.). Chiral inversion.
- SciRP.org. (n.d.).
- ACS Publications. (n.d.). Binding of Dipeptides and Amino Acids to Teicoplanin Chiral Stationary Phase: Apparent Homogeneity of Some Heterogeneous Systems. Analytical Chemistry.
- Chiralpedia. (n.d.). Donor-Acceptor (Pirkle)-type CSPs.
- RSC Publishing. (2014, June 6).
- ResearchGate. (2025, October 26).
- Agilent. (2023, July 25).
- ACS Publications. (2025, August 10). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Analytical Chemistry.
- PubMed. (2021, February 14).
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ResearchGate. (n.d.). Effects of the mobile phase on the chromatographic separation of l-lysine and 5-aminovaleric acid.
- PubMed. (n.d.).
- LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Taylor & Francis. (2021, May 26). Full article: Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures.
- ResearchGate. (2025, August 19). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns.
- ResearchGate. (n.d.).
- Scholars' Mine. (2000, April 15).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Valine.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- UNCW Institutional Repository. (n.d.).
- Chromatography Today. (n.d.).
- PubMed. (n.d.). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ACS Publications. (2014, June 12). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.
- YouTube. (2025, October 29).
- Agilent. (2020, June 23). Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 7. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yakhak.org [yakhak.org]
- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 10. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Production of L-[1-11C]valine by HPLC resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. agilent.com [agilent.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Incorporation of DL-Valine Tracers
Status: Active Ticket Type: Metabolic Flux Analysis / Protein Synthesis Assay Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
If you are accessing this guide, you are likely observing lower-than-expected Mass Isotopomer Distribution (MID) or Fractional Synthesis Rates (FSR) in your DL-Valine tracer experiments.
The Executive Summary: The use of DL-Valine (a racemic mixture) instead of L-Valine is the single most common cause of low incorporation rates. While DL-mixtures are cost-effective, they introduce a non-metabolizable isomer (D-Valine) that dilutes your effective precursor pool and acts as a competitive inhibitor at the transporter level.
Below is the diagnostic workflow to identify and resolve the bottleneck in your experimental design.
Module 1: The Stereochemical Bottleneck (The "DL" Trap)
Diagnosis: You calculated your precursor pool enrichment based on the total concentration of DL-Valine added, but your downstream mass spectrometry (MS) data suggests only half that enrichment was available.
Root Cause: Mammalian protein synthesis machinery (ribosomes and aminoacyl-tRNA synthetases) is stereoselective for L-amino acids .
-
Exclusion: D-Valine is not charged onto tRNA
and is excluded from nascent polypeptide chains. -
Dilution: If you add 100 µM of DL-[
C]-Valine, you are effectively adding only 50 µM of usable tracer. -
Toxicity/Inhibition: In cells lacking D-amino acid oxidase (DAAO), D-Valine accumulates and can inhibit cell growth or compete for transport, further reducing L-Valine uptake.
The Fix:
-
Immediate: Recalculate your theoretical maximum enrichment (MPE) based only on the L-isomer concentration.
-
Recommended: Switch to high-purity (>98%) L-Valine tracers for all mammalian cell culture work.
Visualizing the Pathway Divergence
Figure 1: The metabolic fate of racemic DL-Valine. Note that only the L-isomer contributes to the protein signal, while the D-isomer acts as dead weight or an inhibitor.
Module 2: Competitive Inhibition (The LAT1 Gatekeeper)
Diagnosis: You are using pure L-Valine or have corrected for the DL mix, but incorporation is still significantly lower than theoretical limits, especially in rich media (e.g., DMEM, RPMI).
Root Cause: Valine enters the cell primarily via LAT1 (SLC7A5) , a System L amino acid transporter. This transporter is promiscuous and has a higher affinity for Leucine and Isoleucine than for Valine.
-
The Conflict: High concentrations of Leucine (common in growth media) competitively block Valine uptake.
-
The Mechanism: LAT1 is an obligate exchanger; it requires the efflux of intracellular Glutamine to import BCAAs. If Glutamine is depleted, Valine uptake stops.
Data Comparison: Transporter Affinity (
| Amino Acid | Transporter | Affinity ( | Impact on Valine Uptake |
| Leucine | LAT1 (SLC7A5) | ~15–20 µM | High (Strongest Inhibitor) |
| Isoleucine | LAT1 (SLC7A5) | ~20–30 µM | Moderate |
| Valine | LAT1 (SLC7A5) | ~30–50 µM | Baseline (Lowest Affinity of BCAAs) |
The Fix:
-
Custom Media: Formulate "drop-out" media where unlabeled Valine is removed entirely and replaced with the tracer.
-
Ratio Adjustment: If using standard media, ensure the Tracer:Tracee ratio is high (>1:1), or temporarily reduce Leucine concentrations during the pulse phase (if physiology permits).
Visualizing the Transport Bottleneck
Figure 2: Competitive inhibition at the LAT1 transporter. High Leucine concentrations in standard media effectively "crowd out" Valine tracers.
Module 3: Precursor Pool Dilution (The Calculation Error)
Diagnosis: Your media enrichment is 50% (MPE), but your protein incorporation plateaus at 30% MPE, even after long incubations.
Root Cause:
You are assuming the Extracellular Media Enrichment (
-
The cell constantly breaks down pre-existing (unlabeled) proteins.
-
This releases natural (
) Valine into the intracellular space, diluting the tracer entering from the media. -
Result: The true precursor pool available for protein synthesis is always lower than the media enrichment.
The Fix:
-
Measure the Free Pool: You must extract intracellular free amino acids and measure their enrichment via GC-MS/LC-MS to calculate the true Precursor Enrichment (
). -
The Equation:
If you use instead of , you will underestimate the synthesis rate.
FAQ: Rapid Response
Q: Can I just double the concentration of DL-Valine to compensate? A: Proceed with caution. While this normalizes the L-Valine concentration, the high D-Valine load can induce osmotic stress or toxicity in sensitive cell lines (e.g., neurons or fibroblasts). It is scientifically cleaner to use L-Valine.
Q: How long should I label for? A: For FSR (Fractional Synthesis Rate), a "linear phase" measurement is best, typically 1–4 hours for rapidly dividing cells. Long incubations (>24h) risk tracer recycling (re-breakdown of labeled proteins), which complicates the math.
Q: My GC-MS signal for Valine is weak. Why? A: Valine is a small molecule.[1] If using TBDMS derivatization, the fragment ions are usually abundant (m/z 288 for M+0). However, if you are using DL-Valine, remember that the D-isomer might separate slightly on chiral columns or contribute to background noise depending on your chromatography method. Ensure you are integrating the correct peak.
References
-
D-Amino Acid Toxicity & Metabolism
- Title: D-valine as a selective agent for normal human and rodent epithelial cells in culture.
- Source: Gilbert, S. F., & Migeon, B. R. (1975). Cell.
-
URL:[Link]
-
LAT1 Transporter Kinetics
- Title: The SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health.
- Source: Scalise, M., et al. (2018). Frontiers in Chemistry.
-
URL:[Link]
-
Stable Isotope Tracing Methodology
-
Precursor Pool Dilution
- Title: A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown.
- Source: Zhang, X., et al. (2022). Experimental & Molecular Medicine.
-
URL:[Link]
Sources
- 1. Comparative Analysis of Valine and dl-Valine [shengshiaminoacid.com]
- 2. d-Amino acids differentially trigger an inflammatory environment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Analysis of L-Valine (2-13C; 15N)
Welcome to the technical support center for the analysis of isotopically labeled L-Valine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing L-Valine (2-13C; 15N) in stable isotope tracing (SIT) studies and need to ensure the chiral purity of their analysis. The accurate quantification of L-Valine incorporation is critical for understanding protein metabolism, and the presence of the D-isomer can lead to significant analytical errors.[1][2]
This resource provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you confidently resolve and eliminate D-isomer interference in your experiments.
Section 1: The Core Challenge: Why D-Valine Interference Matters
In metabolic studies, L-Valine (2-13C; 15N) is introduced as a tracer to track its incorporation into newly synthesized proteins.[3][4] The fundamental assumption is that biological systems almost exclusively use L-amino acids. However, several factors can introduce or create the D-enantiomer of valine:
-
Contamination of Tracer Material: While rare, the initial labeled L-Valine standard may contain trace amounts of D-Valine.
-
Sample-Induced Racemization: The most common issue is the racemization (conversion of L- to D-isomer) of L-Valine during sample preparation, particularly during the acid hydrolysis of proteins.[5][6] Harsh conditions, such as high temperatures and extreme pH, can cause a loss of stereochemical integrity.
-
Biological Presence: D-amino acids are increasingly recognized as important biological molecules, and their presence in certain samples cannot be entirely discounted.[7]
Co-elution of D-Valine with the L-Valine tracer in a chromatographic run will artificially inflate the measured signal for L-Valine, leading to an overestimation of protein synthesis or metabolic flux. Therefore, achieving chiral separation is not just an analytical nicety—it is essential for data integrity.
Section 2: Troubleshooting Guide: Resolving Chiral Separation Issues
This section is formatted to address problems as you encounter them during your analysis.
Problem 1: My chromatogram shows a single, broad, or shouldered peak for Valine, not two distinct D and L peaks.
This indicates poor or no chiral resolution. Several factors in your Gas Chromatography (GC) or Liquid Chromatography (LC) method could be the cause.
Root Cause Analysis & Solutions (GC-MS)
-
Is your column appropriate? Standard achiral GC columns will not separate enantiomers. You must use a chiral stationary phase (CSP).
-
Solution: Employ a GC column specifically designed for amino acid enantiomer separation. The most common and effective choice is a Chirasil-Val column (either Chirasil-L-Val or Chirasil-D-Val).[7][8][9][10] These columns have a chiral selector (L- or D-valine tert-butylamide) bonded to a polysiloxane backbone, which facilitates transient, energetically distinct interactions with the D and L enantiomers of your analyte, leading to separation.[11]
-
-
Is your derivatization complete and appropriate? For GC analysis, amino acids must be derivatized to make them volatile.[10][12] Incomplete derivatization can lead to poor peak shape and co-elution.
-
Solution: A two-step derivatization is standard. First, esterify the carboxyl group (e.g., with methanolic HCl or isopropanol), then acylate the amino group (e.g., with trifluoroacetic anhydride - TFAA).[12] Ensure your reaction goes to completion by optimizing time and temperature.
-
-
Is your temperature program optimized? Chiral separation on a GC is a thermodynamic process.[11] The temperature gradient directly impacts the interaction between the analytes and the chiral stationary phase.
-
Solution: Start with the column manufacturer's recommended temperature program. If resolution is poor, try decreasing the ramp rate or even introducing an isothermal hold at a lower temperature during the elution window for valine. Lowering the temperature generally increases the interaction time with the stationary phase, often improving chiral resolution.
-
Root Cause Analysis & Solutions (LC-MS)
LC-MS offers two primary routes for chiral separation: the direct method (chiral column) and the indirect method (chiral derivatization).[13]
-
Direct Method (Chiral Column):
-
Issue: Poor resolution on your chiral LC column (e.g., Astec CHIROBIOTIC T).
-
Solution: The mobile phase composition is critical. These columns often rely on ionic interactions.[14] Adjust the pH and the concentration of the organic modifier (e.g., methanol, acetonitrile) and any additives. For underivatized amino acids, a polar ionic or polar organic mode is often required.[14]
-
-
Indirect Method (Chiral Derivatization):
-
Concept: This method involves reacting your D/L valine mixture with a chiral derivatizing agent (CDA) to create a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral reversed-phase column (e.g., C18).[13][15]
-
Issue: Poor separation of the resulting diastereomer peaks.
-
Solution 1: Verify Derivatization. Ensure the derivatization reaction is complete. Reagents like Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) are common choices.[15][16][17] These reactions require specific pH and temperature conditions; consult the literature for your chosen reagent.
-
Solution 2: Optimize LC Gradient. The resulting diastereomers may still be structurally very similar. A shallow, slow gradient on a high-efficiency UPLC/UHPLC column is often necessary to achieve baseline resolution.
-
Problem 2: I see a D-Valine peak, but I suspect it's an artifact of my sample preparation.
This is a common and valid concern, as racemization during protein hydrolysis is a significant source of error.
Root Cause Analysis & Solutions
-
Are you using harsh acid hydrolysis conditions? The standard protein hydrolysis method (6 M HCl at 110°C for 24 hours) is known to cause racemization.
-
Solution 1 (Optimized Acid Hydrolysis): Reduce the harshness of the procedure. A brief partial chemical hydrolysis (e.g., 6 M HCl at 80-90°C for 15 minutes) can be followed by enzymatic digestion.[18]
-
Solution 2 (Enzymatic Hydrolysis): For the most sensitive applications, avoid harsh acid treatment altogether. A combined enzymatic approach using broad-specificity proteases like pronase, followed by peptidases like leucine aminopeptidase, can achieve complete hydrolysis with minimal to no racemization.[19][18] This is the gold standard for preserving chirality.
-
Workflow for Minimizing Racemization during Sample Prep
Caption: Deciding between GC and LC chiral separation methods.
Q2: How do I choose the right Chirasil-Val column phase (L-Val vs. D-Val)?
Chirasil-L-Val and Chirasil-D-Val columns will reverse the elution order of the D and L enantiomers. [9][20]
-
On a Chirasil-L-Val column, D-amino acids typically elute before L-amino acids. [9][20]* On a Chirasil-D-Val column, L-amino acids typically elute before D-amino acids.
Pro-Tip: For quantifying a trace amount of one enantiomer in the presence of a large excess of the other, choose the column that allows the trace enantiomer to elute first. This prevents the small peak from being lost in the tail of the much larger peak, leading to better integration and more accurate quantification. [9][20]Since you are measuring trace D-Valine interference in a large L-Valine signal, a Chirasil-L-Val column is the superior choice.
Q3: How can I validate that my method is providing accurate chiral separation?
Method validation is a critical step for ensuring trustworthiness.
Protocol: Chiral Method Validation
-
Analyze Standards:
-
Inject a pure L-Valine standard. You should see only one peak.
-
Inject a pure D-Valine standard. You should see only one peak, and its retention time should be different from the L-Valine peak.
-
Inject a 50:50 racemic mixture of D/L-Valine. You should see two well-separated peaks of approximately equal area.
-
-
Spike a Matrix Sample:
-
Take a sample matrix (e.g., hydrolyzed protein from a control sample) that has been processed with your final method.
-
Spike this matrix with a known amount of D-Valine standard.
-
Analyze the spiked sample. You should be able to accurately quantify the amount of D-Valine you added, demonstrating that the method is free from matrix interference.
-
-
Assess Racemization:
-
Take a high-purity L-Valine standard and subject it to your entire sample preparation workflow (including hydrolysis).
-
Analyze the final product. The amount of D-Valine detected will represent the level of racemization induced by your process. Aim for this to be as low as possible (<1%).
-
Q4: Can metabolic scrambling of the ¹⁵N label affect my results?
Yes. While not a chiral separation issue, it's a critical consideration in ¹⁵N tracing studies. Metabolic scrambling can occur when the ¹⁵N from the tracer amino acid's alpha-amino group is transferred to other amino acids through transamination reactions. [21]This can lead to an underestimation of the true incorporation of the intact L-Valine tracer. Using a mass spectrometer with sufficient resolution to analyze the full isotopologue distribution can help identify this phenomenon. [21]While resolving this is beyond the scope of chiral separation, it is crucial to be aware of when interpreting the final quantitative data.
References
-
Moos, M., Bučková, M., Hradecký, J., & Cvačka, J. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 657-669. [Link]
-
ResearchGate. (n.d.). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column. Retrieved February 2, 2026, from [Link]
-
Chromsystems. (2021, April 20). LC-MS/MS: A New Approach to Amino Acid Analysis. [Link]
-
ResearchGate. (n.d.). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Retrieved February 2, 2026, from [Link]
-
Advion, Inc. (n.d.). LC/MS Determination of Amino Acids Using Compact Mass Spectrometry. Retrieved February 2, 2026, from [Link]
-
Agilent. (n.d.). CP-Chirasil Val GC column. Retrieved February 2, 2026, from [Link]
-
Groseclose, M. R., & Hefta, S. A. (2017). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(6), 1124–1132. [Link]
-
Upert, G., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(21), 14597–14605. [Link]
-
Poses-Odena, E., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(3), 263-271. [Link]
-
Atherton, P. J., & Smith, K. (2012). Principles of stable isotope research – with special reference to protein metabolism. Nutrition & Metabolism, 9, 23. [Link]
-
D'Aniello, A., et al. (1993). Total hydrolysis of proteins with strongly reduced racemization of amino acids. Analytical Biochemistry, 213(1), 200-204. [Link]
-
Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(45), 13481-13488. [Link]
-
ResearchGate. (n.d.). 1.1.3. Chiral separation of amino acids by gas chromatography. Retrieved February 2, 2026, from [Link]
-
Element Lab Solutions. (n.d.). CP-Chirasil Val. Retrieved February 2, 2026, from [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Creation, 36(3), 103-111. [Link]
-
Lella, C. (2024). General analytical workflow for the enantioselective LC-MS/MS analysis of amino acids in biological samples upon chemical derivatization with a chiral reagent. ResearchGate. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2013). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 110(42), 16788-16793. [Link]
-
National Center for Biotechnology Information. (n.d.). Carbon C 13/Nitrogen N 15-labeled Valine. PubChem Compound Summary. Retrieved February 2, 2026, from [Link]
-
Atherton, P. (2016, March 31). Development and application of stable isotope tracers to exercise physiology. The Physiological Society. [Link]
-
Truman, R. (2023, November 17). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Creation.com. [Link]
-
Lella, C., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. [Link]
-
Bioprocess Online. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Stable isotope tracing reveals substantial contribution of protein.... Retrieved February 2, 2026, from [Link]
-
D'Aniello, A., et al. (1995). Improved Method for Hydrolyzing Proteins and Peptides Without Inducing Racemization and for Determining Their True D-amino Acid Content. Analytical Biochemistry, 226(2), 200-204. [Link]
-
ACS Figshare. (2025, January 23). Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling. [Link]
-
Journal of the American Chemical Society. (2026, January 28). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. [Link]
Sources
- 1. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. isotope.com [isotope.com]
- 4. Carbon C 13/Nitrogen N 15-labeled Valine | C5H11NO2 | CID 12164856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creation.com [creation.com]
- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 17. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved method for hydrolyzing proteins and peptides without inducing racemization and for determining their true D-amino acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Total hydrolysis of proteins with strongly reduced racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Enrichment in Double-Labeled Valine Experiments
Welcome to the technical support center for stable isotope labeling and analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of calculating isotopic enrichment levels, specifically for double-labeled valine. Here, we synthesize technical protocols with field-proven insights to address common challenges and ensure the integrity of your experimental results.
Section 1: Foundational Concepts in Isotopic Enrichment
Q1: What is isotopic enrichment and why is it critical for my research?
A1: Isotopic enrichment is the percentage of a specific isotope in a sample, relative to the total amount of all isotopes of that element. In metabolic research, we often use "tracers," which are molecules enriched with stable (non-radioactive) isotopes like ¹³C, ¹⁵N, or ²H.[1][2] When you introduce a labeled compound, such as double-labeled valine, into a biological system, it participates in metabolic pathways.[2][3] By measuring the isotopic enrichment in downstream metabolites, you can quantify metabolic fluxes—the rates of biochemical reactions.[2][4][5] This provides a dynamic view of cellular activity, which is invaluable for understanding disease states and the effects of potential therapeutics.
Q2: What does "double-labeled" valine signify, and what are its advantages?
A2: "Double-labeled" valine refers to a valine molecule where two different types of stable isotopes have been incorporated. A common example is [¹³C₅, ¹⁵N₁]-valine, where all five carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N.
The primary advantage of using a double-labeled tracer is the ability to simultaneously track the fate of both the carbon skeleton and the amino group of the amino acid. This can reveal intricate metabolic details, such as:
-
Metabolic Scrambling: In some instances, the amino group of one amino acid can be transferred to another molecule, a process known as transamination.[6] A double-labeled tracer can help identify if this is occurring.[6]
-
Distinct Metabolic Fates: The carbon and nitrogen components of an amino acid can follow different metabolic pathways. Double-labeling allows for the concurrent investigation of these divergent paths.
Section 2: Experimental Design & Methodologies
Q3: I'm planning an experiment with double-labeled valine. What is the general workflow?
A3: A typical workflow for a stable isotope tracing experiment involves several key stages. The success of your experiment hinges on careful execution at each step.
Caption: General workflow for a stable isotope tracing experiment.
Q4: Which analytical technique is better for my double-labeled valine experiment: GC-MS or LC-MS/MS?
A4: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for analyzing isotopic enrichment.[1][7] The choice often depends on your specific experimental needs and the nature of your samples.
| Feature | GC-MS | LC-MS/MS |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wider range of polar and non-polar compounds without derivatization. |
| Separation | Excellent chromatographic separation for complex mixtures. | High specificity and selectivity, especially with tandem MS.[8] |
| Sensitivity | Generally very sensitive. | Can be highly sensitive, particularly with targeted methods.[8] |
| Throughput | Can have longer run times. | Often allows for faster analysis. |
| Derivatization | Often necessary for amino acids, which adds a sample preparation step. | Typically not required for amino acids. |
Expert Insight: For many amino acid analyses, LC-MS/MS is favored due to its high selectivity and the ability to bypass the derivatization step, which can introduce variability.[8] However, GC-MS remains a robust and reliable technique, especially when well-established derivatization protocols are in place.[9]
Section 3: Troubleshooting Common Issues
Q5: My mass spectra show unexpected peaks. What could be the cause?
A5: Unexpected peaks in your mass spectra can arise from several sources. Here's a troubleshooting guide:
-
Metabolic Scrambling: As mentioned earlier, the isotopic labels can sometimes be transferred to other molecules through metabolic processes like transamination.[6] This can lead to the appearance of labeled atoms in unexpected metabolites.
-
Contamination: Contamination from unlabeled media components or other sources can dilute the isotopic enrichment and introduce extraneous peaks.[6]
-
In-source Fragmentation: The ionization process in the mass spectrometer can sometimes cause molecules to fragment. These fragments will appear as additional peaks in your spectrum.
-
Natural Isotope Abundance: Remember that even in an unlabeled sample, there is a natural abundance of heavy isotopes (e.g., ~1.1% for ¹³C).[10][11] This contributes to the M+1 and M+2 peaks in your mass spectrum.
Q6: The calculated isotopic enrichment seems lower than expected. Why might this be?
A6: Lower-than-expected enrichment is a common issue. Consider these potential causes:
-
Incomplete Labeling: The cells may not have reached isotopic steady state, meaning the labeled valine has not fully replaced the unlabeled pool. It is crucial to allow sufficient time for the tracer to be incorporated.
-
Dilution from Unlabeled Sources: The labeled valine in your media could be diluted by unlabeled valine from other sources, such as serum in the culture media or intracellular protein degradation.
-
Incorrect Correction for Natural Abundance: Failing to accurately correct for the natural abundance of stable isotopes will lead to an underestimation of the true enrichment from the tracer.[12]
Section 4: FAQs on Isotopic Enrichment Calculation
Q7: What is a Mass Isotopomer Distribution (MID), and how do I determine it?
A7: A Mass Isotopomer Distribution (MID) is the distribution of the different isotopic forms of a molecule.[9] For example, after introducing a ¹³C-labeled tracer, a metabolite can exist as an unlabeled form (M+0), a form with one ¹³C atom (M+1), two ¹³C atoms (M+2), and so on. The MID is the relative abundance of each of these mass isotopomers.
You determine the MID from the raw mass spectrometry data by integrating the peak areas for each mass isotopomer.
Q8: Can you provide a step-by-step guide for correcting for natural isotope abundance?
A8: Correcting for natural isotope abundance is a critical step to isolate the enrichment that is solely due to the isotopic tracer you introduced.[12] While several software packages can perform this correction, understanding the underlying principle is important.
Conceptual Steps for Natural Abundance Correction:
-
Obtain the Theoretical Natural Abundance Pattern: For your molecule of interest (e.g., a valine derivative), calculate the expected mass isotopomer distribution based on the natural abundance of all isotopes present (¹³C, ¹⁵N, ¹⁸O, ²H, etc.).
-
Measure the MID of Your Labeled Sample: This is the raw data from your mass spectrometer.
-
Deconvolution: Use a mathematical approach (often matrix-based) to subtract the contribution of the natural abundance from your measured MID. This will give you the "corrected" MID, which reflects the enrichment from your tracer.
There are various tools available to perform these corrections, such as IsoCorrectoR.[13]
Q9: How do I calculate the final isotopic enrichment?
A9: Once you have the corrected MID, you can calculate the isotopic enrichment. The most common way to express this is as Atom Percent Excess (APE).
Formula for Atom Percent Excess (APE):
APE = ( (Σ (i * Mᵢ)) / (N * Σ Mᵢ) ) * 100
Where:
-
i is the isotopomer number (e.g., 0 for M+0, 1 for M+1, etc.)
-
Mᵢ is the abundance of the i-th isotopomer from the corrected MID.
-
N is the number of atoms of the labeled element in the molecule.
This formula essentially calculates the weighted average of the isotopic label incorporation.
References
-
Berna, M., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
AnalyticalScienceTutor. (2017). How to calculate isotope patterns in mass spectra. YouTube. Available at: [Link]
-
Haderlein, A., et al. (2013). Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. Environmental Science & Technology. Available at: [Link]
-
Wahl, S. A., et al. (2004). Accurate Assessment of Amino Acid Mass Isotopomer Distributions for Metabolic Flux Analysis. Analytical Chemistry. Available at: [Link]
- Patterson, B. W. (2017). Determination of amino acid isotopic enrichment: Methods, difficulties, and calculations. In Methods for Investigation of Amino Acid and Protein Metabolism. CRC Press.
-
Papageorgopoulos, C., et al. (1999). Measuring protein synthesis by mass isotopomer distribution analysis (MIDA). Analytical Biochemistry. Available at: [Link]
-
Cochran, W. J., et al. (1984). Calculation of stable isotope enrichment tracer kinetic procedures. The American Journal of Physiology. Available at: [Link]
-
Sargaeva, N. P., et al. (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Li, H., et al. (2024). Immunocapture-LC-MS/MS Method for Quantification of the Anti-Alzheimer's Monoclonal Antibody Donanemab in Human and Mice Serum. Analytical Chemistry. Available at: [Link]
-
Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. Available at: [Link]
-
Skyline. (2015). Isotope Labeled Standards in Skyline. Skyline. Available at: [Link]
-
National Institute of Standards and Technology. (2012). Isotope Enrichment Calculator. NIST. Available at: [Link]
-
DeBalsi, K. L., & Hellerstein, M. K. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology. Available at: [Link]
-
Fernandez, C. A., et al. (2016). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites. Available at: [Link]
-
McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. University of Oxford. Available at: [Link]
-
Zhang, Y., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Available at: [Link]
-
Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Bioinformatics. Available at: [Link]
-
Khan Academy. (n.d.). Isotopes and mass spectrometry. Khan Academy. Available at: [Link]
-
Leibniz Universität Hannover. (2021). Isotope‐Guided Metabolomics Reveals Divergent Incorporation of Valine into Different Flavor Precursor Classes in Chives. Repository of Leibniz Universität Hannover. Available at: [Link]
-
Abaye, D. A., et al. (2021). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. American Journal of Analytical Chemistry. Available at: [Link]
-
Beyß, M., et al. (2019). Hypothetical ¹³C-NMR measurement of the amino acid valine (VAL). ResearchGate. Available at: [Link]
-
Murphy, R. C. (2001). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. LCGC North America. Available at: [Link]
-
PolyMID. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. GitHub. Available at: [Link]
-
Khan Academy. (n.d.). Isotopes and mass spectrometry. Khan Academy. Available at: [Link]
Sources
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- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. isotope.com [isotope.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 15N Detected Valine Experiments
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reducing background noise in 15N detected valine experiments. Our goal is to equip you with the expertise to not only identify and solve common issues but also to understand the underlying scientific principles for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in my 15N-detected valine experiments?
A1: Background noise in NMR spectra can be broadly categorized into two types: random noise and coherent noise (artifacts).
-
Random Noise: This is the ubiquitous electronic noise from the spectrometer hardware (e.g., coils, preamplifiers). It is characterized by a random, non-reproducible appearance and can be reduced by increasing the number of scans, which improves the signal-to-noise ratio (S/N) proportionally to the square root of the number of scans.
-
Coherent Noise & Artifacts: These are non-random, often reproducible, spurious signals that can obscure your true valine signals. Common sources include:
-
t1 Noise: This appears as streaks or ridges of noise parallel to the indirect dimension (F1) in 2D spectra and is particularly problematic for strong signals.[1][2] It primarily arises from instrumental instabilities such as temperature fluctuations, building vibrations, and magnetic field drift during the experiment.[1][3]
-
Baseline Distortions: A non-flat baseline can be caused by intense solvent signals or issues with the receiver gain, making it difficult to accurately integrate weak peaks.[4]
-
Decoupling Artifacts: In experiments involving 15N decoupling, sidebands can appear, which may overlap with or be mistaken for real signals.[5]
-
Contaminants: Impurities in your sample, including paramagnetic substances, can lead to line broadening and the appearance of unexpected peaks.
-
Troubleshooting Guides
Issue 1: My 2D 15N HSQC spectrum suffers from significant t1 noise, obscuring weak valine cross-peaks.
This is a common challenge, especially when dealing with high-concentration samples or proteins with strong signals. t1 noise is a direct consequence of instabilities during the evolution time (t1) of the experiment.
The main culprit for t1 noise is the random fluctuation of the Free Induction Decay (FID) amplitude during data acquisition.[1] These fluctuations can be caused by minor variations in temperature, magnetic field homogeneity (shimming), or mechanical vibrations.[3] When the 2D data is Fourier transformed, these random modulations in the time domain manifest as noise that is correlated along the frequency domain (the F1 dimension).
Caption: Workflow for diagnosing and mitigating t1 noise.
Protocol 1: Co-addition of Multiple Spectra
This method is highly effective because t1 noise from different acquisitions is unlikely to be correlated.[2]
-
Determine Minimum Scans: Identify the minimum number of scans required by the pulse sequence's phase cycle (e.g., 8 scans).
-
Set Up Multiple Experiments: Instead of one long experiment with a high number of scans (e.g., 64), set up a series of shorter experiments with the minimum number of scans (e.g., 8 experiments of 8 scans each).
-
Acquire Data: Run the experiments sequentially.
-
Process Data: Sum the raw time-domain data from all the short experiments before Fourier transformation. This approach significantly reduces t1 noise while maintaining the same total experimental time and signal-to-noise ratio for random noise.[2]
| Parameter | Conventional Acquisition | Co-addition Method |
| Total Scans | 64 | 64 (8 experiments x 8 scans) |
| Total Time | ~20 hours | ~20 hours |
| Expected t1 Noise | High | Significantly Reduced |
| Expected S/N | Same | Same |
Table 1: Comparison of a conventional long acquisition with the co-addition method for t1 noise reduction.[2]
Issue 2: My valine signals are broad and the overall signal-to-noise is poor, even with sufficient scans.
Broad signals and poor S/N can stem from issues with the sample itself or suboptimal experimental setup.
Several factors can contribute to line broadening and reduced sensitivity in 15N-detected experiments:
-
Sample Quality: The quality of your sample is paramount. Particulate matter, high viscosity, or inappropriate concentration can all lead to poor spectral quality.[6]
-
Solvent Choice: The use of a deuterated solvent is crucial for locking the magnetic field and reducing the overwhelming signal from proteated solvents.[7][8]
-
Relaxation Properties: The relaxation rates of the 15N nucleus are a key factor. For large proteins, slow tumbling can lead to efficient transverse relaxation (T2), resulting in broader lines. However, 15N is generally less sensitive to this effect than protons, which is an advantage of 15N detection.[9][10]
Sources
- 1. zhougroup.org [zhougroup.org]
- 2. A Simple Method for NMR t1 Noise Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCSD SSPPS NMR Facility: T1 noise [sopnmr.blogspot.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. organomation.com [organomation.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. 15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: DL-Valine (2-13C; 15N) vs. Unlabeled Valine in Mass Spectrometry
This guide provides an in-depth technical analysis of DL-Valine (2-13C; 15N) as an internal standard (IS) for mass spectrometry, specifically comparing its performance characteristics against unlabeled valine and other isotopic variants.
Executive Summary
In quantitative LC-MS/MS bioanalysis, the choice of internal standard is the single most critical factor determining assay precision and accuracy. While unlabeled valine serves as a basic chemical standard, it fails to compensate for matrix effects (ion suppression/enhancement) and extraction variability.
DL-Valine (2-13C; 15N) represents a "Gold Standard" approach (Stable Isotope Dilution). By incorporating stable isotopes (
Theoretical Mass Shift Analysis
The core utility of this IS relies on the precise mass difference created by the heavy isotopes. Unlike Deuterium (
Exact Mass Calculation
The mass shift is calculated based on the substitution of naturally abundant isotopes with enriched stable isotopes.
| Isotope | Natural Mass (Da) | Enriched Mass (Da) | |
| Carbon (C-2) | |||
| Nitrogen | |||
| Total Shift | +2.00039 |
Precursor & Product Ion Logic
In positive electrospray ionization (ESI+), Valine forms a protonated molecule
-
Unlabeled L-Valine (
):-
Monoisotopic Mass: 117.08 Da
-
Precursor
m/z 118.1
-
-
Labeled DL-Valine (2-
; ):-
Monoisotopic Mass: 119.08 Da
-
Precursor
m/z 120.1
-
Critical Fragmentation Pathway (Causality): A common error in IS selection is choosing a label on a leaving group. Valine typically fragments by losing the carboxyl group (HCOOH, 46 Da) to form an immonium ion.
-
The Label Position Matters: The product described is labeled at C-2 (the
-carbon) and N . -
Fragmentation: The carboxyl carbon (C-1) is lost. The C-2 and N are retained in the fragment.
-
Result: The mass shift is preserved in the MS/MS transition, preventing "cross-talk" from the unlabeled analyte's fragment.
Transition Table:
| Compound | Precursor (Q1) | Loss (Neutral) | Product (Q3) |
|---|---|---|---|
| Unlabeled Valine | 118.1 | -46 (HCOOH) | 72.1 |
| DL-Valine (2-
Workflow & Signaling Logic
The following diagram illustrates the self-validating workflow where the IS and Analyte travel together through extraction and chromatography, ensuring that any loss or suppression affects both equally.
Caption: Workflow demonstrating the parallel processing of Analyte and IS. The subgraph highlights the retention of mass shift during fragmentation.
Comparative Performance Analysis
This section objectively compares the (2-13C; 15N) variant against Unlabeled Valine and Deuterated Valine (e.g., d8-Valine).
Chromatographic Co-elution (The "Isotope Effect")
-
Deuterated (d8/d5): Deuterium is slightly more lipophilic than Hydrogen. On high-efficiency C18 columns, highly deuterated standards often elute earlier than the unlabeled analyte.
-
Risk: If the matrix suppression zone (e.g., phospholipids) elutes slightly earlier, the IS might be suppressed while the analyte is not, leading to over-quantification.
-
-
/
: These isotopes have virtually identical lipophilicity to their natural counterparts.-
Benefit:Perfect co-elution. The IS experiences the exact same ionization environment as the analyte at every millisecond of the peak.
-
Cross-Talk and Interference
A +2 Da shift is the minimum recommended separation. We must evaluate if natural isotopes of Valine interfere with the IS channel.
-
Analyte M+2 Contribution:
-
Natural Valine (M+0) is 100%.
-
Natural Valine (M+2) abundance is approximately 0.2 - 0.3% (due to natural
and random distribution). -
Impact: If the analyte concentration is extremely high (e.g., >1000x the IS concentration), the M+2 signal from the analyte will appear in the IS channel (m/z 120).
-
Mitigation: Ensure IS concentration is sufficient (e.g., 5-10 µM) so that the 0.2% contribution from the analyte is negligible, or use a +6 Da standard (e.g.,
) for ultra-wide dynamic ranges.
-
Summary Table[2]
| Feature | Unlabeled Valine | Deuterated (d8-Valine) | DL-Valine (2- |
| Mass Shift | 0 Da | +8 Da | +2 Da |
| Matrix Correction | None | Good | Excellent |
| Retention Time | Matches Analyte | Shifts slightly (earlier) | Matches Analyte Exactly |
| Fragment Stability | N/A | High (if D on backbone) | High (Labels on backbone) |
| Cross-Talk Risk | High (Self-interference) | Low | Low to Moderate (Check M+2) |
| Cost | Low | Moderate | High (Specialized synthesis) |
Experimental Protocol: Validated Quantification Workflow
Objective: Quantify L-Valine in plasma using DL-Valine (2-
Step 1: Standard Preparation
-
IS Stock Solution: Dissolve DL-Valine (2-
; ) in 0.1M HCl to 1 mg/mL.-
Note: Valine is stable; acid aids solubility and stability.
-
-
Working IS Solution: Dilute to 10 µg/mL in Methanol/Water (50:50).
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma sample into a tube.
-
Add 10 µL of Working IS Solution. (This is the critical normalization step).
-
Add 200 µL of cold Acetonitrile (precipitating agent).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an LC vial.
Step 3: LC-MS/MS Parameters[3]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
MS Mode: MRM (Multiple Reaction Monitoring).
-
Analyte Channel: 118.1
72.1 -
IS Channel: 120.1
74.1
-
Step 4: Data Analysis
Calculate the Peak Area Ratio :
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6287, Valine. (Accessed 2024).[2] Available at: [Link]
-
Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Available at: [Link]
-
Waters Corporation. Internal Standard Options for Peptide LC-MS Quantification. (2018).[3] Available at: [Link]
Sources
Comparative Guide: Reference Standards for 13C/15N Labeled Amino Acid Quantification
Executive Summary
In quantitative mass spectrometry (MS), particularly within drug development and metabolomics, the accuracy of amino acid analysis (AAA) is frequently compromised by matrix effects—specifically ion suppression or enhancement. The only definitive method to neutralize these variances is Isotope Dilution Mass Spectrometry (ID-MS) .
This guide compares the primary classes of reference standards available for ID-MS: Certified Reference Materials (CRMs) , Synthetic 13C/15N Mixes , and Metabolic Hydrolysates . While Deuterated (
Part 1: The Landscape of Reference Standards
The Gold Standard: NIST SRM 2389a (Traceability)
While not labeled itself, NIST SRM 2389a is the anchor for all accurate quantification. It contains 17 amino acids in 0.1 mol/L HCl with certified mass fraction values.[1][2]
-
Role: You do not spike this into your sample. You use it to calibrate your unlabeled external curves to ensure they are traceable to SI units.
-
Best For: Method validation and establishing the "True Value" of your calibration stock.
The Working Standard: Synthetic C/ N Mixes (e.g., CIL MSK-A2)
These are mixtures of highly pure (>98%) individual amino acids where carbon and nitrogen atoms are replaced by stable isotopes.
-
Mechanism: They are spiked into samples before extraction/derivatization.
-
Advantage: Identical elution profile to the analyte.
-
Product Example: Cambridge Isotope Laboratories (CIL) MSK-A2-1.2 or Sigma-Aldrich Metabolomics Mix.
The Economic Alternative: Labeled Cell Hydrolysates
Derived from yeast or algae grown on
-
Pros: Extremely low cost; covers all amino acids (including non-canonical).
-
Cons: Batch-to-batch variation in concentration; presence of matrix background from the hydrolysate itself.
Part 2: Comparative Analysis
The following table contrasts the performance of Synthetic
| Feature | Synthetic | Deuterated ( | Labeled Hydrolysates |
| Chromatographic Behavior | Perfect Co-elution: Retention time matches analyte exactly. | Shift Potential: C-D bonds are shorter than C-H, often causing slight RT shifts ( | Perfect Co-elution: Behaves like synthetic |
| Matrix Effect Correction | Superior: Experiences exact same ion suppression as analyte. | Moderate: If RT shifts, the standard may elute outside the suppression zone of the analyte. | Superior: Same as synthetic. |
| Quantification Accuracy | High (Stoichiometry is precise). | High (if RT shift is managed). | Variable (Concentrations must be calibrated first). |
| Cost | High ( | Moderate ( | Low ($) |
| Suitability for Regulated Work | Best (GLP/GMP compliant). | Acceptable (requires justification). | Poor (Hard to validate batch consistency). |
Critical Insight: In high-resolution chromatography (UPLC), the deuterium isotope effect is more pronounced. If the deuterated standard elutes 0.1 minutes before the analyte, and the matrix suppression (e.g., from phospholipids) changes sharply in that window, your normalization will be erroneous.
C/N standards do not suffer from this shift.
Part 3: Technical Deep Dive & Causality
The Mechanism of Error Correction
In ESI-MS (Electrospray Ionization), co-eluting matrix components compete for charge. If a plasma sample contains high salts or lipids at the elution time of Alanine, the ionization efficiency of Alanine drops (Ion Suppression).
-
Without Standard: You measure raw intensity. Suppression looks like "less Alanine."
-
With
C/ N Standard:-
The Standard is chemically identical to Alanine.
-
It elutes at the exact same millisecond.
-
It suffers the exact same suppression (e.g., 50% loss).
-
Result: The Ratio
remains constant, regardless of matrix load.
-
Part 4: Validated Experimental Protocol (ID-LC-MS/MS)
Objective: Quantify 17 Amino Acids in Human Plasma using CIL MSK-A2-1.2 as Internal Standard (IS).
Reagents
-
IS Spiking Solution: Dilute CIL MSK-A2 (2.5 mM stock) 1:100 in 0.1 M HCl.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (Water).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Derivatization (Optional): While underivatized analysis is possible on HILIC columns, derivatization (e.g., AccQ-Tag or Butyl esterification) is recommended for sensitivity on standard C18 columns. This protocol assumes underivatized HILIC analysis for simplicity.
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 50 µL of Plasma.
-
CRITICAL STEP: Add 10 µL of IS Spiking Solution before protein precipitation. This ensures the IS corrects for recovery losses during precipitation.
-
Add 150 µL cold Acetonitrile (precipitation). Vortex 30s.
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
-
Supernatant Recovery:
-
Transfer 100 µL supernatant to a fresh vial.
-
Evaporate to dryness under Nitrogen (prevents oxidation).
-
Reconstitute in 100 µL Mobile Phase A.
-
-
LC-MS/MS Parameters:
-
Column: HILIC Amide (2.1 x 100 mm, 1.7 µm).
-
Flow: 0.4 mL/min.
-
MS Mode: MRM (Multiple Reaction Monitoring).[1]
-
Transitions: Monitor Light (Analyte) and Heavy (IS) transitions simultaneously.
-
Example (Alanine): Light 90.1 -> 44.1 | Heavy (
) 94.1 -> 48.1.
-
-
-
Calculation:
(Note: Response Factor is derived from a calibration curve of NIST SRM 2389a vs. the IS).
Part 5: Visualization
Diagram 1: The ID-MS Workflow Logic
This diagram illustrates the critical timing of the "Spike" to ensure total error correction.
Caption: The "Spike" must occur before sample processing. Because the
Diagram 2: Co-elution vs. Retention Time Shift
This diagram explains why
Caption: Scenario A shows perfect overlap: the standard suffers the same suppression as the analyte, canceling the error. Scenario B shows the "Deuterium Shift," where the standard elutes earlier, potentially avoiding suppression while the analyte is crushed, leading to false quantification.
References
-
National Institute of Standards and Technology (NIST). (2023).[3] Certificate of Analysis: Standard Reference Material 2389a - Amino Acids in 0.1 mol/L Hydrochloric Acid. NIST.[1][2][3][4][5] [Link]
-
Tai, S. S., & Welch, M. J. (2010). Development and evaluation of a reference measurement procedure for the determination of amino acids in human plasma by isotope dilution liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 76(3), 1000-1008. (Foundational ID-MS methodology utilized for NIST certification). [Link]
-
Halsall, J. B., et al. (2020). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitative analysis. Journal of Chromatography A. (Source for retention time shift phenomena). [Link]
Sources
- 1. Certifying NIST Standard Reference Material 2389a, Amino Acids in 0.1 mol/L HCl Absolute Quantification by ID LC-MS/MS | NIST [nist.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
Comparative Guide: Racemic DL-Valine vs. Pure L-Valine Isotopes in Biomedical Research
Executive Summary
In the high-stakes arena of metabolomics and structural biology, the choice between Racemic DL-Valine and Enantiopure L-Valine stable isotopes (
While DL-Valine isotopes can offer upfront cost savings of 40–60% compared to their L-isomers, they introduce a "silent variable": the D-enantiomer. This guide analyzes the specific contexts where DL-mixtures are a viable economic hack versus where they are a catastrophic source of experimental noise.
Part 1: The Economic & Technical Landscape
Cost vs. Effective Yield Analysis
The primary driver for considering DL-Valine is the price tag. Chemical synthesis (Strecker synthesis) produces racemic mixtures cheaply. Enantioselective synthesis or enzymatic resolution required for L-Valine drives up manufacturing costs.
However, the Effective Isotope Cost (EIC) must be calculated based on the biologically active fraction (L-isomer).
| Feature | Racemic DL-Valine ( | Pure L-Valine ( |
| Market Price Index | 1.0x (Baseline) | 2.2x – 3.5x |
| Biologically Active Fraction | 50% | >99% |
| Effective Cost per Active mg | 2.0x Market Price | 1.0x Market Price |
| Impurity Profile | 50% D-Valine (Metabolic Noise) | <1% D-Valine |
| Primary Risk | Signal dilution, D-AAO toxicity | High upfront expenditure |
The Verdict: If the market price of L-Valine is less than double the price of DL-Valine, L-Valine is mathematically cheaper per active mole. If L-Valine is >2.5x the price, DL-Valine becomes economically attractive, provided the biological system can tolerate the D-isomer.
Part 2: Scientific Integrity – The Biological Impact
The "Silent" D-Isomer Hazard
The assumption that D-Valine is merely "inert" is dangerous. In mammalian systems, D-Valine is a substrate for D-Amino Acid Oxidase (DAAO) , primarily in kidney, liver, and specific epithelial cells.
Mechanism of Interference:
-
Oxidative Stress: DAAO converts D-Valine into
-ketoisovalerate, releasing Hydrogen Peroxide ( ) and Ammonia ( ). -
Metabolic Flux Distortion: The
-ketoisovalerate produced from D-Valine enters the BCAA pool, indistinguishable by Mass Spec (unless chiral separation is used) from the L-Valine derived keto-acids, artificially inflating flux calculations.
Visualization: The D-Valine Metabolic Trap
The following diagram illustrates why DL-Valine is fatal for Metabolic Flux Analysis (MFA) but potentially acceptable for bacterial protein expression.
Caption: Differential metabolic fate of L vs. D isomers. Note the generation of ROS (H2O2) in DAAO+ cells.
Part 3: Application-Specific Recommendations
Scenario A: Protein NMR (Bacterial Expression)
-
Context: Producing
labeled proteins in E. coli (e.g., BL21). -
Feasibility: HIGH.
-
Mechanism: E. coli possesses high stereoselectivity for L-amino acid uptake. While E. coli has racemases (DadX), they are often catabolic. In auxotrophic strains, the bacteria will preferentially utilize L-Valine for protein synthesis.
-
Risk: The D-Valine remains in the media. If high concentrations are used, D-Valine can competitively inhibit L-Valine uptake transporters, slowing growth and reducing protein yield.
-
Protocol Adjustment: Increase the total concentration of DL-Valine to 2.2x the standard L-Valine protocol to ensure saturation of L-uptake channels.
Scenario B: Mammalian Metabolic Flux Analysis (MFA)
-
Context: Tracing glucose/amino acid metabolism in HeLa, CHO, or HEK293 cells.
-
Feasibility: ZERO (Prohibited).
-
Reasoning:
-
Signal Dilution: You immediately lose 50% of your tracer signal.
-
Chiral Blindness: Standard LC-MS/MS methods often do not separate chiral isoforms. The D-Valine may be detected as "unmetabolized Valine," skewing consumption rates.
-
Toxicity: If using primary hepatocytes or kidney cells, D-Valine oxidation will induce apoptosis via oxidative stress [1].
-
Scenario C: Small Molecule NMR Standards
-
Context: Using Valine as an internal standard for quantitation.
-
Feasibility: MODERATE.
-
Reasoning: Acceptable if the D-isomer peak does not overlap with the analyte of interest in chiral environments. In achiral solvents, signals will be identical.
Part 4: Decision Matrix & Workflows
Use this flowchart to determine the correct isotope grade for your experiment.
Caption: Decision tree for isotope selection based on application sensitivity and biological constraints.
Part 5: Self-Validating Experimental Protocol
If you choose to use DL-Valine for Protein Expression (NMR) , you must validate that the D-isomer is not being incorporated or inhibiting growth.
Protocol: Differential Growth & Incorporation Assay
Objective: Confirm DL-Valine does not reduce protein yield or introduce scrambling compared to L-Valine.
-
Culture Setup:
-
Arm A (Control): M9 Minimal Media +
L-Valine (50 mg/L). -
Arm B (Test): M9 Minimal Media +
DL-Valine (100 mg/L). -
Note: We double the DL concentration to match the L-molarity.
-
-
Growth Curve Analysis:
-
Measure
every 30 minutes. -
Pass Criteria: Arm B growth rate (
) must be of Arm A. If , D-Valine is inhibiting uptake; abort and switch to L-Valine.
-
-
Isotope Scrambling Check (Post-Purification):
-
Express a small test protein (e.g., Ubiquitin).
-
Perform an HSQC NMR spectrum.[1]
-
Pass Criteria: Check Valine methyl peaks. If using DL-Valine results in "ghost peaks" or significant line broadening compared to L-Valine reference, the bacteria may be utilizing a racemase pathway [2].
-
References
-
D-Amino Acid Oxidase and Oxid
- Source: National Institutes of Health (PubMed)
- Relevance: Establishes the toxicity mechanism of D-amino acids in mammalian cells via production.
-
Link:[Link] (Search: D-amino acid oxidase toxicity)
-
Stereospecific Methyl Labeling in NMR
- Source: Journal of Biomolecular NMR / NIH
- Relevance: Details the use of auxotrophs and the risks of scrambling when using racemic precursors.
-
Link:[Link]
-
Valine Metabolism in Mammalian Systems
- Source: Frontiers in Nutrition / Cre
- Relevance: Maps the metabolic f
-
Link:[Link] (General reference for BCAA metabolism)
Sources
A Senior Application Scientist's Guide to Verifying the Isotopic Purity of DL-Valine (2-¹³C; ¹⁵N)
For researchers, scientists, and drug development professionals, the integrity of isotopically labeled reagents is paramount. The precision of metabolic flux analyses, quantitative proteomics, and structural biology studies hinges on the accurate and precise knowledge of isotopic enrichment in the precursors used.[1] This guide provides an in-depth comparison of the primary analytical techniques for verifying the isotopic purity of DL-Valine (2-¹³C; ¹⁵N), a critical reagent in numerous research applications.[2] We will move beyond simple protocol recitation to explore the underlying causality of experimental choices, ensuring a robust and self-validating approach to quality control.
The Imperative of Purity Verification
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Quantifier
Quantitative NMR (qNMR) stands out for its ability to provide absolute quantification without the need for identical-analyte calibration curves.[4][5] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[6] This makes it an exceptionally powerful primary method for purity assessment.
Expertise & Experience: Why Choose qNMR?
The choice of qNMR is dictated by the need for high accuracy and traceability. It is a non-destructive technique, preserving the sample for further analysis.[4] For assessing isotopic purity, we can directly compare the integrals of signals from the ¹³C-labeled carbon and its adjacent protons with signals from any unlabeled valine present. ¹³C NMR and ¹⁵N NMR provide direct windows into the labeled sites.
¹³C and ¹⁵N NMR for Direct Isotopic Purity Assessment
The most direct approach involves acquiring ¹³C and ¹⁵N NMR spectra. The presence of the ¹³C label at the C2 position will result in a strong signal in the ¹³C spectrum at a characteristic chemical shift (~63 ppm for the alpha-carbon of valine), while any unlabeled material will only show a signal at natural abundance (1.1%).[7][8] Similarly, the ¹⁵N nucleus, with a spin of ½, provides sharp NMR signals suitable for quantification, unlike the quadrupolar and far more abundant ¹⁴N isotope.[9]
Experimental Protocol: ¹³C qNMR for DL-Valine (2-¹³C; ¹⁵N)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the DL-Valine (2-¹³C; ¹⁵N) sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid, NIST SRM 350b Benzoic Acid) of known purity. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.[10]
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a high-precision NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the ¹³C probe.
-
Employ a quantitative ¹³C NMR pulse sequence. A simple pulse-acquire sequence is often sufficient, but it is critical to use an inverse-gated proton decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), which can alter signal integrals.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbon nuclei being quantified. This ensures all signals are fully relaxed before the next pulse, which is essential for accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1).
-
-
Data Processing and Analysis:
-
Apply a minimal exponential line broadening factor to improve S/N without distorting the baseline.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signal for the C2 carbon of the labeled valine and the signal from the internal standard.
-
The isotopic purity is calculated based on the ratio of the integrals, molar masses, and weights of the analyte and standard. The presence of a small signal at the chemical shift of the unlabeled C2 carbon can be used to quantify the unlabeled impurity.
-
Trustworthiness: A Self-Validating System
The qNMR method is inherently self-validating. The use of a certified internal standard provides direct traceability to the International System of Units (SI).[6] Furthermore, the chemical shifts and coupling patterns in both ¹H and ¹³C spectra confirm the identity and structural integrity of the valine molecule simultaneously with the purity assessment.[5]
High-Resolution Mass Spectrometry (HRMS): Sensitivity and Precision
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for determining isotopic enrichment due to its exceptional sensitivity and mass accuracy.[11][12] High-resolution instruments like Time-of-Flight (TOF) or Orbitrap analyzers can easily resolve the mass difference between the labeled and unlabeled isotopologues.[12]
Expertise & Experience: Why Choose HRMS?
HRMS is the method of choice when sample quantity is limited or when a very high degree of precision in isotopic ratio measurement is required. It provides a detailed profile of all isotopologues present in the sample. The fundamental principle is the physical separation of ions based on their mass-to-charge ratio (m/z).
The isotopic purity calculation involves measuring the relative intensities of the ion peaks corresponding to the labeled DL-Valine (2-¹³C; ¹⁵N) and any unlabeled or partially labeled species. It's crucial to correct these intensities by subtracting the contribution from the natural abundance of isotopes (e.g., natural ¹³C, ¹⁷O, ¹⁸O) from the preceding peaks.[11][13]
Experimental Protocol: LC-HRMS for DL-Valine (2-¹³C; ¹⁵N)
-
Sample Preparation:
-
Prepare a dilute solution of the DL-Valine (2-¹³C; ¹⁵N) sample in a suitable solvent compatible with the LC mobile phase (e.g., water/acetonitrile with 0.1% formic acid). A concentration of 1-10 µg/mL is typically sufficient.
-
-
LC-MS Setup & Data Acquisition:
-
Liquid Chromatography (LC): Use a standard C18 column to chromatographically separate the valine from any potential impurities. This ensures that the mass spectrum is not contaminated by co-eluting species.[3]
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in positive ion mode. Valine will readily protonate to form the [M+H]⁺ ion.
-
Operate the mass spectrometer in high-resolution mode (Resolution > 60,000 FWHM) to ensure baseline separation of the isotopologue peaks.[13]
-
Acquire data in full scan mode over a narrow m/z range that includes the expected masses for unlabeled valine ([C₅H₁₁NO₂ + H]⁺ ≈ 118.0863) and the labeled valine ([¹³CC₄H₁₁¹⁵NO₂ + H]⁺ ≈ 120.0834).
-
-
-
Data Processing and Analysis:
-
Extract the ion chromatograms for the m/z values of all relevant isotopologues.
-
From the mass spectrum corresponding to the valine peak, obtain the intensities of the monoisotopic peaks for the unlabeled, partially labeled, and fully labeled species.
-
Correct the measured peak intensities for the contribution of natural isotopes from lower-mass isotopologues.
-
Calculate the isotopic purity by dividing the corrected intensity of the fully labeled isotopologue by the sum of the corrected intensities of all valine-related isotopologues.
-
Workflow for Isotopic Purity Verification
Caption: Decision workflow for selecting the appropriate analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
GC-MS provides another robust, high-sensitivity method for purity analysis. For non-volatile compounds like amino acids, a chemical derivatization step is required to make them volatile enough for gas chromatography.[14][15] This requirement, while adding a step to the sample preparation, provides an orthogonal separation mechanism to LC, which can be advantageous for complex samples.
Expertise & Experience: Why Choose GC-MS?
GC-MS is particularly useful for its high chromatographic resolution and the generation of reproducible electron ionization (EI) mass spectra containing rich structural information from fragmentation patterns. This can help confirm the position of the ¹³C label. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a more specialized extension of this technique that provides extremely precise measurements of isotope ratios.[14]
Experimental Protocol: GC-MS for DL-Valine (2-¹³C; ¹⁵N)
-
Sample Preparation (Derivatization):
-
Amino acids must be derivatized to increase their volatility. A common method is the formation of N-acetyl methyl esters or trimethylsilyl (TMS) derivatives.[1][15]
-
Example (N-acetyl methyl ester):
-
Dry the valine sample thoroughly.
-
Esterify the carboxylic acid group using methanolic HCl.
-
Acetylate the amino group using acetic anhydride.
-
Remove excess reagents under a stream of nitrogen and reconstitute in a suitable solvent (e.g., ethyl acetate).
-
-
-
GC-MS Setup & Data Acquisition:
-
Gas Chromatography (GC):
-
Inject the derivatized sample into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the derivatized valine from any side-products of the derivatization reaction.
-
-
Mass Spectrometry (MS):
-
Use an Electron Ionization (EI) source.
-
Acquire data in full scan mode. The resulting mass spectrum will show the molecular ion of the derivatized valine and a series of fragment ions.
-
-
-
Data Processing and Analysis:
-
Examine the mass spectrum corresponding to the derivatized valine peak.
-
The isotopic enrichment can be determined by analyzing the molecular ion cluster (M⁺) and key fragment ions. For example, a characteristic fragment of valine is the loss of the carboxyl group, which would either contain the ¹²C or the labeled ¹³C, allowing for positional confirmation.
-
Calculate the isotopic purity from the relative intensities of the labeled and unlabeled molecular and fragment ions, after correcting for natural isotope abundances.
-
GC-MS Derivatization and Analysis Workflow
Caption: Workflow for GC-MS analysis of DL-Valine.
Comparative Summary of Techniques
| Feature | Quantitative NMR (qNMR) | High-Resolution MS (LC-HRMS) | Gas Chromatography-MS (GC-MS) |
| Principle | Signal area proportional to number of nuclei | Separation of ions by mass-to-charge ratio | Separation by volatility/polarity, then m/z |
| Quantification | Absolute (Primary Method)[4] | Relative (requires standards for absolute) | Relative |
| Sensitivity | Lower (mg range) | Very High (pg-ng range) | High (ng range) |
| Sample Prep | Simple dissolution with standard | Simple dissolution | Complex (derivatization required)[15] |
| Destructive? | No[4] | Yes | Yes |
| Information | Purity, structure, concentration | Isotopic distribution, purity, structure | Purity, structural fragments, positional info |
| Key Advantage | Accuracy and traceability without identical standard | Highest sensitivity and mass resolution | Orthogonal separation, rich fragmentation data |
| Key Limitation | Lower sensitivity | Non-absolute quantification | Derivatization can introduce artifacts |
Final Recommendations
For the highest level of metrological rigor and an unambiguous, absolute measure of isotopic purity, Quantitative NMR (qNMR) is the recommended technique. Its non-destructive nature and the simultaneous confirmation of chemical structure provide a comprehensive and highly trustworthy quality assessment.[5]
For applications requiring the highest sensitivity, where sample material is scarce, or when a detailed profile of all minor isotopologues is necessary, LC-HRMS is the superior choice. Its ability to provide precise isotopic ratios on minute quantities of material is unparalleled.[12]
GC-MS serves as an excellent orthogonal method. While the derivatization step adds complexity, the resulting fragmentation patterns can provide valuable confirmation of the label's position within the valine molecule, which may not be as readily apparent from the other techniques.
Ultimately, for a complete and unassailable validation of a new batch of DL-Valine (2-¹³C; ¹⁵N), employing two of these techniques (e.g., qNMR and LC-HRMS) provides an orthogonal cross-validation, ensuring the highest possible confidence in the quality of this critical reagent and the integrity of the data it will generate.
References
-
Rapid Determination of Isotopic Purity of Stable Isotope (D, 15N, or 13C)‐Labeled Organic Compounds by Electrospray Ionization. ResearchGate. Available from: [Link]
-
Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available from: [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available from: [Link]
-
Definition of carbon C 13/nitrogen N 15-labeled valine. NCI Drug Dictionary. Available from: [Link]
-
L-Valine-¹³C₅,¹⁵N, 98 atom % 1. Scientific Laboratory Supplies. Available from: [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health. Available from: [Link]
-
Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. PubMed. Available from: [Link]
-
Isotope‐Guided Metabolomics Reveals Divergent Incorporation of Valine into Different Flavor Precursor Classes in Chives. Repository of Leibniz Universität Hannover. Available from: [Link]
-
Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. PubMed Central. Available from: [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. National Institutes of Health. Available from: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available from: [Link]
-
Study of nitrogen-15-labeled amino acids and peptides by nuclear magnetic resonance spectroscopy. ACS Publications. Available from: [Link]
-
Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. Available from: [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available from: [Link]
-
Isotopic labeling-assisted metabolomics using LC–MS. PubMed Central. Available from: [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available from: [Link]
-
BMRB entry bmse000052 - L-Valine. BMRB. Available from: [Link]
-
Isotope - labeled amino acids and compounds for NMR studies. NMR-BIO. Available from: [Link]
-
15N nuclear magnetic resonance investigations on amino acids. PNAS. Available from: [Link]
-
Why labeling proteins for NMR studies using cell-free systems?. Synthelis. Available from: [Link]
-
15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. ResearchGate. Available from: [Link]
-
A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. PubMed. Available from: [Link]
-
STABLE NITROGEN ISOTOPE ANALYSIS OF AMINO ACID ENANTIOMERS BY ORBITRAP MASS SPECTROMETRY: APPLICATION FOR THE BENNU SAMPLES. Universities Space Research Association. Available from: [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). Available from: [Link]
-
A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. National Institutes of Health. Available from: [Link]
-
Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available from: [Link]
-
Cell-Free Synthesis and Amino Acid-Selective Stable Isotope Labeling of Proteins for NMR Analysis. ResearchGate. Available from: [Link]
-
Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]
-
Mass spectrometric studies of valine molecules by electron shock in the gas phase. V. N. Karazin Kharkiv National University. Available from: [Link]
-
An ab Initio Quantum Chemical Investigation of Carbon-13 NMR Shielding Tensors in Glycine, Alanine, Valine, Isoleucine, Serine, and Threonine. ACS Publications. Available from: [Link]
-
Determining valine side-chain rotamer conformations in proteins from methyl 13C chemical shifts: application to the 360 kDa half-proteasome. Semantic Scholar. Available from: [Link]
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comparative retention times of labeled D and L valine in HPLC
Comparative Retention Analysis: Labeled D- vs. L-Valine in HPLC[1][2][3]
Executive Summary
This guide provides a technical analysis of the chromatographic retention behavior of D- and L-Valine.[2][3] It addresses two distinct definitions of "labeled" encountered in drug development:
-
Derivatized Labeling: The use of chiral reagents (e.g., Marfey’s Reagent) to convert enantiomers into diastereomers for separation on achiral phases.
-
Isotopic Labeling: The retention shifts caused by stable isotopes (e.g., Deuterium,
C) used in mass spectrometry internal standards.
Part 1: Derivatization-Based Separation (Marfey’s Method)
Best for: Trace impurity analysis, biological matrices, and LC-MS workflows.
Mechanism of Action
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA ) reacts with the primary amine of Valine. This reaction converts the enantiomeric pair (D-Val and L-Val) into diastereomers (L-FDAA-D-Val and L-FDAA-L-Val).
-
Chemical Basis: The introduction of the L-alanine moiety creates a new chiral center. The resulting diastereomers possess different physicochemical properties (hydrophobicity and 3D structure), allowing separation on standard achiral C18 columns.
Comparative Retention Data
When using L-FDAA (or its analog L-FDLA) on a C18 column, the elution order is governed by the hydrophobicity of the side chain relative to the dinitrophenyl ring.
| Analyte Complex | Retention Behavior | Typical Elution Order |
| L-FDAA-L-Valine | Less hydrophobic interaction with C18 due to intramolecular H-bonding reducing effective surface area. | Elutes First (Early) |
| L-FDAA-D-Valine | Side chain orientation maximizes hydrophobic interaction with the stationary phase. | Elutes Second (Late) |
Critical Note: If D-FDAA is used as the reagent, the elution order is reversed (D-Val elutes before L-Val). This "reagent switching" is a powerful self-validating tool to confirm peak identity.
Experimental Protocol (Self-Validating)
-
Derivatization: Mix 50 µL sample (Valine) + 100 µL 1% L-FDAA in acetone + 20 µL 1M NaHCO
. Heat at 40°C for 60 min. -
Quench: Add 20 µL 1M HCl to stop reaction and protonate the complex (improves peak shape).
-
Separation:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 45 min.
-
-
Validation: Spike the sample with authentic L-Valine standard. The first peak should increase in height.
Part 2: Direct Chiral Separation (Crown Ether Columns)
Best for: Underivatized amino acids, preparative isolation, and avoiding reagent interference.
Mechanism of Action
Chiral Crown Ether columns (e.g., CROWNPAK CR-I(+) ) utilize a host-guest complexation mechanism. The crown ether ring forms an inclusion complex with the ammonium group (
-
Chiral Recognition: The chiral barriers on the crown ether ring sterically hinder one enantiomer more than the other.
Comparative Retention Data
Crown ether columns exhibit a distinct elution order that is often the inverse of standard Marfey's methods.
| Column Type | Analyte | Retention Mechanism | Elution Order |
| CROWNPAK CR(+) | D-Valine | Steric hindrance prevents deep inclusion; weaker retention. | Elutes First ( |
| CROWNPAK CR(+) | L-Valine | Forms stable, tight inclusion complex with crown ether. | Elutes Second ( |
Technical Insight: The separation requires an acidic mobile phase (pH 1.0–2.0, typically HClO
) to ensure the amino group is fully protonated (), which is a prerequisite for crown ether binding.
Experimental Protocol
-
Mobile Phase: pH 1.5 Perchloric Acid (HClO
) in water (typically 100% aqueous or low % Methanol). -
Temperature: Low temperature (0°C to 25°C) is critical. Lower temperatures increase the stability of the host-guest complex, significantly improving resolution (
) and separation factors ( ). -
Flow Rate: 0.4 – 0.5 mL/min (High viscosity at low temp requires lower flow to protect column packing).
Part 3: Isotopic Labeling Effects (Mass Spectrometry)
Context: Using stable isotopes (D,
When "labeled" refers to isotopic substitution rather than chiral derivatization, retention time shifts are subtle but critical for peak integration in high-resolution LC-MS.
-
C /
N Labeling: Negligible Shift. These isotopes do not significantly alter the lipophilicity or pKa of Valine. Co-elution with the unlabeled analyte is near-perfect. -
Deuterium (
H) Labeling: Observable Shift. Deuterium is less lipophilic than Hydrogen (shorter C-D bond length, lower polarizability).-
Effect: Deuterated Valine (e.g., L-Valine-d8) elutes slightly earlier than unlabeled L-Valine in Reversed-Phase HPLC.
-
Magnitude: Typically 0.1 – 0.3 minutes (2–5 seconds) depending on the gradient slope and number of deuterium atoms.
-
Impact: In narrow window MRM (Multiple Reaction Monitoring), integration windows must be widened to account for this "Isotope Effect" to avoid cutting off the internal standard peak.
-
Visual Analysis & Workflows
Figure 1: Comparative Separation Workflows
This diagram contrasts the workflow and decision logic for selecting between Marfey's Derivatization and Direct Chiral Separation.
Caption: Decision tree for Valine chiral separation showing the inversion of elution order between Indirect (Marfey's) and Direct (Crown Ether) methods.
Figure 2: Mechanistic Interaction (Crown Ether)
Visualizing why D-Valine elutes first on CR(+) columns.
Caption: Mechanistic basis for elution order on Crownpak CR(+). L-Valine forms a stable complex and is retained longer; D-Valine is excluded and elutes early.
References
-
Fujii, K. et al. (1997). "Separation of D- and L-amino acids by HPLC with a crown ether-based chiral stationary phase." Journal of Chromatography A.
-
Bhushan, R. & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[3][4][5][6][7][8][9][10][11][12][13]
-
Chiral Technologies. "Instruction Manual for CROWNPAK® CR(+) / CR(-)." Daicel Corporation.
-
Zhang, Y. et al. (2011). "Deuterium isotope effects on the retention of isotopically labeled compounds in reversed-phase liquid chromatography." Analytical Chemistry.
-
Hamase, K. et al. (2010). "Determination of D-amino acids in mammals using 2D-HPLC." Chromatography.
Sources
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- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chiraltech.com [chiraltech.com]
- 5. jasco-global.com [jasco-global.com]
- 6. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 8. alexandraatleephillips.com [alexandraatleephillips.com]
- 9. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crown Ether Phases - Regis Technologies [registech.com]
- 13. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) [mdpi.com]
Cross-Validation Guide: NMR and MS Data for [2-13C, 15N] Valine Flux
Executive Summary
This guide addresses the technical challenge of cross-validating metabolic flux data derived from [2-13C, 15N] Valine . Unlike simple carbon tracers (e.g., U-13C Glucose), this dual-labeled tracer is "divergent"—the carbon skeleton and the nitrogen atom separate at the very first step of catabolism.
Validating flux in this context requires reconciling two fundamentally different datasets: Nuclear Magnetic Resonance (NMR) , which provides atomic-level specificity (positional isotopomers and spin-spin couplings), and Mass Spectrometry (MS) , which provides high-sensitivity mass isotopomer distributions (MIDs).
This document outlines a self-validating experimental workflow to ensure data integrity, specifically focusing on the branched-chain aminotransferase (BCAT) checkpoint where the 13C and 15N labels diverge.
Part 1: The Tracer & Metabolic Context
To validate data, one must first understand the expected fate of the labels. [2-13C, 15N] Valine is a probe for Branched-Chain Amino Acid (BCAA) catabolism and mitochondrial anaplerosis.
The Divergent Fate Mechanism
Upon entering the cell, the tracer encounters the Branched-Chain Aminotransferase (BCAT) . This is the critical validation node.
-
The 15N Label: Is transferred to
-ketoglutarate to form [15N] Glutamate . It rarely stays with the carbon skeleton. -
The 13C Label: Remains on the carbon backbone, converting to
-ketoisovalerate, eventually entering the TCA cycle as [13C] Succinyl-CoA .
If your MS data shows high M+2 enrichment in downstream TCA intermediates, but NMR shows no 13C-15N coupling, the labels have split as predicted. If NMR shows retained coupling, anabolic recycling is occurring.
Figure 1: Divergent metabolic fate of the dual-labeled tracer. Validation requires tracking the green pathway (N) and red pathway (C) independently.
Part 2: Technical Comparison & Causality
Why do results often disagree? MS measures mass (
Comparative Performance Matrix
| Feature | NMR (Nuclear Magnetic Resonance) | MS (Mass Spectrometry) | Validation Implication |
| Detection Basis | Larmor frequency & J-coupling | Mass-to-charge ratio (m/z) | NMR proves the bond exists; MS only proves atoms are present. |
| Sensitivity | Low ( | High (picomolar range) | MS validates low-abundance TCA intermediates; NMR validates the abundant cytosolic amino acid pool. |
| Resolution | Positional (C2 vs C3 specific) | Fragment-dependent | NMR distinguishes [2-13C] from [3-13C] directly. MS requires specific fragmentation (MS/MS). |
| Quantification | Linear (area | Ionization-dependent | NMR is the "Gold Standard" for absolute quantification of the precursor pool enrichment. |
| Dual Labeling | Detects | Detects mass shift ( | Critical: MS cannot easily distinguish [2-13C, 15N] Valine ( |
Part 3: Experimental Protocol for Cross-Validation
This protocol treats the dataset as a "Check-Balance" system. Do not proceed to modeling until Step 3 is reconciled.
Phase 1: Sample Preparation (The Split Stream)
-
Step 1: Lyse cells/tissue in cold methanol/water (80:20).
-
Step 2: Vortex and centrifuge (14,000 x g, 10 min).
-
Step 3: CRITICAL SPLIT:
-
Aliquot A (70%): Evaporate for NMR (resuspend in
phosphate buffer). -
Aliquot B (30%): Evaporate for MS (Derivatize with TBDMS or analyze via LC-MS/MS).
-
Phase 2: Data Acquisition
-
NMR Workflow:
-
Run 1H-1D for quantification.
-
Run 1H-13C HSQC : Focus on Valine C2 (
60-65 ppm C / 3.6 ppm H). Look for the satellite peaks caused by 13C. -
Run 1H-15N HSQC : Focus on Valine amide/amine.
-
-
MS Workflow:
-
GC-MS (TBDMS derivative): Monitor Valine fragments (
288 for M0). -
Look for M+2 (Intact tracer) and M+1 (Recycled/impurity).
-
Phase 3: The Reconciliation Logic (The "Self-Validating" Step)
You must calculate the Fractional Enrichment (FE) using both methods.
Formula 1: MS Enrichment (
Formula 2: NMR Enrichment (
Validation Checkpoints
-
Precursor Purity Check: Does
of Valine C2 match of Valine M+2?-
If
: You likely have a co-eluting contaminant in MS or ionization saturation. -
If
: Check for TBDMS derivatization efficiency issues (incomplete labeling).
-
-
The Nitrogen Hand-off:
-
Check Glutamate in MS. Do you see M+1?
-
Check Glutamate in NMR (1H-15N HSQC).
-
Validation: The total moles of [15N]Glu produced should correlate with the consumption of Valine, verifying the BCAT flux.
-
Figure 2: Parallel workflow ensuring independent measurement of isotopic enrichment before data fusion.
Part 4: Troubleshooting Discrepancies
When NMR and MS data do not align, use this diagnostic table:
| Discrepancy | Probable Cause | Corrective Action |
| MS shows M+1 Valine, NMR shows only singlet | Natural abundance correction failed in MS processing. | Re-run correction algorithms (e.g., IsoCor) using proper atomic matrix. |
| NMR shows 13C-15N doublet, MS shows M+2 | Perfect Agreement. | Proceed to Flux Modeling. |
| MS shows M+2, NMR shows 13C singlet (no N coupling) | Metabolic Recycling. The 15N was lost, but the [2-13C] skeleton was re-aminated by unlabeled Nitrogen. | This is a biological finding, not an error. It indicates high reversible BCAT activity. |
| High 13C-Succinate (MS) but low NMR signal | Sensitivity limit of NMR. | Trust the MS data for TCA intermediates; use NMR only for the Valine/Glutamate pools. |
References
-
Lane, A. N., et al. (2008). "NMR-based metabolic flux analysis." Current Opinion in Biotechnology. A foundational text on using spin-coupling for flux.
-
Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Standardizing MS flux protocols.
-
Fan, T. W., & Lane, A. N. (2016).[1] "Applications of NMR spectroscopy to systems biochemistry." Progress in Nuclear Magnetic Resonance Spectroscopy. Detailed comparison of NMR/MS utility.
-
Chokkathukalam, A., et al. (2014). "Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks." Bioanalysis. Discusses the specific utility of dual-labeling.
Sources
Disposal Protocol for DL-Valine (2-13C; 15N): A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the proper disposal of DL-Valine labeled with the stable isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship necessitates a clear understanding of waste management, grounded in the specific properties of the chemical . This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a safe and compliant laboratory environment.
The central principle guiding the disposal of DL-Valine (2-¹³C; ¹⁵N) is the nature of its isotopic labels. Unlike radioactive isotopes (e.g., ¹⁴C, ³H), ¹³C and ¹⁵N are stable, non-radioactive isotopes .[1] Consequently, their presence does not impart radiological hazards. The disposal protocol is therefore dictated by the chemical properties of DL-Valine itself, which is classified as a non-hazardous substance.[2][3]
Section 1: Hazard and Isotope Characterization
A thorough understanding of the material's characteristics is the foundation of a valid disposal plan. The primary consideration is distinguishing between chemical and radiological hazards.
Chemical Hazard Profile of DL-Valine
Standard Safety Data Sheets (SDS) classify DL-Valine as a non-hazardous substance under the OSHA Hazard Communication Standard.[2] However, best practices demand acknowledging its potential for mild irritation and the physical hazard associated with fine powders.
-
Physical State: White crystalline powder.
-
Hazards:
-
Primary Precaution: The main operational hazard is the generation of airborne dust during handling.[2][3]
The Critical Distinction: Stable vs. Radioactive Isotopes
The defining characteristic of DL-Valine (2-¹³C; ¹⁵N) for disposal purposes is its isotopic composition. The ¹³C and ¹⁵N isotopes are naturally occurring, stable forms of carbon and nitrogen that possess an additional neutron. They do not undergo radioactive decay and emit no radiation.[1] This fundamentally separates them from radioactive isotopes used as tracers in other applications.
Therefore, no special radiological precautions are necessary for the handling or disposal of this compound.[1][] The waste can be managed as standard chemical waste, simplifying the disposal process significantly compared to radiolabeled compounds.[]
| Feature | Stable Isotopes (¹³C, ¹⁵N) | Radioactive Isotopes (e.g., ¹⁴C, ³H) |
| Radioactivity | No | Yes |
| Radiation Emission | None | Emit alpha, beta, or gamma radiation |
| Special Handling | None beyond chemical properties | Requires specialized training, shielding, and monitoring |
| Disposal Path | Governed by chemical hazards (standard chemical waste) | Highly regulated radioactive waste stream; managed by EHS/RSO |
| Primary Risk | Chemical toxicity/reactivity of the parent molecule | Radiation exposure and contamination |
Section 2: Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the correct disposal path for isotopically labeled compounds, highlighting the critical decision point based on the type of isotope.
Caption: Disposal decision workflow for isotopically labeled compounds.
Section 3: Step-by-Step Disposal Protocol
This protocol details the procedure for disposing of solid DL-Valine (2-¹³C; ¹⁵N) and associated contaminated labware.
Required Personal Protective Equipment (PPE)
Before handling the material for disposal, ensure the following PPE is worn to mitigate risks of irritation and dust inhalation:
-
Safety Glasses: With side shields.[3]
-
Gloves: Standard laboratory nitrile or latex gloves.
-
Lab Coat: To protect from contamination.
-
Dust Mask/Respirator: Recommended if handling large quantities or if dust generation is unavoidable.[3]
Waste Collection and Containerization
Proper segregation and containment are crucial for safe and compliant waste management.
-
Designate a Waste Container: Use a durable, sealable container for solid chemical waste. This can be a screw-cap plastic jar or a designated waste pail with a liner.[8] The container must be compatible with the waste and prevent leakage.[8][9]
-
Label the Container: Clearly label the container as "Non-Hazardous Solid Chemical Waste" or according to your institution's specific guidelines. List the primary contents, including "DL-Valine." Ensure the label includes the accumulation start date.[9]
-
Location: Store the waste container in a designated satellite accumulation area away from incompatible materials.[9][10]
Protocol for Disposing of Unused Solid DL-Valine
-
Work in a Ventilated Area: If possible, work in a fume hood or well-ventilated area to minimize dust inhalation.
-
Collect the Material: Carefully sweep up the solid powder using a brush and dustpan.[2] Avoid aggressive actions that could create dust clouds.
-
Transfer to Waste Container: Transfer the collected solid into the designated and pre-labeled non-hazardous solid waste container.[3]
-
Seal the Container: Securely close the lid on the waste container to prevent spills or release of dust.[8][9]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[9] Do not dispose of this material in the regular trash unless explicitly permitted by your EHS office.
Protocol for Disposing of Contaminated Labware and Empty Containers
-
Contaminated Disposables: Items such as weigh paper, contaminated gloves, and paper towels should be placed directly into the designated solid chemical waste container.
-
Empty Product Containers:
-
Ensure the container is as empty as possible by scraping out any remaining residue.[11]
-
Deface or remove the original product label to prevent misidentification.[11]
-
Dispose of the empty, defaced container as regular laboratory glass or plastic trash, in accordance with your institutional policy.[11]
-
Section 4: Institutional and Regulatory Compliance
While this guide provides a scientifically grounded protocol, ultimate authority rests with local and institutional regulations.
-
Consult Your EHS Office: Always defer to your institution's Environmental Health & Safety (EHS) office for specific waste management procedures.[9] They provide the required labels, containers, and pickup services and are the definitive source for compliance.
-
Waste Minimization: The most effective disposal strategy is waste minimization.[9] Order only the quantities of chemicals needed for your experiments to reduce surplus and associated disposal costs and environmental impact.[11]
By understanding the non-radioactive nature of ¹³C and ¹⁵N isotopes and adhering to standard procedures for non-hazardous chemical waste, the disposal of DL-Valine (2-¹³C; ¹⁵N) can be managed safely, efficiently, and in full regulatory compliance.
References
-
Rioux, R. M., & Zaman, T. A. (2017). Proper Handling and Disposal of Laboratory Waste. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). DL-VALINE Safety Data Sheet. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: DL-Valine. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Cellseco. (2012). Material Safety Data Sheet: L-Valine. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet: L-Valine. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NIH Waste Disposal Guide at Bayview Campus. Retrieved from [Link]
-
RTI International. (n.d.). Isotope Labeling Services and Capabilities. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]
-
MDPI. (2024). Coordinated Water–Nitrogen Management for Sustainable Fragrant Pear Production in Arid Regions: Organ Nutrition Regulation and 15 N Utilization Optimization. Retrieved from [Link]
-
Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
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Personal protective equipment for handling DL-VALINE (2-13C; 15N)
Executive Summary: The Dual-Safety Mandate
Handling stable isotope-labeled compounds like DL-VALINE (2-13C; 15N) requires a shift in mindset from standard chemical safety to Isotopic Integrity Assurance .
While DL-Valine is chemically classified as non-hazardous under GHS standards (non-toxic, non-corrosive), the operational risk lies in isotopic dilution and biological contamination . A single skin flake or dust particle containing natural abundance Carbon-12 (
This guide defines protocols that protect the researcher from particulate inhalation and the compound from environmental contamination .
Risk Assessment & PPE Strategy
The Hazard Profile
-
Chemical Hazard: Low. May cause mild mechanical irritation to eyes or respiratory tract (dust).
-
Radiological Hazard: None. This is a stable isotope, not a radioisotope.
-
Data Hazard: Critical. High susceptibility to cross-contamination from keratin (skin), powder gloves, and shared laboratory surfaces.
PPE Matrix: Personnel & Purity Equipment
The following equipment is mandatory to maintain the "Purity Chain of Custody."
| Component | Specification | Scientific Rationale (The "Why") |
| Gloves | Nitrile, Powder-Free (Min. 4 mil) | Crucial: Latex proteins and cornstarch powders are rich in natural abundance |
| Respiratory | N95 Respirator or Fume Hood | Prevents inhalation of fine particulates. More importantly, prevents user exhalation (moisture/CO2) from contaminating hygroscopic samples. |
| Eye Protection | Chemical Splash Goggles | Standard impact protection. Prevents ocular contact with fine dust during electrostatic dispersal. |
| Clothing | Dedicated Lab Coat (Cotton/Poly) | Must be buttoned to the neck. Tyvek sleeves are recommended for high-sensitivity MS work to cover wrist skin shedding. |
| Tools | Anti-Static Spatulas (PTFE/Stainless) | Amino acids are prone to static charge. Plastic spatulas can cause "jumping" of expensive powder, leading to mass loss. |
Operational Protocol: The "Clean-Chain" Workflow
Phase 1: Workspace Preparation
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Decontamination: Wipe down the balance and surrounding bench with HPLC-grade Ethanol or Acetone. Do not use general lab detergents that may leave carbon-residue films.
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Static Control: Place an ionizing bar or anti-static gun near the analytical balance. Isotope-labeled amino acids are often lyophilized, making them extremely static-prone and "fluffy."
Phase 2: Weighing & Aliquoting (Critical Control Point)
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Don PPE: Put on nitrile gloves and check for tears.
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Equilibrate: Allow the vial to reach room temperature before opening. Opening a cold vial invites condensation, leading to hydrolysis or isotopic exchange with atmospheric water (
). -
Taring: Use an anti-static weighing boat or weigh paper.
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Expert Insight: Avoid weighing directly into plastic microcentrifuge tubes if possible; static charge on the tube wall can repel the powder, causing measurement errors.
-
-
Transfer: Use a stainless steel or PTFE-coated spatula. Never return excess powder to the stock vial. This is the #1 cause of stock contamination.
-
Sealing: Parafilm the stock vial immediately after use.
Phase 3: Solvation
-
Solvent Purity: Use only degassed, LC-MS grade solvents. Dissolved atmospheric
contains that can interfere with sensitive background subtraction in metabolic flux analysis. -
Vortexing: Ensure complete dissolution. Labeled valine has identical solubility properties to unlabeled valine but verify visually as crystal size may vary.
Disposal & Waste Management
STOP: Do NOT dispose of this material in radioactive waste bins.
-
Classification: DL-VALINE (2-13C; 15N) is Non-Radioactive .
-
Solid Waste: If the material is dry and uncontaminated by other hazardous chemicals, it can often be treated as non-regulated chemical waste (check local EHS guidelines).
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Liquid Waste: Dispose of in the solvent waste stream corresponding to the solvent used (e.g., Aqueous or Organic waste).
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Labeling: Deface the original bottle label before disposal to prevent "false alarm" identification of valuable isotopes in the trash.
Process Visualization
The following diagram illustrates the decision logic for handling DL-Valine to ensure data integrity.
Caption: Workflow logic for maintaining isotopic purity and ensuring compliant disposal. Note the critical distinction between radioactive and chemical waste streams.
References
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National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1182, DL-Valine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
University of California, Berkeley - EH&S. (2023). Guidelines for Handling Stable Isotopes. (General Laboratory Safety Protocol). Retrieved from [Link]
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